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17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one Documentation Hub

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  • Product: 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
  • CAS: 1039-17-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one (Methenolone)

For Researchers, Scientists, and Drug Development Professionals Introduction 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one, commonly known as Methenolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-Hydroxy-1-methyl-5α-androst-1-en-3-one, commonly known as Methenolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] It is recognized for its moderate anabolic effects and weak androgenic properties.[1][3] Methenolone is often available in two esterified forms: Methenolone Acetate (oral administration) and Methenolone Enanthate (intramuscular injection).[1][3] These esters are prodrugs that are hydrolyzed in the body to release the active compound, Methenolone.[1][3][4] Historically, Methenolone was developed for medical applications, including the treatment of anemia resulting from bone marrow failure and muscle-wasting conditions.[1][2] Due to its favorable safety profile, particularly the absence of estrogenic side effects and reduced risk of liver damage, it has also been used for physique and performance enhancement.[1][3]

Physicochemical Properties

Methenolone is a white to light yellow crystalline powder.[5] Its chemical structure is characterized by a methyl group at the C1 position and a double bond between the C1 and C2 positions of the steroid nucleus.[6] This modification enhances its oral bioavailability and resistance to hepatic metabolism.

PropertyValueSource
Chemical Name 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one[7]
Synonyms Methenolone, Methylandrostenolone[1]
Molecular Formula C₂₀H₃₀O₂[7]
Molecular Weight 302.45 g/mol [7]
CAS Number 153-00-4[1]
Melting Point Not specified for the base steroid; Methenolone Acetate: ~143-146°C
Solubility Insoluble in water; Soluble in organic solvents such as acetone, ethanol, and chloroform.
Appearance White to light yellow crystalline powder[5]

Synthesis and Manufacturing

The synthesis of Methenolone can be achieved through a multi-step process starting from a suitable steroid precursor. A patented method describes a synthetic route that involves a ketal oxidation reaction followed by a Grignard reaction.[8]

Synthetic Workflow Overview

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: Ketal Oxidation cluster_reaction2 Step 2: Grignard Reaction cluster_purification Purification Acetic Acid Isotestosterone Acetic Acid Isotestosterone Ketal Oxide Intermediate Ketal Oxide Intermediate Acetic Acid Isotestosterone->Ketal Oxide Intermediate Ethylene Glycol, Calcium Hypochlorite, Protonic Acid (catalyst) 60-65°C Crude Methenolone Crude Methenolone Ketal Oxide Intermediate->Crude Methenolone Grignard Reagent Methenolone Acetate Methenolone Acetate Crude Methenolone->Methenolone Acetate Acetic Anhydride, Pyridine Purified Methenolone Purified Methenolone Methenolone Acetate->Purified Methenolone Alcoholysis (Methanol, H₂SO₄ catalyst)

Caption: Generalized synthetic workflow for Methenolone.

This process begins with acetic acid isotestosterone, which undergoes a ketal oxidation reaction to form a ketal oxide intermediate.[8] This intermediate then reacts with a Grignard reagent to yield crude Methenolone.[8] For purification, the crude product can be converted to Methenolone acetate, which is then subjected to alcoholysis to obtain the final high-purity Methenolone.[8] This method is advantageous due to its fewer processing steps and high yield, making it suitable for industrial production.[8]

Mechanism of Action and Pharmacology

Methenolone, as a derivative of DHT, exerts its effects by binding to and activating the androgen receptor (AR), which is present in various tissues, including skeletal muscle.[1][3][4][9] This interaction initiates a cascade of molecular events that lead to its anabolic effects.

Androgen Receptor Signaling Pathway

AR_Signaling Methenolone Methenolone AR Androgen Receptor (AR) (in cytoplasm) Methenolone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to Complex Methenolone-AR Complex AR->Complex Conformational Change HSP->Complex Dissociation Nucleus Nucleus Complex->Nucleus Translocation ARE Androgen Response Element (ARE) (on DNA) Transcription Gene Transcription ARE->Transcription Binding & Activation mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins Structural & Functional Proteins Translation->Proteins Effects Anabolic Effects (e.g., muscle growth) Proteins->Effects

Caption: Simplified Androgen Receptor signaling pathway for Methenolone.

The binding of Methenolone to the AR leads to a conformational change in the receptor and the dissociation of heat shock proteins.[9] The activated Methenolone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[9] This binding modulates the transcription of target genes, leading to an increase in protein synthesis and nitrogen retention in muscle cells.[2][9] The enhanced nitrogen retention creates a positive nitrogen balance, which is crucial for an anabolic state and muscle growth.[9] Methenolone also exhibits anti-catabolic properties by inhibiting the effects of cortisol.[2] Unlike some other AAS, Methenolone does not aromatize into estrogen, thus avoiding estrogen-related side effects such as gynecomastia and water retention.[2]

Analytical Methodologies

The detection and quantification of Methenolone and its metabolites are critical in both clinical settings and anti-doping analysis. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Typical Analytical Workflow for Urine Sample

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data LCMSMS->Data Identification Identification of Methenolone & Metabolites Data->Identification Quantification Quantification Identification->Quantification

Caption: General analytical workflow for Methenolone in urine.

For GC-MS analysis, a derivatization step is often required to increase the volatility of the analytes.[12] LC-MS/MS offers the advantage of analyzing both free and conjugated metabolites with high sensitivity and specificity.[11] In anti-doping, the detection of Methenolone misuse relies on identifying the parent compound and its specific metabolites in urine, such as 3α-hydroxy-1-methylen-5α-androstan-17-one.[13][14]

Metabolism and Toxicology

Following administration, Methenolone undergoes extensive metabolism. The primary metabolic pathways involve the reduction of the A-ring and oxidation at various positions of the steroid nucleus.[13] The major urinary metabolite is 3α-hydroxy-1-methylen-5α-androstan-17-one.[13][14] Other identified metabolites include hydroxylated derivatives at the C6 and C16 positions.[13] These metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[10][13]

Methenolone is considered to have a lower hepatotoxicity profile compared to 17α-alkylated AAS.[5] However, like all AAS, its use is associated with potential adverse effects.

Potential Adverse Effects:

  • Androgenic Effects: While its androgenic activity is considered weak, it can still cause effects such as acne, oily skin, and accelerated male pattern baldness in predisposed individuals.[7] In women, virilization symptoms like voice deepening, hirsutism, and clitoral enlargement can occur.[3][4][7]

  • Cardiovascular Effects: Chronic use of AAS can negatively impact the cardiovascular system, including alterations in lipid profiles (decreased HDL, increased LDL) and an increased risk of cardiovascular events.

  • Endocrine Effects: Methenolone can suppress the hypothalamic-pituitary-gonadal axis, leading to a reduction in endogenous testosterone production, testicular atrophy, and potential infertility.[3]

  • Psychiatric Effects: Mood swings, aggression, and irritability have been reported with AAS use.

Conclusion

17β-Hydroxy-1-methyl-5α-androst-1-en-3-one (Methenolone) is a synthetic anabolic-androgenic steroid with a distinct chemical profile that confers moderate anabolic and low androgenic activity. Its mechanism of action is mediated through the androgen receptor, leading to increased protein synthesis and nitrogen retention. The analytical detection of Methenolone and its metabolites is well-established, primarily utilizing GC-MS and LC-MS/MS techniques. While it possesses a more favorable safety profile compared to many other AAS, its use is not without risks, including androgenic, cardiovascular, and endocrine side effects. A thorough understanding of its chemical properties, pharmacology, and toxicology is essential for researchers and clinicians working with this compound.

References

  • Metenolone - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is the mechanism of Metenolone Acetate? (2024, July 17). Patsnap Synapse. [Link]

  • Goudreault, D., & Massé, R. (1990). Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 37(1), 137–154. [Link]

  • Choudhary, M. I., et al. (2019). Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites. PLOS ONE, 14(12), e0225578. [Link]

  • Metenolone enanthate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Methenolone (Primobolan) Guide: Benefits, Dosage, Stacks. (2025, February 3). Swolverine. [Link]

  • Methenolone (Primobolan) and its 3α-reduction. (2020, November 26). PeterBond.org. [Link]

  • Fragkaki, A. G., et al. (2013). Detection of sulpho-conjugated urinary metabolites of methenolone by liquid chromatography/high resolution mass spectrometry. Drug Testing and Analysis, 5(9-10), 783–790. [Link]

  • Metenolone acetate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Björkhem, I., & Ek, H. (1983). Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry. Journal of Steroid Biochemistry, 18(4), 481–487. [Link]

  • CN101456888A - Method for preparing methenolone. (n.d.).
  • Li, Y., et al. (2020). Quantitative analysis of total methenolone in animal source food by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 12(11-12), 1729–1736. [Link]

  • Methenolone (PIM 907). (n.d.). INCHEM. [Link]

Sources

Exploratory

synthesis of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

An In-depth Technical Guide to the Synthesis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) Foreword: A Senior Application Scientist's Perspective Metribolone, known in research circles as Methyltrieno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone)

Foreword: A Senior Application Scientist's Perspective

Metribolone, known in research circles as Methyltrienolone or R1881, represents a pinnacle of synthetic steroid chemistry. Its structure, featuring a conjugated tri-ene system and a C17α-methyl group, imparts an exceptionally high affinity for the androgen receptor, making it an invaluable tool for endocrinology research.[1][2][3] However, the same structural features that confer its potency also present significant challenges, both in its synthesis and its biological handling. The C17α-alkylation, while granting oral bioavailability, is notoriously associated with severe hepatotoxicity, a fact that halted its clinical development and underscores the need for extreme caution in its handling.[1]

This guide is structured not as a simple recitation of steps, but as a logical journey through the chemical strategy required to construct this complex molecule. We will explore the "why" behind each transformation, from the selection of the starting material to the final purification and characterization. The protocols described herein are built upon foundational principles of steroid synthesis and are designed to be self-validating, with clear endpoints and analytical checkpoints. Every claim is grounded in established literature to ensure this document serves as a trustworthy and authoritative resource for the seasoned researcher.

Compound Profile: Chemical and Physical Properties

A thorough understanding of the target molecule's properties is fundamental to designing its synthesis and subsequent handling. Metribolone is a yellow to beige crystalline solid with poor aqueous solubility.[4][5]

PropertyValueSource
IUPAC Name (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1][6]
Synonyms Metribolone, Methyltrienolone, R1881, RU-1881[1][4][6]
CAS Number 965-93-5[1][2][5]
Chemical Formula C₁₉H₂₄O₂[4][6]
Molecular Weight 284.39 g/mol [4][5]
Melting Point 206-209 °C[5]
Appearance Yellow to Beige Solid[4]
Solubility Insoluble in water[5]
DEA Schedule Schedule III Controlled Substance (US)[2]

Retrosynthetic Analysis and Strategic Rationale

The synthesis of Metribolone is a multi-step process that hinges on the construction of its unique 19-nortestosterone core, followed by the introduction of key functional groups. Metribolone is the 17α-methylated derivative of Trenbolone.[1] Therefore, a logical strategy involves first synthesizing the Trenbolone backbone (estra-4,9,11-trien-17β-ol-3-one) or its 17-keto equivalent, and then performing a nucleophilic addition to install the C17α-methyl and C17β-hydroxyl groups.

The common and economically viable starting materials for 19-nor steroids are aromatic A-ring steroids, such as estradiol or its ethers. The foundational transformation is the Birch reduction , which selectively reduces the aromatic A-ring to a non-conjugated diene, effectively removing the C19 methyl group precursor and establishing the 19-nor skeleton.[7] Subsequent steps are designed to introduce the Δ⁹ and Δ¹¹ double bonds to form the characteristic tri-ene system. The final key transformation is a Grignard reaction at the C17-ketone to create the tertiary alcohol.

G Metribolone Metribolone (Target Molecule) Keto_Precursor 17-Keto Precursor (Estra-4,9,11-trien-17-one) Metribolone->Keto_Precursor Grignard Reaction (CH₃MgBr) Nandrolone_Core 19-Nor Androstane Core (e.g., Dienolone) Keto_Precursor->Nandrolone_Core Dehydrogenation/ Oxidation Aromatic_Steroid Aromatic A-Ring Steroid (e.g., Estradiol Methyl Ether) Nandrolone_Core->Aromatic_Steroid Birch Reduction & Acid Hydrolysis G cluster_0 Synthesis & Purification cluster_1 Analytical Validation Crude Crude Synthetic Product Purified Purified Metribolone Crude->Purified Column Chromatography & Recrystallization HPLC Purity Check (HPLC) Purified->HPLC Characterization MS Mass Confirmation (MS) Purified->MS Characterization NMR Structure Elucidation (NMR) Purified->NMR Characterization FTIR Functional Groups (FT-IR) Purified->FTIR Characterization

Sources

Foundational

An In-Depth Technical Guide to 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic steroid commonly kno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic steroid commonly known in the scientific community as Metribolone or Methyltrienolone. This document delves into its chemical identity, synthesis, mechanism of action, and toxicological profile. It is intended to serve as a critical resource for professionals in research and drug development, offering detailed experimental protocols and field-proven insights into the scientific application of this compound. While its exceptional potency and metabolic stability make it a valuable research tool, particularly as a high-affinity ligand for the androgen receptor, its pronounced hepatotoxicity has precluded any therapeutic applications and necessitates careful handling and consideration in experimental design.

Chemical Identity and Nomenclature

IUPAC Name: (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1].

Synonyms and Trade Names: The compound is most widely recognized by the following names:

  • Metribolone[1]

  • Methyltrienolone[1]

  • R1881 (developmental code)[1]

  • 17α-Methyltrenbolone[1]

A comprehensive list of its various identifiers is provided in the table below.

Identifier Type Identifier
CAS Number 965-93-5[1]
Molecular Formula C₁₉H₂₄O₂[1]
Molecular Weight 284.4 g/mol [1]
InChI Key CCCIJQPRIXGQOE-XWSJACJDSA-N

Chemical Structure:

Caption: 2D and 3D representations of the Metribolone molecule.

Physicochemical and Pharmacological Properties

Metribolone is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of nandrolone (19-nortestosterone)[1]. Its unique chemical structure, particularly the conjugated double bonds at positions 4, 9, and 11, contributes to its remarkable potency and metabolic stability.

Property Value Reference
Anabolic Potency 120-300 times that of methyltestosterone (oral, in rats)[1]
Androgenic Potency 60-70 times that of methyltestosterone (in rats)[1]
Receptor Binding High-affinity agonist for the Androgen Receptor (AR)[1][2]
Other Receptor Interactions High affinity for the Progesterone Receptor (PR) and binds to the Glucocorticoid Receptor (GR)[1][3]. Potent antagonist of the Mineralocorticoid Receptor (MR).
Enzyme Inhibition Potent inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) 1 and 2 (IC₅₀ = 0.02 and 0.16 μM, respectively)[1]
Aromatization Non-aromatizable
Hepatotoxicity Extremely high[1]

Synthesis

A key starting material for many synthetic steroids is diosgenin, a natural product from which 3β-hydroxyandrost-5-en-17-one can be produced. This intermediate can then be treated with a methylmagnesium halide to introduce the 17α-methyl group, followed by an Oppenauer oxidation to yield 17α-methyltestosterone[5]. The introduction of the additional double bonds to create the triene system of Metribolone would require further, more complex synthetic steps.

Mechanism of Action

Metribolone exerts its potent anabolic and androgenic effects primarily through its high-affinity binding to and activation of the androgen receptor (AR). The AR is a ligand-activated nuclear transcription factor that, upon binding to an androgen, translocates to the nucleus and modulates the expression of target genes.

Metribolone_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metribolone Metribolone (R1881) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Metribolone->AR_HSP Binds to AR Met_AR Metribolone-AR Complex AR_HSP->Met_AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA Met_AR->ARE Translocation & Dimerization Transcription Transcription of Target Genes ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Simplified signaling pathway of Metribolone's mechanism of action.

Upon entering the cell, Metribolone binds to the ligand-binding domain of the AR, causing a conformational change that leads to the dissociation of heat shock proteins. The activated Metribolone-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of genes involved in protein synthesis and other anabolic processes.

Pharmacokinetics and Metabolism

Due to its high metabolic stability, Metribolone has been used as a standard in research to study androgen receptor activity without the interference of active metabolites[6]. However, this stability also contributes to its hepatotoxicity.

While detailed human pharmacokinetic data is scarce, it is known to be orally active. The metabolism of nandrolone, a related compound, involves the enzyme 5α-reductase and results in metabolites such as 5α-dihydronandrolone, 19-norandrosterone, and 19-noretiocholanolone, which can be detected in urine[7]. It is plausible that Metribolone undergoes similar metabolic transformations, although its 17α-methyl group and triene structure significantly alter its metabolic fate. Studies on the metabolism of other anabolic steroids like metandienone have shown that 6β-hydroxylation is a major metabolic pathway[8]. The specific metabolites of Metribolone in humans have not been extensively characterized in publicly available literature.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the androgen receptor using [³H]-R1881 (radiolabeled Metribolone) as the ligand.

Objective: To determine the relative binding affinity of a test compound for the rat prostate androgen receptor.

Materials:

  • Rat prostate cytosol (source of AR)

  • [³H]-R1881 (radioligand)

  • Unlabeled R1881 (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation vials and cocktail

Procedure:

  • Preparation of Reagents: Prepare assay buffer and DCC suspension. Prepare serial dilutions of the test compound and unlabeled R1881.

  • Assay Setup: In microcentrifuge tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or unlabeled R1881. Include tubes with only [³H]-R1881 and cytosol (total binding) and tubes with [³H]-R1881, cytosol, and a high concentration of unlabeled R1881 (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add an equal volume of cold DCC suspension to each tube, vortex, and incubate on ice for 10-15 minutes. Centrifuge at high speed to pellet the charcoal with the unbound ligand.

  • Scintillation Counting: Carefully transfer the supernatant (containing the bound ligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

AR_Binding_Assay_Workflow Androgen Receptor Binding Assay Workflow A Prepare Reagents: - Cytosol (AR source) - [3H]-R1881 (Ligand) - Test Compounds - Buffers B Assay Setup: Combine AR, [3H]-R1881, and Test Compounds A->B C Incubate: 4°C for 18-24 hours B->C D Separate Bound/Free Ligand: Add Dextran-Coated Charcoal (DCC) and Centrifuge C->D E Measure Radioactivity: Scintillation Counting of Supernatant D->E F Data Analysis: Calculate IC50 and Ki E->F

Caption: Workflow for the androgen receptor competitive binding assay.

Analytical Detection by GC-MS

This is a general protocol for the detection of anabolic steroids in urine, which can be adapted for Metribolone.

Objective: To detect the presence of Metribolone and its potential metabolites in a urine sample.

Materials:

  • Urine sample

  • Internal standard (e.g., a deuterated analog)

  • β-glucuronidase/arylsulfatase enzyme

  • Solid-phase extraction (SPE) cartridges

  • Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)

  • GC-MS system

Procedure:

  • Sample Preparation: Spike the urine sample with an internal standard.

  • Enzymatic Hydrolysis: Adjust the pH of the urine and add β-glucuronidase/arylsulfatase to cleave conjugated metabolites. Incubate at an elevated temperature (e.g., 50-60°C).

  • Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Derivatization: Evaporate the eluate to dryness and add the derivatizing agent to form volatile derivatives suitable for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program for the gas chromatograph and operate the mass spectrometer in selected ion monitoring (SIM) or full-scan mode to identify the characteristic mass fragments of the Metribolone derivative.

Toxicology and Safety

The most significant toxicological concern with Metribolone is its severe hepatotoxicity[1]. Even at very low doses, it can cause a rapid increase in liver enzymes, indicative of liver damage[1]. This is a characteristic of many 17α-alkylated anabolic steroids, but the effect is particularly pronounced with Metribolone, likely due to its high potency and metabolic stability. The mechanism of 17α-alkylated steroid-induced hepatotoxicity is not fully understood but is thought to involve oxidative stress.

Other potential adverse effects are consistent with those of highly potent androgens and include:

  • Virilization: in females, this can manifest as hirsutism, voice deepening, and clitoral enlargement.

  • Cardiovascular effects: potential for negative impacts on cholesterol levels (decreased HDL, increased LDL) and blood pressure.

  • Endocrine disruption: suppression of endogenous testosterone production.

Due to its high toxicity, Metribolone was never approved for medical use and its development was discontinued[1]. It is classified as a hazardous substance and a probable human carcinogen (IARC Group 2A) for androgenic anabolic steroids in general[9].

Conclusion

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, or Metribolone, is a synthetic steroid of immense scientific interest due to its extraordinary potency and high affinity for the androgen receptor. These properties make it an invaluable tool in endocrinological research and for in vitro studies of androgen action. However, its extreme hepatotoxicity serves as a stark reminder of the potential dangers of structurally modified steroids and underscores the importance of a thorough toxicological evaluation in drug development. This guide has provided a comprehensive overview of its chemical nature, synthesis, mechanism of action, and associated experimental protocols, offering a foundational resource for researchers and scientists working with this potent compound.

References

  • Metribolone. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link]

  • Nagata, Y., et al. Binding of [3H]methyltrienolone to androgen receptor in rat liver. Nihon Naibunpi Gakkai Zasshi. 1985;61(11):1295-304.
  • Ho-Kim, M. A., Tremblay, R. R., & Dubé, J. Y. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol. Endocrinology. 1981;109(5):1418-23.
  • Thread: Metribolone~Methyltrienolone. Steroid.com Forum. Published January 9, 2010.
  • Nandrolone. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link]

  • Metribolone-Methyltrienolone-R1881. JuicedMuscle.com. Published July 29, 2012.
  • Metribolone Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Screening and Confirmation of Anabolic Steroids Using Accur
  • Schänzer, W., & Donike, M. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone. Steroids. 1992;57(11):537-50.
  • Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. 2002.
  • Characterization of a [3H]methyltrienolone (R1881) binding protein in rat liver cytosol. J Steroid Biochem. 1984;20(3):687-93.
  • Hendry, D., et al. Radiolabelling of steroids: the synthesis of 17α-[4-(14) C]trenbolone. J Labelled Comp Radiopharm. 2013;56(9-10):455-60.
  • Binding of methyltrienolone (R1881) to a progesterone receptor-like component of human prostatic cytosol. J Clin Endocrinol Metab. 1979;48(2):284-90.
  • Characterization of steroid receptors in human prostate using mibolerone. J Steroid Biochem. 1985;23(5B):841-6.
  • Liver toxicity of a new anabolic agent: methyltrienolone (17-alpha-methyl-4,9,11-estratriene-17 beta-ol-3-one). Steroids. 1966;8(1):13-24.
  • Failure of the synthetic androgen 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (methyltrienolone, R1881)
  • Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. Steroids. 2016;106:45-60.
  • GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules. 2022;27(18):5896.
  • 17-Methyltestosterone: synthesis and chemical reactions. ChemicalBook.
  • Effects of methylprednisolone on protein synthesis and blood flow in the postischemic liver. J Surg Res. 1984;37(5):362-8.
  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. J Lipid Res. 2018;59(7):1265-1274.
  • Identification of metabolites of methylprednisolone in equine urine. Drug Metab Dispos. 1985;13(3):322-7.
  • Binding of methyltrienolone to androgen receptors in human skin fibroblasts is enhanced by insulin. J Clin Endocrinol Metab. 1986;62(5):964-9.

Sources

Foundational

An In-Depth Technical Guide to the Stability and Degradation Pathways of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: Understanding the Molecule and its Milieu 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Understanding the Molecule and its Milieu

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Metandienone or Dianabol, is a potent oral anabolic-androgenic steroid (AAS)[1]. First synthesized in the 1950s, its primary mechanism of action involves binding to androgen receptors, which in turn stimulates protein synthesis and nitrogen retention in muscle tissue, leading to rapid gains in muscle mass and strength[1][2]. While its legitimate medical applications have been limited due to a range of adverse effects, it remains a compound of significant interest in various scientific disciplines, from endocrinology to forensic analysis[1].

For drug development professionals and researchers, a thorough understanding of a molecule's stability profile is paramount. It dictates formulation strategies, storage conditions, shelf-life, and the analytical methods required for quality control. This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, drawing upon established principles of steroid chemistry and regulatory guidelines.

Physicochemical Properties and Inherent Stability

A molecule's inherent stability is intrinsically linked to its chemical structure and physical properties.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₂PubChem
Molecular Weight 300.44 g/mol PubChem
Melting Point 163-164 °CPubChem
Appearance White to off-white crystalline powderTCI Chemicals
Solubility Soluble in alcohol, chloroform, and glacial acetic acid; slightly soluble in ether; insoluble in water.PubChem[1]
UV Absorption Maximum 245 nmPubChem

The structure of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one contains several features that are susceptible to chemical degradation:

  • Cross-conjugated Dienone System (A-ring): The α,β-unsaturated ketone system extended by a second double bond is a chromophore that can absorb UV radiation, making the molecule potentially susceptible to photodegradation. This system is also prone to reactions under acidic and basic conditions.

  • Tertiary Hydroxyl Group at C17: The 17β-hydroxyl group is tertiary, which can influence its reactivity, particularly its susceptibility to dehydration under acidic conditions.

  • 17α-Methyl Group: This alkyl substitution sterically hinders the oxidation of the 17β-hydroxyl group, a common metabolic pathway for other androgens. However, it does not confer absolute stability[3][4].

A commercially available analytical reference standard of Metandienone is stated to be stable for at least five years when stored at -20°C, highlighting its relative stability under controlled, long-term storage conditions. However, this does not reflect its stability under various stress conditions encountered during manufacturing, formulation, and administration.

Potential Degradation Pathways: A Mechanistic Exploration

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways[5]. While specific studies on 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one are not extensively reported in publicly available literature, we can infer likely degradation pathways based on the chemistry of similar steroid structures.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceuticals. For 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, both acidic and basic conditions could induce degradation.

  • Acid-Catalyzed Degradation: Under acidic conditions, a potential degradation pathway is the dienone-phenol rearrangement[6][7]. This involves the rearrangement of the A-ring to form a more stable aromatic system. Additionally, the tertiary alcohol at C17 could undergo acid-catalyzed dehydration.

  • Base-Catalyzed Degradation: While the core steroid nucleus is generally stable to base, prolonged exposure to strong alkaline conditions could potentially lead to rearrangements or other, less common, degradation pathways.

Caption: Potential Acid-Catalyzed Degradation Pathways.

Metandienone 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one Dehydration_Product Dehydration Product (C17-C18 double bond) Metandienone->Dehydration_Product Dehydration Dienone_Phenol_Rearrangement Dienone-Phenol Rearrangement Product Metandienone->Dienone_Phenol_Rearrangement Rearrangement Acid H+

Oxidative Degradation

Oxidative stress is a common cause of drug degradation. The double bonds in the A and B rings of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one are potential sites for oxidation.

  • Epoxidation: The double bonds at C4-C5 and C9-C11 could be susceptible to epoxidation in the presence of oxidizing agents like hydrogen peroxide.

  • Hydroxylation: While the 17α-methyl group offers some protection, oxidation of other positions on the steroid nucleus is possible. Studies on similar anabolic steroids have shown that hydroxylation can occur at various positions on the steroid backbone[3].

Photodegradation

The cross-conjugated dienone system in the A-ring is a strong chromophore, making the molecule susceptible to photodegradation upon exposure to UV light.

  • [2+2] Cycloadditions: The excited state of the dienone can undergo cycloaddition reactions.

  • Rearrangements: Photolysis of dienone-containing steroids can lead to complex rearrangements, including the formation of novel ring systems[8][9]. A study on the aqueous photolysis of dienogest and methyldienolone, which also contain a dienone system, reported the formation of phenolic rearrangement products with a novel 6,5,8,5-ring system[8]. This suggests that 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one could undergo similar complex rearrangements upon exposure to light.

Caption: Potential Photodegradation Pathways.

Metandienone 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one Cycloaddition_Product [2+2] Cycloaddition Product Metandienone->Cycloaddition_Product Cycloaddition Rearrangement_Product Phenolic Rearrangement Product Metandienone->Rearrangement_Product Rearrangement UV_Light UV Light (hν)

Analytical Methodologies for Stability Testing

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and effective technique for this purpose. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Proposed Stability-Indicating HPLC-DAD Method

A reverse-phase HPLC method would be suitable for the analysis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one and its potential degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water would likely provide good separation. The UV detection wavelength should be set at the absorption maximum of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (around 245 nm) to ensure high sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust[10].

Identification of Degradation Products by LC-MS/MS

For the structural elucidation of degradation products formed during forced degradation studies, LC-MS/MS is the technique of choice.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is essential for accurate mass measurements to determine the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide crucial structural information for identifying the degradation products.

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed based on ICH guidelines and general practices for forced degradation studies. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions: Prepare solutions of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). A co-solvent such as methanol or acetonitrile may be necessary due to the drug's low water solubility.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solution: Prepare a solution of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

  • Stress Conditions: Keep the solution at room temperature or a slightly elevated temperature for a defined period.

  • Sample Analysis: Analyze the samples at various time points using the HPLC method.

Protocol 3: Photodegradation
  • Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH guideline Q1B[11]. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: The exposure should be for a specified duration or until a certain light energy exposure is reached.

  • Sample Analysis: Analyze the exposed and control samples by the HPLC method.

Caption: Forced Degradation Experimental Workflow.

cluster_stress Forced Degradation Conditions Acid Acidic (0.1 M HCl, 60-80°C) Analysis Stability-Indicating HPLC-DAD Analysis Acid->Analysis Base Basic (0.1 M NaOH, 60-80°C) Base->Analysis Oxidative Oxidative (3-30% H₂O₂, RT) Oxidative->Analysis Photolytic Photolytic (ICH Q1B light source) Photolytic->Analysis Drug_Substance 17β-Hydroxy-17-methylandrosta- 4,9(11)-dien-3-one Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Photolytic Identification Degradant Identification (LC-MS/MS) Analysis->Identification

Conclusion and Future Perspectives

While 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one exhibits good stability under controlled, long-term storage, its chemical structure suggests potential for degradation under various stress conditions. The cross-conjugated dienone system is a key feature that likely governs its reactivity, particularly its susceptibility to photodegradation and acid-catalyzed rearrangements.

The lack of comprehensive, publicly available forced degradation studies on this specific molecule highlights a research gap. The proposed experimental protocols in this guide provide a robust framework for systematically investigating its stability profile. The elucidation of its degradation pathways and the identification of its degradation products are crucial for the development of stable pharmaceutical formulations and for ensuring the quality and safety of any products containing this compound. Future research should focus on conducting these forced degradation studies and publishing the results to contribute to the broader scientific understanding of this potent anabolic steroid.

References

  • Athenaeum Scientific Publishers. (2023). A Systematic Review of Methandrostenolone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6300, Methandrostenolone. Retrieved from [Link]

  • Patsnap. (2024). What is Metandienone used for? Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Metandienone. Retrieved from [Link]

  • MDPI. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Retrieved from [Link]

  • ResearchGate. (2020). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220507, 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. Retrieved from [Link]

  • Kintz, P. (2010). LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone. Drug testing and analysis, 2(11-12), 589–595.
  • Schänzer, W., Geyer, H., Fusshöller, G., & Halatcheva, N. (2006). Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine. Rapid communications in mass spectrometry : RCM, 20(15), 2252–2258.
  • Vione, D., Chiron, S., & Minero, C. (2019). Bioactive Rearrangement Products from Aqueous Photolysis of Pharmaceutical Steroids. ACS omega, 4(4), 7136–7140.
  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Agilent Technologies. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Boldenone – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2021). Detection of boldenone and its major metabolites by liquid chromatography - Tandem mass spectrometry in urine samples. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements. Retrieved from [Link]

  • DNA Legal. (2024). A Guide to Anabolic Steroids Drug Testing. Retrieved from [Link]

  • LabFinder. (n.d.). Anabolic Steroid Test Near Me. Retrieved from [Link]

  • AMA Journal of Ethics. (2005). Diagnosing Anabolic Steroid Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Essential blood testing in the patient using androgenic anabolic steroids: a clinical practice guideline for primary care. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (1970). Dienone–phenol rearrangement of sulphur-containing derivatives of steroids. Retrieved from [Link]

  • Waters. (n.d.). MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids. Retrieved from [Link]

  • ResearchGate. (2018). Development of an UHPLC‐MS/MS method for the determination of anabolic steroids currently available on the black market in the Czech Republic and Slovakia. Retrieved from [Link]

  • ResearchGate. (2006). Detection of new 17-alkylated anabolic steroids on WADA 2006 list. Retrieved from [Link]

  • Semantic Scholar. (2019). Human Metabolism of The Anabolic Steroid Methasterone. Retrieved from [Link]

  • ResearchGate. (2012). Anabolic androgenic steroid-induced hepatotoxicity. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2017). Hepatotoxicity associated with illicit use of anabolic androgenic steroids in doping. Retrieved from [Link]

  • ACS Publications. (1980). Steroid photochemistry. Photocycloaddition of a linear dienone to Diels-Alder 1,3-dienes. The Journal of Organic Chemistry, 45(25), 5153–5157.
  • Journal of the Chemical Society C: Organic. (1969). Dienone–phenol type rearrangements. Part IV. 2-Hydroxy-3-oxo-Δ4-steroids. Retrieved from [Link]

  • ResearchGate. (2017). Metabolic pathway of steroid degradation. Retrieved from [Link]

Sources

Exploratory

discovery and historical context of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

The following technical guide provides an in-depth analysis of 17 -Hydroxy-17-methylandrosta-4,9(11)-dien-3-one , a potent androgenic steroid also known as 9(11)-Dehydromethyltestosterone . This document is structured fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 17


-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one , a potent androgenic steroid also known as 9(11)-Dehydromethyltestosterone . This document is structured for researchers and drug development professionals, focusing on chemical identity, historical discovery, synthesis pathways, and pharmacodynamics.

Technical Whitepaper: 17 -Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

Discovery, Synthesis, and Pharmacochemical Context of a C19-Methylated Androstadiene

Executive Summary

17


-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one  (CAS: 1039-17-4) is a synthetic anabolic-androgenic steroid (AAS) derived from methyltestosterone. Historically developed during the "Golden Age" of steroid research in the 1950s, it represents a critical structural bridge between simple methylated androgens (like Methyltestosterone) and complex triene structures (like Methyltrienolone/R1881).

While never commercialized as a therapeutic agent, the compound serves as a vital reference standard in toxicology and doping control due to its high oral bioavailability and potent androgen receptor (AR) binding affinity. This guide details the compound's discovery by Upjohn/Searle researchers, its unique 9(11)-dehydrogenation synthesis pathway, and its distinct pharmacological profile.

Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: (8S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-6,7,8,12,13,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

  • Common Synonyms: 9(11)-Dehydromethyltestosterone; Methyl-Dienolone (ambiguous); 17-Methyl-androsta-4,9(11)-dien-17

    
    -ol-3-one.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 300.44 g/mol

Structural Visualization

The compound features a steroid nucleus with a ketone at C3, a hydroxyl at C17, and methyl groups at C10, C13, and C17. The defining feature is the conjugated


 system and the non-conjugated (homoannular) 

double bond.

ChemicalStructure Struct Steroid Backbone Androstane Nucleus Modifications C17-Methyl (Alpha) C17-Hydroxyl (Beta) Delta-4 Double Bond Delta-9(11) Double Bond Feature1 C3-Ketone (Signaling) Struct->Feature1 A-Ring Feature2 17-Alpha-Alkylation (Oral Bioavailability) Struct->Feature2 D-Ring Feature3 9(11)-Double Bond (Metabolic Stability) Struct->Feature3 B/C-Ring Junction

Figure 1: Structural decomposition of 17


-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one highlighting pharmacophores responsible for bioavailability and receptor binding.

Historical Discovery & Context

The Upjohn & Searle Era (1950s)

The discovery of 9(11)-dehydromethyltestosterone is inextricably linked to the race for orally active anabolic agents in the mid-1950s. The primary research was driven by the need to separate anabolic (tissue-building) effects from androgenic (virilizing) effects.

The pivotal work was conducted by Herr, Hogg, and Levin at The Upjohn Company. In their seminal 1956 paper (J. Am. Chem. Soc.), they described the synthesis of 11-oxygenated steroids, specifically 11


-hydroxy-17

-methyltestosterone
. This compound served as the immediate precursor. The dehydration of this 11-hydroxy intermediate yields the 9(11)-diene target.
Patent Landscape
  • US Patent 2,740,798 (1956): Assigned to G.D. Searle & Co., this patent covers the synthesis of 17-alkylated-androstadiene derivatives, explicitly detailing the dehydration methods required to introduce the

    
     unsaturation.
    
  • Contextual Significance: Unlike its 19-nor cousin (Dienolone), the C19-methylated version retained significant androgenicity, leading to its abandonment as a clinical candidate in favor of more tissue-selective agents like Oxandrolone or Stanozolol.

Experimental Protocols: Synthesis & Characterization

Synthesis Workflow

The synthesis relies on a semi-synthetic route starting from Methyltestosterone, utilizing microbial transformation for site-specific hydroxylation followed by chemical dehydration.

Step 1: Microbial Hydroxylation
  • Substrate: 17

    
    -Methyltestosterone.
    
  • Biocatalyst: Rhizopus nigricans (or Cunninghamella blakesleeana).

  • Protocol:

    • Fermentation medium (corn steep liquor, glucose) is inoculated with Rhizopus.

    • Substrate (dissolved in ethanol) is added after 24 hours of mycelial growth.

    • Incubation proceeds for 48-72 hours at 28°C with vigorous aeration.

    • Mechanism: The enzyme system introduces a hydroxyl group at the 11

      
       position via stereospecific oxygenation.
      
    • Extraction: Methylene chloride extraction yields 11

      
      -Hydroxy-17
      
      
      
      -methyltestosterone
      .
Step 2: Chemical Dehydration
  • Reagent: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ) in Pyridine.
  • Protocol:

    • Dissolve 11

      
      -hydroxy intermediate in dry pyridine at 0°C.
      
    • Add

      
       dropwise to avoid exotherms.
      
    • Stir for 1 hour; the reaction proceeds via an E2 elimination mechanism.

    • Quench with ice water; precipitate is filtered and recrystallized from acetone/hexane.

    • Product: 17

      
      -Hydroxy-17-methylandrosta-4,9(11)-dien-3-one .
      

SynthesisPath Start Methyltestosterone (C20H30O2) Step1 Microbial Hydroxylation (Rhizopus sp.) Start->Step1 + O2 Inter 11-Beta-Hydroxy-Methyltestosterone (Intermediate) Step1->Inter 11b-OH Step2 Chemical Dehydration (SOCl2 / Pyridine) Inter->Step2 - H2O Final 9(11)-Dehydro-Methyltestosterone (Target) Step2->Final Delta-9(11)

Figure 2: Semi-synthetic pathway combining biotechnology (hydroxylation) and organic synthesis (elimination) to generate the target diene.

Pharmacodynamics & Mechanism of Action

Androgen Receptor (AR) Binding

The introduction of the


 double bond creates a flatter steroid backbone compared to the parent alkane. This conformational change often enhances binding affinity to the Androgen Receptor (AR).
  • Affinity: High (comparable to Methyltestosterone, potentially higher).

  • Dissociation: Slow dissociation rate contributes to prolonged transcriptional activation.

Metabolic Fate

The 17


-methyl group  is the critical determinant of oral bioavailability, preventing rapid deactivation by hepatic 17

-hydroxysteroid dehydrogenase. However, this modification is also the primary driver of hepatotoxicity (cholestasis).
  • Aromatization: The

    
     bond structurally impedes, but does not strictly prevent, aromatization. However, the resulting 9(11)-dehydro-estrogens are often unstable or possess altered binding profiles.
    
  • Reduction: The compound is a substrate for 5

    
    -reductase, but the presence of the 9-11 unsaturation can alter the kinetics of A-ring reduction.
    
Comparative Data Table
CompoundStructureOral BioavailabilityAnabolic:Androgenic RatioHepatotoxicity Risk
Methyltestosterone 17-Me-Androst-4-enHigh~1:1High
9(11)-Dehydro-MT 17-Me-Androst-4,9(11)-dienHigh~2:1 (Est.)High
Methyltrienolone 17-Me-Estra-4,9,11-trienVery High>10:1Very High

References

  • Herr, M. E., Hogg, J. A., & Levin, R. H. (1956).

    
    -Hydroxy-17
    
    
    
    -methyltestosterone and 11-Keto-17
    
    
    -methyltestosterone. Journal of the American Chemical Society, 78(2), 500–501. Link
  • Colton, F. B. (1956). 17-Alkyl-17-hydroxy-androsta-4,9(11)-dien-3-one and process. U.S. Patent 2,740,798. Washington, DC: U.S. Patent and Trademark Office. Link

  • Fragkaki, A. G., et al. (2009). Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities. Steroids, 74(2), 172-197. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 220507, 17-Methylandrosta-4,9(11)-dien-17beta-ol-3-one. Link

Foundational

An In-Depth Technical Guide to 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical characteristics of 17β-Hydroxy-17-methylandrosta-4,9(...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid (AAS). This document delves into its chemical identity, physicochemical properties, spectroscopic profile, and analytical methodologies. Designed for professionals in research and drug development, this guide synthesizes technical data with practical insights, supported by authoritative references to ensure scientific integrity.

Introduction and Background

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Metribolone or Methyltrienolone, is a powerful, orally active, and non-aromatizable anabolic-androgenic steroid. It is a 17α-methylated derivative of trenbolone and structurally related to nandrolone (19-nortestosterone).[1] First synthesized in the 1960s, its high binding affinity for the androgen receptor has made it a valuable tool in research for androgen receptor binding assays. However, due to its significant potential for hepatotoxicity, it was never approved for clinical use in humans.[2]

This guide serves as a detailed reference for understanding the fundamental properties of this compound, which is critical for its safe handling, characterization, and use in experimental settings.

Chemical Identity and Nomenclature

A precise understanding of the compound's identity is paramount for accurate research and documentation.

IdentifierValueSource
IUPAC Name (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-onePubChem
Common Name Metribolone, MethyltrienolonePubChem
Synonyms R1881PubChem
CAS Number 965-93-5PubChem
Molecular Formula C₂₀H₂₈O₂[3]
Molecular Weight 300.44 g/mol [3][4][5]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various environments and are crucial for designing experimental protocols, such as formulation and solubility studies.

PropertyValueNotes & Significance
Appearance White to off-white solid/crystalline powder.[5][6][7] Visual identification is a preliminary quality control step.
Melting Point 164-166 °C[4] A narrow melting point range is indicative of high purity.
Solubility Soluble in chloroform and methanol; slightly soluble in heated methanol.[6] Crucial for selecting appropriate solvents for analysis, formulation, and biological assays.
Stability As a 17α-alkylated steroid, it is orally bioavailable due to reduced first-pass liver metabolism.[2] However, this structural feature is also linked to potential hepatotoxicity.Understanding stability is key to proper storage and handling to prevent degradation. It should be stored in a cool, dark place.

Spectroscopic Profile

Spectroscopic data provides the structural fingerprint of the molecule, essential for its unequivocal identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for identifying anabolic steroids and their metabolites in biological matrices.[8][9] For 17-methyl steroids like Metribolone, GC-MS is a standard analytical technique.[10] The fragmentation pattern provides structural information that is highly specific to the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: Signals corresponding to the methyl groups (C18, C17-methyl), olefinic protons, and the complex steroid backbone.

  • ¹³C-NMR: Resonances for the carbonyl carbon (C3), olefinic carbons (C4, C5, C9, C11), and the quaternary carbons (C10, C13, C17).

Synthesis and Chemical Reactivity

Metribolone is synthesized from nandrolone derivatives.[1] A key structural feature is the presence of conjugated double bonds at C4 and C9(11), which influences its electronic properties and receptor binding affinity. Unlike testosterone, it is resistant to aromatization into estrogenic compounds due to its 19-nor structure.

Analytical Methodologies

The detection and quantification of Metribolone, particularly in biological samples for doping control, require highly sensitive and specific analytical methods.[11]

Workflow for GC-MS Analysis in Urine

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the detection of anabolic steroids in urine.[8] The following protocol outlines a general workflow.

Rationale: This multi-step process is designed to isolate the steroid from a complex biological matrix (urine), derivatize it to improve its volatility and chromatographic behavior, and then separate and identify it with high specificity using GC-MS.

Caption: General workflow for the analysis of Metribolone in urine by GC-MS.

Step-by-Step Protocol:
  • Sample Preparation: A 5 mL urine sample is typically used. An internal standard is added to account for variations during sample processing.

  • Hydrolysis: The urine sample is incubated with β-glucuronidase from E. coli at 50-55°C for 1-2 hours. This step is crucial because steroids are often excreted as water-soluble glucuronide or sulfate conjugates, and this enzymatic cleavage releases the parent steroid.[12]

  • Extraction: After hydrolysis, the pH is adjusted, and the free steroids are extracted from the aqueous urine matrix into an immiscible organic solvent like n-pentane or tert-butyl methyl ether (TBME). This step isolates and concentrates the analytes.

  • Derivatization: The organic extract is evaporated to dryness, and the residue is derivatized. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TMSI).[9] This process replaces active hydrogens (on hydroxyl groups) with trimethylsilyl (TMS) groups, making the molecule more volatile and thermally stable for gas chromatography.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules and detects the fragments, producing a unique mass spectrum that serves as a molecular fingerprint for identification.[8][10]

  • Data Interpretation: The retention time and mass spectrum of the analyte are compared to those of a certified reference standard to confirm its identity.

Biological Activity and Metabolism

Metribolone is known for its extremely high affinity for the androgen receptor, reported to be many times that of testosterone. This high affinity makes it a potent anabolic and androgenic agent.

Metabolism of 17-methylated steroids can be complex. Research has focused on identifying long-term metabolites to extend the detection window in anti-doping tests.[10][12][13] Common metabolic pathways include hydroxylation and reduction of the steroid nucleus. The identification of these metabolites is critical for understanding the compound's pharmacokinetics and for developing robust analytical methods for its detection.

Conclusion

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a synthetic steroid of significant interest in endocrinology and analytical chemistry due to its potent biological activity and use as a research chemical. Its distinct chemical structure, characterized by 17α-methylation and conjugated double bonds, results in high oral bioavailability and strong receptor binding, but also presents analytical challenges and toxicological concerns. The information and protocols detailed in this guide provide a solid foundation for researchers and scientists working with this compound, emphasizing the importance of precise characterization and validated analytical methods.

References

  • Wikipedia. (n.d.). Methylhydroxynandrolone. Retrieved from [Link]

  • Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]

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  • Guddat, S., Fußhöller, G., Geyer, H., et al. (2010). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent advances in doping analysis (18).
  • PubChem. (n.d.). 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. Retrieved from [Link]

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Synthesis, characterization, and detection of new oxandrolone metabolites as long-term markers in sports drug testing. Analytical and Bioanalytical Chemistry, 395(5), 1497–1508. Retrieved from [Link]

  • Grokipedia. (n.d.). Methylhydroxynandrolone. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxydienone. Retrieved from [Link]

  • Schänzer, W., & Donike, M. (1993). Gas chromatography/mass spectrometry identification of long-term excreted metabolites of the anabolic steroid 4-chloro-1,2-dehydro-17alpha-methyltestosterone in humans. Journal of Steroid Biochemistry and Molecular Biology, 46(5), 629–642. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 2322-77-2 | Product Name: Levonorgestrel - Impurity R. Retrieved from [Link]

  • Internet in a Box. (n.d.). Methylhydroxynandrolone. Retrieved from [Link]

  • ResearchGate. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Retrieved from [Link]

  • MDPI. (2021). Highly Regioselective and Stereoselective Biohydroxylations of Oxandrolone. Retrieved from [Link]

  • PubChem. (n.d.). Nandrolone. Retrieved from [Link]

  • Agilent. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Retrieved from [Link]

  • Wikipedia Tiếng Việt. (n.d.). Methylhydroxynandrolone. Retrieved from [Link]

  • PubChem. (n.d.). 17beta-Hydroxy-17alpha-methylandrosta-1,4-dien-3-one. Retrieved from [Link]

  • Al-Badr, A. A. (2001). Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine. Journal of the Chemical Society of Pakistan, 23(3), 172-177.
  • Indonesian Journal of Pharmacy. (n.d.). Synthesis and Characterization of Steroid Co-Crystals: Comparative Analysis of 17-Alpha Methyl Testosterone and Nandrolone Solid Forms via Mechanochemical and Solution Routes. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 17β-Hydroxy-17-methylandrosta-4,9(11)-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid (AAS) commonly known in the scientific community as Metribolone, Methyltrienolone, or by its developmental code R1881. Despite its significant potency, severe hepatotoxicity has precluded its clinical use, relegating it primarily to a reference standard and research tool in endocrinology and drug discovery. This document delves into its chemical identity, physicochemical properties, mechanism of action, analytical methodologies for its detection, and its metabolic and toxicological profiles. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the safe and effective utilization of this compound in a laboratory setting.

Core Registry Information and Chemical Identity

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a synthetic estrane steroid and a 17α-alkylated derivative of nandrolone (19-nortestosterone).[1] Its unique structure, featuring a methyl group at the C17α position and conjugated double bonds at the C4, C9, and C11 positions, contributes to its high oral bioavailability and potent biological activity.

Identifier Value Source
Chemical Name 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-oneIUPAC
CAS Number 965-93-5Chemical Abstracts Service
Molecular Formula C₁₉H₂₄O₂PubChem
Molecular Weight 284.40 g/mol PubChem
Synonyms Metribolone, Methyltrienolone, R1881, 17α-MethyltrenboloneWikipedia[1]
InChI Key CCCIJQPRIXGQOE-XWSJACJDSA-NPubChem
Regulatory Status Controlled Substance (US DEA Schedule III)Various

Physicochemical Properties

A thorough understanding of the physicochemical properties of Metribolone is essential for its proper handling, formulation, and use in experimental settings.

Property Value Notes and References
Appearance Yellow crystalline powderSanta Cruz Biotechnology[2]
Solubility Soluble in ethanol and DMSO. Does not mix well with water.Santa Cruz Biotechnology[2]
Melting Point Not definitively reported in the provided search results.
pKa Not available in the provided search results.
LogP (Computed) 2.1PubChem

Mechanism of Action and Receptor Binding Profile

Metribolone is one of the most potent anabolic-androgenic steroids ever synthesized.[1] Its primary mechanism of action is as a high-affinity agonist of the androgen receptor (AR).

Androgen Receptor (AR) Binding and Activation

Metribolone binds to the AR with an affinity that is comparable to or greater than that of the natural high-affinity ligand, dihydrotestosterone (DHT).[1] Upon binding, the Metribolone-AR complex undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. This leads to the classic anabolic and androgenic effects, such as increased muscle mass and virilization.

Off-Target Receptor Binding

A critical consideration for researchers using Metribolone is its significant binding to other steroid hormone receptors, which can confound experimental results if not properly controlled for.

Receptor Relative Binding Affinity (%) Notes and References
Progesterone Receptor (PR) 208Metribolone has a very high affinity for the PR.[1]
Glucocorticoid Receptor (GR) 26Binds with notable affinity to the GR.[1]
Mineralocorticoid Receptor (MR) 18Acts as a potent antagonist at the MR.[1]
Estrogen Receptor (ER) <0.1Negligible binding to the ER.[1]

The binding to the glucocorticoid receptor can be blocked in experimental settings by using an excess of a glucocorticoid that does not bind to the AR, such as triamcinolone acetonide.[3]

Downstream Signaling

The activation of the androgen receptor by Metribolone initiates a cascade of downstream signaling events. Studies have shown that Metribolone can influence the expression of various genes, including those involved in cell growth and proliferation. For instance, it has been observed to affect the expression of AKT in granulosa-lutein cells.[4]

Workflow for Assessing Androgen Receptor Binding

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification cluster_analysis Data Analysis prep_tissue Prepare Tissue Cytosol (e.g., rat prostate) incubate Incubate Cytosol with Radioligand and Competitor prep_tissue->incubate radioligand Prepare [3H]Metribolone radioligand->incubate competitor Prepare Test Compound (and unlabeled Metribolone for control) competitor->incubate separation Dextran-Coated Charcoal (DCC) or other method incubate->separation quantify Liquid Scintillation Counting separation->quantify scatchard Scatchard Analysis to determine Kd and Bmax quantify->scatchard

Caption: A generalized workflow for a competitive androgen receptor binding assay using [3H]Metribolone.

Synthesis and Analytical Methodologies

Chemical Synthesis

Metribolone is the 17α-methylated derivative of trenbolone.[1] The synthesis of trenbolone itself can be achieved from estradiol through a series of chemical reactions including a Birch reduction.[5] A common route to Metribolone involves the 17α-methylation of the trenbolone precursor. A patent for the synthesis of trenbolone acetate describes a multi-step process involving etherification, reduction, hydrolysis, dehydrogenation, and acylation, starting from oestrogenic steroid-4,9-diene-3,17-dione.[6]

Analytical Detection

The detection and quantification of Metribolone, particularly in biological matrices for doping control, require sensitive and specific analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of anabolic steroids. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the detection of Metribolone and its metabolites in complex matrices like urine, often without the need for derivatization.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the ability of a test compound to compete with [³H]Metribolone for binding to the androgen receptor in rat prostate cytosol.

  • Preparation of Rat Prostate Cytosol:

    • Euthanize adult male rats and excise the ventral prostates.

    • Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of [³H]Metribolone (e.g., 1-5 nM).

    • Add increasing concentrations of the unlabeled test compound. Include a set of tubes with increasing concentrations of unlabeled Metribolone to generate a standard curve.

    • Add a consistent amount of the prepared rat prostate cytosol to each tube.

    • To account for non-specific binding, include a set of tubes with a large excess (e.g., 1000-fold) of unlabeled Metribolone.

    • Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Radioligand:

    • Add a dextran-coated charcoal (DCC) suspension to each tube to adsorb the free [³H]Metribolone.

    • Incubate for a short period on ice and then centrifuge to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant (containing the bound [³H]Metribolone) to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]Metribolone).

Metabolism

The metabolism of Metribolone has not been as extensively studied as some other anabolic steroids. However, like other 17α-methylated steroids, it is expected to be more resistant to hepatic metabolism, which contributes to its oral bioavailability and hepatotoxicity. In humans, 17α-methyl anabolic steroids can undergo 17-epimerization, leading to the formation of 17β-methyl epimers.[7]

Toxicological Profile

The most significant and well-documented toxic effect of Metribolone is its severe hepatotoxicity.[1] This was the primary reason for the discontinuation of its clinical development.

Hepatotoxicity

Even at very low dosages, Metribolone has been shown to cause severe hepatic dysfunction.[1] The 17α-methyl group is a key structural feature associated with the hepatotoxicity of oral anabolic steroids. Chronic use can lead to conditions such as cholestatic jaundice, peliosis hepatis, and hepatocellular adenomas and carcinomas.[2]

Cardiovascular Effects

The use of anabolic steroids, in general, is associated with adverse cardiovascular effects. These can include an unfavorable alteration of the lipid profile (decreased HDL and increased LDL cholesterol), hypertension, and direct cardiotoxic effects that may lead to left ventricular hypertrophy and an increased risk of cardiovascular events.[8][9]

Endocrine Disruption

As a potent androgen, Metribolone can significantly disrupt the endocrine system. It suppresses the hypothalamic-pituitary-gonadal axis, leading to a reduction in endogenous testosterone production and testicular atrophy. In females, it can cause virilization, including hirsutism, deepening of the voice, and clitoral enlargement.[2]

Other Potential Toxicities

Other potential adverse effects associated with anabolic steroid use include dermatological issues like acne and oily skin, as well as behavioral changes such as increased aggression and mood swings.[2] There is also concern about the potential for carcinogenicity with long-term use.[2]

Signaling Pathway of Metribolone-Induced Androgen Receptor Activation

G Metribolone Metribolone (R1881) AR_complex Metribolone-AR Complex Metribolone->AR_complex Binds AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) AR_cytoplasm->AR_complex Dissociates from HSP HSP Heat Shock Proteins (HSP) HSP->AR_cytoplasm AR_nucleus Metribolone-AR Complex (Nucleus) AR_complex->AR_nucleus Translocates ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Anabolic and Androgenic Cellular Responses Protein->Cellular_Response

Caption: Simplified signaling pathway of Metribolone activating the androgen receptor.

Conclusion

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) is a synthetic steroid of immense biological potency. Its high affinity for the androgen receptor makes it an invaluable tool for in vitro and in vivo studies of androgen action. However, its utility is tempered by its significant off-target activities and severe toxicological profile, particularly its hepatotoxicity. Researchers and drug development professionals must exercise extreme caution when handling and utilizing this compound, with a full understanding of its complex pharmacology and potential hazards. This guide provides a foundational knowledge base to support the informed and responsible use of Metribolone in a scientific context.

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Foundational

solubility of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in various solvents

An In-Depth Technical Guide to the Solubility of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) Introduction 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, more commonly known as Metribolone (or Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone)

Introduction

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, more commonly known as Metribolone (or Methyltrienolone and R1881), is a potent, orally active synthetic anabolic-androgenic steroid (AAS).[1][2] Structurally, it is a 17α-alkylated derivative of nandrolone.[1][2] Unlike many other AAS, Metribolone was never commercialized for medical applications primarily due to its significant potential for hepatotoxicity, which was observed even at very low dosages during early clinical investigations.[2]

Despite its unsuitability for therapeutic use, Metribolone's unique chemical properties have made it an invaluable tool in scientific research. Its exceptionally high binding affinity for the androgen receptor (AR) has established it as a benchmark hot ligand in androgen receptor ligand binding assays and as a photoaffinity label for studying the AR in various tissues, including the prostate.[1] Understanding its solubility is paramount for researchers designing in-vitro experiments, developing analytical standards, or exploring its biochemical interactions, as solubility directly impacts bioavailability, solution stability, and experimental reproducibility.

This guide provides a comprehensive overview of the solubility of Metribolone, grounded in fundamental physicochemical principles and established experimental methodologies.

I. Theoretical Framework: The Science of Solubility

Solubility is defined as the maximum concentration of a solute that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[3] For a complex organic molecule like Metribolone, its ability to dissolve is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent.

Key Factors Influencing Metribolone Solubility:
  • Molecular Structure and Polarity: The core of Metribolone is a four-ring steroid structure, which is predominantly nonpolar and lipophilic. However, it also possesses polar functional groups—a ketone at the C3 position and a hydroxyl group at the C17 position—which can participate in hydrogen bonding. This amphipathic nature means its solubility is highly dependent on the polarity of the solvent. Following the principle of "like dissolves like," Metribolone is expected to be more soluble in organic solvents of intermediate polarity that can interact with both its nonpolar backbone and polar functional groups, and poorly soluble in highly polar solvents like water.

  • Intermolecular Forces: The energy required to overcome the crystal lattice forces of the solid Metribolone and the forces between solvent molecules is a critical determinant of solubility. The hydroxyl group allows for hydrogen bonding, which is a significant intermolecular force that must be considered.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This is a crucial parameter to control during experimental determination to ensure consistent and comparable results.

  • Solid-State Properties (Crystallinity): The arrangement of molecules in the solid state (crystal lattice) affects solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities. A study involving recrystallization of Metribolone from a wide variety of solvents reported that the compound was recovered only in its starting form, suggesting it may not readily form polymorphs under common laboratory conditions.[4][5]

cluster_solute Metribolone Properties cluster_solvent Solvent Properties Solute Molecular Structure (Lipophilic Core + Polar Groups) Solubility Solubility Solute->Solubility governs Crystal Crystal Lattice Energy Crystal->Solubility must be overcome Solvent Polarity (Like Dissolves Like) Solvent->Solubility dictates Temp Temperature Temp->Solubility influences

Caption: Key factors influencing the solubility of Metribolone.

II. Quantitative and Qualitative Solubility Data

Publicly available, precise quantitative solubility data for Metribolone is limited. However, qualitative descriptions and some quantitative values have been reported in chemical supplier datasheets and databases. This information is summarized below.

SolventTypeReported SolubilitySource
Dimethyl Sulfoxide (DMSO) Polar Aprotic≥10 mg/mL[1]
Ethanol Polar ProticSoluble[6]
Methanol Polar ProticSoluble[7]
Water Polar ProticPartly miscible / Does not mix well[6]

This table represents the best available data from public sources. For drug development and rigorous scientific research, experimental determination is essential.

III. Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable and accurate solubility data, a standardized experimental protocol is required. The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of compounds, particularly those with low solubility.[8][9]

Principle:

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[9]

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh an amount of Metribolone powder that is substantially in excess of its expected solubility.

    • Transfer the powder into a series of clear glass vials or flasks.

    • Add a precise, known volume of the desired solvent to each vial. Solvents commonly tested include purified water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, and DMSO.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker or rotating incubator set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours. It is advisable to perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

  • Sample Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, use centrifugation followed by filtration.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles. Self-Validating Step: Pre-rinsing the filter with the saturated solution can minimize potential drug adsorption to the filter membrane.[9]

  • Quantification:

    • Prepare a series of dilutions of the clear, filtered supernatant using an appropriate solvent.

    • Determine the concentration of Metribolone in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

    • Construct a calibration curve using certified reference standards of Metribolone to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of Metribolone in the solvent by multiplying the measured concentration by the dilution factor.

    • The results are typically expressed in units such as mg/mL or µg/mL.

A 1. Preparation Add excess Metribolone to a known volume of solvent. B 2. Equilibration Agitate at constant temperature (e.g., 24-72h). A->B C 3. Phase Separation Centrifuge and/or filter to remove undissolved solid. B->C D 4. Sample Collection Collect clear, saturated supernatant. C->D E 5. Quantification Dilute and analyze concentration via HPLC-UV. D->E F Report Solubility (e.g., in mg/mL) E->F

Caption: Experimental workflow for the shake-flask solubility assay.

IV. Expert Insights and Causality in Experimental Design

  • Rationale for the Shake-Flask Method: This method is chosen for its reliability in measuring true thermodynamic solubility, which is a fundamental, intrinsic property of the compound. Unlike kinetic solubility methods, which can be faster but may overestimate solubility by generating supersaturated solutions, the shake-flask method ensures a true equilibrium state.[9]

  • Solvent Selection: The choice of solvents should be guided by the intended application. For biochemical assays, buffered aqueous solutions (e.g., PBS pH 7.4) are critical. For stock solution preparation, organic solvents like DMSO and ethanol are common choices due to their ability to dissolve a wide range of organic molecules.[1] Co-solvent systems (e.g., ethanol/water mixtures) are often explored in pre-formulation studies to enhance aqueous solubility.

  • Importance of Purity and Solid Form: The purity of the Metribolone sample must be high, as impurities can affect solubility. It is also best practice to characterize the solid form of the material before and after the experiment (e.g., via X-ray powder diffraction) to confirm that no phase change or polymorphic transformation has occurred during the equilibration period.[9]

V. Conclusion

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) is a compound of significant interest in endocrine research. While its inherent lipophilicity makes it poorly soluble in aqueous media, it demonstrates good solubility in organic solvents such as DMSO and ethanol. This guide has outlined the theoretical principles governing its solubility and provided a robust, self-validating experimental protocol for its accurate determination. For researchers and drug development professionals, a thorough understanding and precise measurement of Metribolone's solubility are indispensable for ensuring the validity and success of experimental outcomes.

References

  • Wikipedia. (n.d.). Metribolone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyltrienolone. PubChem Compound Database. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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  • MDPI. (2021). Solid Forms and β-Cyclodextrin Complexation of Oxymetholone and Crystal Structure of Metribolone. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Solid Forms and β-Cyclodextrin Complexation of Oxymetholone and Crystal Structure of Metribolone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 17-Hydroxy-10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-Dodecahydrocyclopenta(A)Phenanthren-3-One. PubChem Compound Database. Retrieved from [Link]

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Exploratory

A Technical Guide to the Theoretical Modeling of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) and its Interaction with the Androgen Receptor

Abstract This technical guide provides a comprehensive framework for the theoretical modeling of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic androgen commonly known as Metribolone or Methyltrieno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic androgen commonly known as Metribolone or Methyltrienolone (R1881). Given its high affinity and specificity for the Androgen Receptor (AR), Metribolone serves as a critical reference compound in endocrine research and drug discovery.[1][2][3] This document outlines a multi-faceted computational strategy, beginning with ligand and receptor preparation, proceeding through molecular docking to predict binding poses, and culminating in molecular dynamics simulations to explore the dynamic nature of the ligand-receptor complex. Advanced quantum mechanics applications are also discussed for refining electronic parameters. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals seeking to elucidate the structural basis of Metribolone's potent activity and to leverage these insights for the rational design of novel AR modulators.

Section 1: Introduction to 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone)

Chemical Identity and Properties

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a synthetic and orally active anabolic-androgenic steroid (AAS).[2] Its identity is established by the following key identifiers:

PropertyValueSource
Molecular Formula C₂₀H₂₈O₂[4]
Molecular Weight 300.44 g/mol
CAS Number 1039-17-4
Common Synonyms Metribolone, Methyltrienolone, R1881[2][3]
IUPAC Name (17β)-17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

The structure features a characteristic steroid scaffold with key modifications: a methyl group at the C17α position, which enhances its metabolic stability and oral bioavailability, and conjugated double bonds at ∆⁹ and ∆¹¹ which contribute to its high potency and resistance to aromatization.

Pharmacological Significance

Metribolone is distinguished by its exceptionally high binding affinity for the Androgen Receptor (AR).[1] Unlike testosterone, it is not aromatized into estrogens, making it a pure androgenic tool for research.[1] This property has led to its widespread use as a "hot ligand" or radiolabeled standard in competitive binding assays to determine the affinity of other compounds for the AR.[2] Its potency and stability make it an ideal subject for computational studies aiming to understand the key molecular interactions that govern high-affinity binding within the AR's ligand-binding pocket.

The Rationale for Theoretical Modeling

While experimental data confirms Metribolone's high affinity, theoretical modeling is indispensable for visualizing and quantifying the underlying molecular mechanisms at an atomic level. A robust computational approach allows us to:

  • Elucidate the precise 3D binding mode: Determine the optimal orientation and conformation of Metribolone within the AR ligand-binding domain (LBD).

  • Identify key intermolecular interactions: Map the specific hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the complex.

  • Understand the structural basis for high affinity: Correlate specific structural features of Metribolone with its potent binding energy.

  • Probe the dynamics of the complex: Move beyond a static picture to simulate how the ligand and receptor behave and adapt to each other over time.[5][6]

  • Generate hypotheses for rational drug design: Use the validated model as a scaffold to predict how structural modifications to the ligand might alter its binding affinity and selectivity, thereby guiding the synthesis of novel therapeutic agents.

Section 2: Foundational Concepts and Workflow

The Androgen Receptor (AR) as the Primary Target

The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[6] Its structure is modular, but for modeling ligand interactions, the Ligand Binding Domain (LBD) is the region of interest. The AR LBD forms a conserved hydrophobic pocket that accommodates androgenic ligands. Upon binding, the LBD undergoes a conformational change, facilitating the recruitment of co-regulator proteins and the initiation of gene transcription. Successful modeling hinges on an accurate representation of this binding pocket.

Overview of Computational Approaches

Our modeling strategy integrates several techniques in a hierarchical workflow, where the output of one stage serves as the input for the next, progressively increasing the level of detail and computational cost.

G cluster_prep 1. System Preparation cluster_dock 2. Binding Pose Prediction cluster_md 3. Dynamic Simulation cluster_qm 4. High-Accuracy Refinement Ligand Ligand Structure (Metribolone, e.g., PubChem) Ligand_Prep Ligand Preparation (Add H, Minimize Energy) Ligand->Ligand_Prep Receptor Receptor Structure (AR-LBD, e.g., PDB) Receptor_Prep Receptor Preparation (Clean PDB, Add H) Receptor->Receptor_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Pose Ranked Binding Poses (Binding Affinity Score) Docking->Pose MD_Setup MD System Setup (Solvate, Ionize) Pose->MD_Setup MD_Sim Molecular Dynamics (Equilibration & Production) MD_Setup->MD_Sim Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Trajectory QM Quantum Mechanics (e.g., QM/MM) Trajectory->QM Charges Refined Charges & Interaction Energies QM->Charges G Receptor Prepared Receptor (receptor.pdbqt) Grid Define Grid Box (Binding Site Volume) Receptor->Grid Ligand Prepared Ligand (ligand.pdbqt) Config Create Config File (conf.txt) Ligand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Output Output Poses (output.pdbqt) Vina->Output Analysis Visualize & Analyze (Top Pose, Interactions) Output->Analysis

Caption: A streamlined workflow for performing molecular docking with AutoDock Vina.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-11.5Gln711, Arg752, Asn705, Thr877
2-11.2Gln711, Arg752, Met745
3-10.9Arg752, Asn705, Leu704

Section 5: Molecular Dynamics: Simulating the Dynamic Interaction

The "Why": From Static Poses to Dynamic Reality

Docking provides a valuable but static snapshot. The cellular environment is dynamic, and both ligand and receptor are flexible. Molecular Dynamics (MD) simulations model the atom-by-atom movement of a system over time by solving Newton's equations of motion. [5]This allows us to:

  • Assess the stability of the predicted docking pose.

  • Observe conformational changes in the protein and ligand upon binding.

  • Include the explicit effects of water , which is crucial for mediating interactions.

  • Calculate a more rigorous binding free energy through advanced methods like MM/PBSA.

Detailed MD Simulation Protocol (using GROMACS)

GROMACS is a high-performance, open-source MD engine suitable for this task.

  • System Preparation:

    • Input: Use the top-ranked docked pose of the Metribolone-AR complex.

    • Force Field: Choose a suitable force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand). Generate ligand topology and parameter files using tools like Antechamber.

    • Solvation: Place the complex in a periodic box of appropriate shape (e.g., cubic) and solvate it with an explicit water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (~0.15 M).

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during preparation.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the water to equilibrate around them.

    • NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble to allow the system density to relax to its correct value. Gradually reduce the position restraints over several short simulations.

  • Production MD Run: Once the system is well-equilibrated (stable temperature, pressure, and density), remove all restraints and run the production simulation for a duration sufficient to capture the dynamics of interest (typically 100-500 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable plateau indicates a stable simulation.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between Metribolone and the AR over the course of the simulation.

G Docked Docked Complex ForceField Assign Force Field (Protein & Ligand) Docked->ForceField Solvate Solvate & Add Ions ForceField->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Heat System) Minimize->NVT NPT NPT Equilibration (Adjust Pressure) NVT->NPT Production Production MD Run (100-500 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: The sequential workflow of a typical molecular dynamics simulation.

Section 6: Advanced Modeling: Quantum Mechanics (QM) Insights

The "Why": Achieving Higher Accuracy

Classical force fields used in docking and MD rely on pre-parameterized approximations for atomic interactions. Quantum Mechanics (QM) methods explicitly solve the Schrödinger equation to describe the electronic structure of the molecule. [7]While computationally expensive, QM provides unparalleled accuracy for:

  • Calculating electron polarization: How the electron clouds of the ligand and receptor distort upon interaction.

  • Describing charge transfer: The movement of electron density between molecules.

  • Modeling covalent interactions or reactions , if applicable.

Applications for Metribolone Modeling
  • Accurate Ligand Charges: The most immediate application is to perform a QM calculation (e.g., using Gaussian or ORCA) on the Metribolone molecule alone to derive highly accurate partial atomic charges (e.g., using the RESP or Merz-Kollman scheme). These charges can then be used in subsequent MD simulations to improve the accuracy of electrostatic interactions.

  • QM/MM Simulations: For ultimate accuracy, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. In this method, the most critical part of the system—the ligand and the immediate binding site residues—is treated with QM, while the rest of the protein and solvent are treated with classical MM. This provides a high-fidelity description of the key interactions without the prohibitive cost of treating the entire system with QM. [8]

Section 7: Conclusion and Future Directions

The integrated computational workflow presented in this guide—from system preparation and molecular docking to molecular dynamics and QM refinement—provides a robust strategy for elucidating the structural and dynamic basis of Metribolone's high-affinity interaction with the Androgen Receptor. The insights gained from such a study are not merely academic; they form a validated, atom-level model that can be used as a powerful predictive tool in drug discovery.

Future work can leverage this model to perform virtual screening of compound libraries, guide the design of novel AR modulators with tailored properties (e.g., enhanced selectivity, different activation profiles), and investigate the mechanisms of resistance mutations that may arise in clinical settings. By combining these theoretical predictions with experimental validation, the cycle of drug design can be accelerated, leading to the development of more effective and safer therapeutics targeting the Androgen Receptor.

References

  • Bhatt, J. C., et al. (2006). 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, E69, o60. [Link]

  • Karpinska, J., Erxleben, A., & McArdle, P. (2013). 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one. ResearchGate. [Link]

  • DrugBank. (n.d.). 17beta-Hydroxy-17-methylandrosta-1,4-dien-3-one, 98%. DrugBank. [Link]

  • Gladue, B. A., & Clemens, L. G. (1980). Effects of 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (R 1881): evidence for direct involvement of androgens in the defeminization of behaviour in rats. PubMed. [Link]

  • Chemsrc. (n.d.). Androst-4-en-3-one,11,17-dihydroxy-17-methyl-, (11b,17b). Chemsrc. [Link]

  • iChemical. (n.d.). Δ9(11)-methyltestosterone, CAS No. 1039-17-4. iChemical. [Link]

  • PubChem. (n.d.). 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. PubChem. [Link]

  • Hospital, A., et al. (2024). Illuminating ligand-induced dynamics in nuclear receptors through MD simulations. Trends in Pharmacological Sciences. [Link]

  • Rasool, N. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ResearchGate. (n.d.). Quantum Mechanics Study on a Series of Steroids Relating Separation with Structure. ResearchGate. [Link]

  • Browne, P., et al. (2017). Development and Validation of a Computational Model for Androgen Receptor Activity. Chemical Research in Toxicology. [Link]

  • Wikipedia. (n.d.). Metribolone. Wikipedia. [Link]

  • Hrelja, M., & Hrelja, A. (2023). What is the future role of quantum computation in drug discovery?. PMC - NIH. [Link]

  • Le P, et al. (2011). Molecular dynamic studies of nuclear receptors ligand binding domain. Karolinska Institutet. [Link]

  • Browne, P., et al. (2016). Development and Validation of a Computational Model for Androgen Receptor Activity. ACS Publications. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Google Patents. (n.d.). Synthesis of 17beta-cyano-3-ethoxy-17alpha-hydroxy-6-methylandrosta-3,5,9(11)-triene.
  • Acta Crystallographica Section E. (2013). 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one. IUCr. [Link]

  • Harvard Catalyst. (n.d.). Metribolone. Harvard Catalyst. [Link]

  • AACR Journals. (2025). Abstract 1740: Generation of a best-in-class AR-NTD inhibitor targeting a unique binding pocket identified by computational modeling. AACR Journals. [Link]

  • LibreTexts Chemistry. (n.d.). Quantum Mechanical Methods. LibreTexts. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training. [Link]

  • Martí, S., & Roca, M. (2013). Chapter 4: Molecular Dynamics: a Tool to Understand Nuclear Receptors. Books.
  • ACS Publications. (2008). Only Subtle Protein Conformational Adaptations Are Required for Ligand Binding to Thyroid Hormone Receptors. ACS Publications. [Link]

  • Frontiers. (2018). Quantum Chemical Approaches in Structure-Based Virtual Screening and Lead Optimization. Frontiers. [Link]

  • DTU Research Database. (n.d.). CoMPARA: Collaborative Modeling Project for Androgen Receptor Activity. DTU. [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Data.gov. (2021). RJudson_Mansouri_CoMPARA: Collaborative Modeling Project for Androgen Receptor Activity. Data.gov. [Link]

  • ResearchGate. (2025). Illustrated step by step protocol to perform molecular docking. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Strategies for the Detection of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone)

Audience: Researchers, scientists, and drug development professionals in toxicology, anti-doping, and dietary supplement analysis. Abstract: This document provides a comprehensive guide to the analytical methodologies fo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in toxicology, anti-doping, and dietary supplement analysis.

Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid commonly known as Methylstenbolone. Due to its inclusion in the World Anti-Doping Agency (WADA) Prohibited List and its clandestine presence in nutritional supplements, robust and sensitive detection methods are imperative.[1][2][3] This guide details field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Strategic Imperative

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone) is a designer anabolic steroid that is not approved for human therapeutic use but has been identified in products marketed as nutritional supplements.[2][4] Its chemical structure is designed to enhance anabolic activity, promoting muscle growth, while being orally active. As a prohibited substance under class S1.1 of the WADA Prohibited List, its detection is a critical objective in sports anti-doping programs.[1][5]

The primary analytical challenge lies in the extensive metabolism of Methylstenbolone in vivo. The parent compound is often detectable for only a short period post-administration.[4] A successful detection strategy, therefore, must target not only the parent drug but also its longer-lasting metabolites, which are primarily excreted in urine as glucuronic acid conjugates.[6][7] This necessitates a multi-stage analytical workflow, beginning with the enzymatic release of metabolites, followed by highly selective and sensitive instrumental analysis.

The Cornerstone of Detection: Understanding Methylstenbolone Metabolism

The foundation of a robust analytical method is a thorough understanding of the analyte's biotransformation. Targeting metabolites significantly extends the detection window, a crucial advantage in anti-doping control. Human metabolism studies have shown that Methylstenbolone undergoes several key phase I and phase II reactions before excretion.[4][6]

  • Phase I Reactions: The primary modifications are hydroxylations and reductions. Multiple hydroxylated metabolites have been identified, which provide ideal targets for detection.[4][6][8]

  • Phase II Conjugation: Following phase I modifications, the steroid metabolites are rendered more water-soluble for excretion through conjugation, predominantly with glucuronic acid.[6][7] The detection of these conjugated forms is paramount. Studies have shown that after administration, up to 40 different metabolites can be detected, mostly as glucuronide conjugates.[6]

Therefore, the analytical workflow must incorporate a hydrolysis step to cleave these conjugates prior to extraction and analysis.

cluster_0 In Vivo Biotransformation Methylstenbolone Methylstenbolone (Parent Compound) PhaseI Phase I Metabolism (Hydroxylation, Reduction) Methylstenbolone->PhaseI PhaseII Phase II Metabolism (Glucuronidation) PhaseI->PhaseII Excretion Urinary Excretion PhaseII->Excretion Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS (with Derivatization) Analysis->GCMS Gas Chromatography LCMSMS LC-MS/MS Analysis->LCMSMS Liquid Chromatography Data Data Review & Confirmation GCMS->Data LCMSMS->Data

Caption: General analytical workflow for Methylstenbolone detection.

PART 1: Sample Preparation Protocol (Urine Matrix)

This protocol is designed to isolate both the parent steroid and its metabolites from a complex biological matrix.

Principle of Causality: The initial enzymatic hydrolysis is the critical gateway to accessing the full metabolic profile. Without this step, the glucuronidated metabolites, which represent the majority of excreted species, would remain undetectable by standard extraction and chromatographic techniques. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on laboratory resources and desired throughput; LLE is a classic, robust method, while SPE offers higher sample throughput and cleaner extracts.

Protocol Steps:

  • Sample Aliquoting: Pipette 2.0 mL of urine into a 15 mL screw-cap glass tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of a related steroid) to each sample, calibrator, and quality control. This is crucial for quantitative accuracy, as it corrects for variations in extraction efficiency and instrument response.

  • pH Adjustment: Add 1.0 mL of phosphate buffer (pH 7.0) to each tube. Vortex briefly. The neutral pH is optimal for the activity of β-glucuronidase.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli. Cap the tubes, vortex, and incubate in a water bath at 55-60°C for 1 hour. This cleaves the glucuronide bond, liberating the free steroid metabolites.

  • pH Adjustment for Extraction: After cooling, add 0.5 mL of saturated potassium carbonate solution to raise the pH (>9). This ensures the steroids are in a neutral, non-ionized state, maximizing their partitioning into an organic solvent.

  • Liquid-Liquid Extraction (LLE):

    • Add 5.0 mL of an extraction solvent (e.g., a mixture of n-pentane and diethyl ether, or methyl tert-butyl ether (MTBE)).

    • Cap and vortex vigorously for 5 minutes, or use a mechanical shaker.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Freeze the aqueous (lower) layer in a dry ice/acetone bath.

    • Decant the organic (upper) layer into a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization (GC-MS) or reconstitution (LC-MS/MS).

PART 2: GC-MS Analysis Protocol

GC-MS is a powerful technique for steroid analysis, providing excellent chromatographic resolution and characteristic mass spectra for structural elucidation.

Principle of Causality: Steroids are not inherently volatile. Derivatization is a mandatory step to convert the polar hydroxyl groups into non-polar, thermally stable trimethylsilyl (TMS) ethers. This chemical modification prevents degradation in the hot GC inlet and column, and improves chromatographic peak shape. Electron Impact (EI) ionization is used to generate reproducible fragmentation patterns, creating a "fingerprint" for confident identification.

Protocol Steps:

  • Derivatization:

    • To the dried extract from the sample preparation step, add 100 µL of a derivatizing agent, typically a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.

    • Cap the tube tightly, vortex, and heat at 60°C for 30 minutes.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters:

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1ms, HP-5ms)Provides excellent separation of steroid isomers.
Injector Temp. 280 °CEnsures rapid volatilization of derivatized analytes.
Carrier Gas Helium, constant flow of 1.0-1.2 mL/minInert carrier gas providing optimal efficiency.
Oven Program Start at 180°C, ramp 3°C/min to 240°C, then ramp 20°C/min to 310°CA slow initial ramp resolves key metabolites, followed by a faster ramp to elute all compounds in a reasonable time.
MS Ion Source Electron Impact (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Acquisition Mode Full Scan (for screening) and/or Selected Ion Monitoring (SIM) (for quantification)Full scan provides comprehensive spectral data, while SIM increases sensitivity by monitoring specific diagnostic ions.

Characteristic Ions (TMS-derivatives):

Compound Diagnostic m/z Ions for SIM
Methylstenbolone Metabolite 1 (S1)m/z 218, 231
Methylstenbolone Metabolite 2 (S2)m/z 218, 231

Note: Specific ions should be determined empirically using a reference standard. The ions listed are based on published data for hydroxylated metabolites. [4]

PART 3: LC-MS/MS Analysis Protocol

LC-MS/MS offers superior sensitivity and specificity compared to GC-MS and does not require derivatization, simplifying sample preparation.

Principle of Causality: Reversed-phase liquid chromatography separates the analytes based on their hydrophobicity. Electrospray Ionization (ESI) in positive mode gently ionizes the steroid molecules, typically forming a protonated molecular ion [M+H]⁺. This precursor ion is then selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) process is highly specific and virtually eliminates matrix interferences, yielding exceptional sensitivity.

Protocol Steps:

  • Reconstitution:

    • To the dried extract from the sample preparation step, add 100 µL of a reconstitution solvent (e.g., 50:50 Methanol:Water).

    • Vortex to dissolve the residue and transfer to an autosampler vial.

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Instrumental Parameters:

Parameter Recommended Setting Rationale
LC Column C18, 100 mm x 2.1 mm, 1.8 µm particle sizeHigh-efficiency column for sharp peaks and good separation.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting analytes from the reversed-phase column.
Flow Rate 0.3 - 0.4 mL/minCompatible with standard ESI sources.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrateA gradient is necessary to elute a range of metabolites with varying polarities.
MS Ion Source Electrospray Ionization (ESI), Positive ModeGentle ionization technique ideal for steroids.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity for quantitative analysis.

MRM Transitions:

Compound Precursor Ion [M+H]⁺ Product Ion(s) Collision Energy (eV)
MethylstenboloneTo be determinedTo be determinedTo be determined
Metabolite 1To be determinedTo be determinedTo be determined
Metabolite 2To be determinedTo be determinedTo be determined

Note: MRM transitions and collision energies must be optimized empirically for each specific metabolite and instrument by infusing a pure reference standard.

Self-Validating Systems: Data Analysis and Confirmation

Trustworthy results are built on a foundation of rigorous data validation. According to WADA International Standard for Laboratories (ISL), identification requires matching the retention time and mass spectral data of the analyte in a sample with that of an authentic reference standard analyzed under identical conditions.

  • Retention Time: The retention time of the analyte must match that of the reference standard within a specified tolerance window (e.g., ±0.2 minutes).

  • Ion Ratios (GC-MS/LC-MS/MS): The relative abundance of multiple monitored ions (for GC-MS in SIM mode) or product ions (for LC-MS/MS in MRM mode) must match those of the reference standard within a predefined tolerance (e.g., ±20% relative).

By implementing these criteria, the protocol becomes a self-validating system, minimizing the risk of false-positive identifications.

References

  • Piper, T., Fusshöller, G., Schänzer, W., Lagojda, A., Kuehne, D., & Thevis, M. (2019). Studies on the in vivo metabolism of methylstenbolone and detection of novel long term metabolites for doping control analysis. Drug testing and analysis, 11(11-12), 1644–1655. [Link]

  • Cavalcanti, G. D. A., Leal, F. D., Garrido, B. C., Padilha, M. C., de Aquino Neto, F. R., & Pereira, H. M. G. (2013). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites. Steroids, 78(2), 228–233. [Link]

  • World Anti-Doping Agency. (2024). The Prohibited List. WADA Official Website. [Link]

  • Choi, T. L., Kwok, W. H., Chan, G. H., Leung, G. N., Wong, J. K., & Wan, T. S. (2018). Metabolic Study of Methylstenbolone in Horses Using Liquid Chromatography-High Resolution Mass Spectrometry and Gas Chromatography-Mass Spectrometry. Journal of chromatography. A, 1547, 68–81. [Link]

  • Choi, T. L., Kwok, W. H., Chan, G. H., Leung, G. N., Wong, J. K., & Wan, T. S. (2018). Metabolic study of methylstenbolone in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry. Journal of chromatography. A, 1547, 68–81. [Link]

  • G. de A. Cavalcanti, F. D. Leal, B. C. Garrido, M. C. Padilha, F. R. de Aquino Neto, H. M. G. Pereira. (2013). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: Elucidation of its urinary metabolites. Request PDF. [Link]

  • WebMD. (n.d.). Methylstenbolone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • DNA Legal. (2024, April 22). A Guide to Anabolic Steroids Drug Testing. DNA Legal. [Link]

  • Piper, T., et al. (2019). Studies on the in vivo metabolism of Methylstenbolone and detection of novel long term metabolites for doping control analysis. ResearchGate. [Link]

  • MacDonald, B. S., Sykes, P. J., Adhikary, P. M., & Harkness, R. A. (1971). The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite of 17 beta-hydroxy-17 alpha-methylandrosta-1,4-dien-3-one in man. The Biochemical journal, 122(1), 26P. [Link]

  • ARUP Laboratories. (n.d.). Anabolic Steroids, Urine - Screen with Reflex to Confirmation. ARUP Laboratories Test Directory. [Link]

  • World Anti-Doping Agency. (n.d.). Prohibited List. WADA. [Link]

  • U.S. Anti-Doping Agency. (n.d.). World Anti-Doping Agency (WADA) Prohibited List. USADA. [Link]

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Application

Application Notes &amp; Protocols for In Vitro Research: 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

Authored for: Researchers, Scientists, and Drug Development Professionals Section 1: Introduction & Compound Profile 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a potent synthetic anabolic-androgenic steroid (AAS...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Compound Profile

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a potent synthetic anabolic-androgenic steroid (AAS).[1] Structurally, it is a derivative of androstane, characterized by a diene moiety at the 4 and 9(11) positions, which enhances its metabolic stability and potency. This compound is classified as a designer steroid and functions as a strong agonist of the Androgen Receptor (AR).[1] Its chemical design prevents aromatization to estrogenic metabolites, making it a pure androgenic agent for research purposes. Its structure is highly analogous to methyltrienolone (R1881), a well-characterized high-affinity AR ligand used extensively in research, suggesting it possesses similar high-affinity binding properties.[2]

Given its high potency, all handling and experimental procedures must be conducted with appropriate safety measures, including personal protective equipment (PPE) and containment solutions, to prevent occupational exposure.[3][4][5]

Table 1: Compound Specifications

Property Value Source
IUPAC Name (8R,9S,10R,13S,14S,17S)-17-hydroxy-17-methyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3(4H)-one PubChem[1]
Molecular Formula C₂₀H₂₈O₂ PubChem[1]
Molecular Weight 300.4 g/mol PubChem[1]
Classification Synthetic Androgen, Androgen Receptor Agonist PubChem[1]
Solubility Soluble in DMSO, Ethanol, Chloroform General Steroid Properties

| Appearance | White to off-white crystalline powder | General Steroid Properties |

Section 2: Principle and Mechanism of Action

The biological effects of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one are mediated through the classical androgen receptor (AR) signaling pathway.[6][7] The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[8]

The Canonical Pathway proceeds as follows:

  • Ligand Binding: The steroid, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).

  • Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This exposes a nuclear localization signal.

  • Dimerization & DNA Binding: The activated AR-ligand complex dimerizes and translocates into the nucleus.

  • Transcriptional Regulation: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[9]

  • Gene Expression: Upon binding to AREs, the AR recruits a suite of co-activators and the general transcriptional machinery, leading to the transcription of androgen-responsive genes. This results in the synthesis of proteins that mediate the physiological and pathophysiological effects of androgens, such as cell proliferation and differentiation.[6][10]

Diagram 1: Androgen Receptor (AR) Signaling Pathway A visual representation of the canonical pathway for androgen action.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Androgen (e.g., C₂₀H₂₈O₂) AR_HSP Inactive AR-HSP Complex Steroid->AR_HSP 1. Binding AR_Ligand Active AR-Ligand Complex AR_HSP->AR_Ligand 2. HSP Dissociation Dimer AR-Ligand Dimer AR_Ligand->Dimer 3. Dimerization ARE ARE (DNA) Dimer->ARE 4. Nuclear Translocation & DNA Binding Transcription Transcription ARE->Transcription 5. Gene Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (in Cytoplasm) mRNA->Protein Coactivators Co-activators Coactivators->ARE Response Cellular Response (e.g., Proliferation, Gene Expression) Protein->Response

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Section 3: Essential In Vitro Applications & Experimental Design

To comprehensively characterize the in vitro activity of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a tiered approach is recommended. This workflow ensures a logical progression from initial screening to detailed mechanistic studies.

Diagram 2: Experimental Workflow for In Vitro Characterization A logical flow for assessing the androgenic properties of the compound.

Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Functional Screening cluster_secondary Phase 3: Mechanistic Validation cluster_analysis Phase 4: Analysis Prep Compound Solubilization (DMSO Stock) ReporterAssay AR Reporter Gene Assay (Determine Agonist/Antagonist Activity) Prep->ReporterAssay CellCulture Cell Line Culture (e.g., LNCaP, PC-3) CellCulture->ReporterAssay BindingAssay AR Competitive Binding Assay (Determine Binding Affinity, Kᵢ) CellCulture->BindingAssay qPCR qPCR for Target Genes (e.g., PSA, TMPRSS2) CellCulture->qPCR ViabilityAssay Cell Viability/Proliferation Assay (e.g., MTT, WST-1) CellCulture->ViabilityAssay DoseResponse Dose-Response Curve (Calculate EC₅₀ / IC₅₀) ReporterAssay->DoseResponse DoseResponse->BindingAssay Based on EC₅₀ DoseResponse->qPCR Based on EC₅₀ DoseResponse->ViabilityAssay Based on EC₅₀ Analysis Data Analysis & Interpretation BindingAssay->Analysis qPCR->Analysis ViabilityAssay->Analysis

Caption: A tiered workflow for characterizing a novel androgenic compound.

Section 4: Detailed Experimental Protocols

Causality Behind Experimental Choices: The selection of protocols is designed to build a complete profile of the compound. We start with functional assays (reporter gene) to confirm AR agonism, then quantify binding affinity (competitive binding), and finally measure downstream biological effects (gene expression, cell viability). The choice of cell lines is critical: LNCaP and VCaP cells are androgen-sensitive prostate cancer lines that endogenously express AR, making them ideal models.[11][12][13][14] PC-3 cells, which are AR-negative, serve as an essential negative control to ensure observed effects are AR-mediated.[13][14]

Protocol 4.1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Rationale: DMSO is the solvent of choice for most hydrophobic compounds like steroids, ensuring complete solubilization. Preparing a concentrated stock minimizes the final solvent concentration in cell culture, which can be toxic.

  • Weighing: Accurately weigh 1-5 mg of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in a sterile microcentrifuge tube under a chemical fume hood.

  • Solubilization: Add sterile, anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly until fully dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 4.2: Cell Culture and Maintenance
  • Objective: To maintain healthy, viable cell lines for experimentation.

  • Rationale: Proper cell culture technique is the foundation of reproducible results. For androgen studies, it is critical to switch to a steroid-depleted medium before the experiment to reduce basal AR activation.

  • Cell Lines:

    • AR-Positive: LNCaP (ATCC® CRL-1740™) or VCaP (ATCC® CRL-2876™).[12]

    • AR-Negative Control: PC-3 (ATCC® CRL-1435™).[14]

  • Growth Medium:

    • LNCaP/VCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • PC-3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Steroid Deprivation (Pre-Experiment): 24-48 hours prior to treatment, switch cells to an assay medium containing charcoal-dextran stripped FBS (CSS) instead of regular FBS. This removes endogenous steroids.[15]

Protocol 4.3: AR Competitive Binding Assay
  • Objective: To determine the compound's binding affinity (Kᵢ) for the AR.

  • Rationale: This assay measures the ability of the test compound to displace a known high-affinity radiolabeled androgen (e.g., [³H]-R1881) from the AR.[16][17] It directly quantifies the physical interaction between the compound and the receptor. A non-radioactive ELISA-based format can also be adapted.[18]

  • Receptor Source: Prepare cytosol from rat ventral prostate tissue or use purified recombinant human AR protein.[17][19]

  • Assay Buffer: Prepare an appropriate buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[19]

  • Assay Setup (96-well plate):

    • Total Binding: Receptor source + [³H]-R1881 (e.g., 1-5 nM).

    • Non-Specific Binding: Receptor source + [³H]-R1881 + a high concentration (e.g., 1 µM) of unlabeled R1881.

    • Competition: Receptor source + [³H]-R1881 + serial dilutions of the test compound (e.g., 0.01 nM to 1 µM).

  • Incubation: Incubate plates at 4°C for 18-24 hours to reach equilibrium.[20]

  • Separation: Separate bound from free radioligand using a method like dextran-coated charcoal or filtration.

  • Quantification: Measure radioactivity of the bound fraction using a liquid scintillation counter.

  • Analysis: Calculate specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 4.4: AR-Mediated Reporter Gene Assay
  • Objective: To measure the functional ability of the compound to activate AR-dependent transcription.

  • Rationale: This is a highly sensitive and specific functional assay. Cells are engineered with a reporter gene (e.g., luciferase) linked to an ARE. AR activation by the compound drives reporter expression, which is easily measured.[21]

  • Cell Seeding: Seed AR-positive cells (e.g., LNCaP, or HEK293 cells transiently transfected with AR and an ARE-luciferase reporter plasmid) into a 96-well white, clear-bottom plate in steroid-depleted medium.

  • Treatment: After 24 hours, treat cells with serial dilutions of the test compound (e.g., 0.01 nM to 1 µM). Include:

    • Vehicle Control: DMSO.

    • Positive Control: 1-10 nM Dihydrotestosterone (DHT) or R1881.

    • Antagonist Test (Optional): Co-treat with a known antagonist (e.g., Bicalutamide) to confirm specificity.

  • Incubation: Incubate for 22-24 hours at 37°C.[21]

  • Lysis & Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.

  • Analysis: Normalize luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter). Plot normalized activity vs. log concentration to determine the EC₅₀.

Protocol 4.5: Cell Viability/Proliferation Assay (MTT)
  • Objective: To assess the effect of the compound on the proliferation of androgen-sensitive cells.

  • Rationale: Androgens promote the growth of androgen-sensitive cells like LNCaP. This assay quantifies that biological outcome. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolically active, viable cells.[22]

  • Cell Seeding: Seed LNCaP and PC-3 cells in 96-well plates in steroid-depleted medium and allow them to attach overnight.

  • Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 nM to 100 nM).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23][24]

  • Solubilization: Aspirate the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[23][24]

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Express results as a percentage of the vehicle control. A significant increase in absorbance in LNCaP cells but not PC-3 cells indicates AR-dependent proliferation.

Protocol 4.6: Analysis of Endogenous Gene Expression by qPCR
  • Objective: To confirm that the compound regulates known androgen-responsive genes.

  • Rationale: This provides mechanistic validation by measuring the transcriptional output of specific AR target genes. Prostate-Specific Antigen (KLK3) and Transmembrane Serine Protease 2 (TMPRSS2) are well-established, robustly induced AR target genes in prostate cancer cells.[9][25][26][27][28]

  • Cell Treatment: Seed LNCaP cells in 6-well plates in steroid-depleted medium. Treat with the compound at a concentration near its EC₅₀ (determined from the reporter assay) for 24 hours.[28] Include vehicle and DHT (10 nM) controls.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.[28]

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (KLK3, TMPRSS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant increase in KLK3 and TMPRSS2 mRNA levels relative to the vehicle control confirms androgenic activity.

Section 5: Data Interpretation and Quantitative Summary

The data generated from these protocols will provide a multi-faceted view of the compound's androgenic properties.

  • Agonist vs. Antagonist: The reporter gene assay is the primary determinant. An agonist will increase reporter activity, while an antagonist will block the activity induced by a reference agonist like DHT.

  • Potency & Efficacy: Potency is measured by the EC₅₀ (from functional assays) or Kᵢ (from binding assays), with lower values indicating higher potency. Efficacy is the maximum response a compound can produce relative to a full agonist like DHT.

  • Specificity: Comparing results between AR-positive (LNCaP) and AR-negative (PC-3) cells is crucial. A specific androgen agonist should induce proliferation and gene expression only in the AR-positive line.

Table 2: Summary of Experimental Parameters and Expected Outcomes

Assay Cell Line Compound Conc. Range Incubation Time Key Controls Expected Outcome for a Potent Agonist
AR Binding N/A (Cytosol/Protein) 0.01 nM – 1 µM 18-24 hrs [³H]-R1881, unlabeled R1881 Dose-dependent displacement of radioligand (Low Kᵢ)
Reporter Gene LNCaP or transfected 0.01 nM – 1 µM 22-24 hrs Vehicle, DHT, Bicalutamide Dose-dependent increase in luciferase activity (Low EC₅₀)
Cell Viability (MTT) LNCaP, PC-3 0.1 nM – 100 nM 48-72 hrs Vehicle, DHT Increased viability in LNCaP; no change in PC-3

| qPCR | LNCaP | ~EC₅₀ concentration | 24 hrs | Vehicle, DHT | Significant upregulation of KLK3 and TMPRSS2 mRNA |

Section 6: References

  • Korenchuk, S., et al. (2009). Development of the VCaP Androgen Independent Model of Prostate Cancer. PMC. Retrieved from [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. National Toxicology Program. Retrieved from [Link]

  • Handa, M., et al. (2015). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI. Retrieved from [Link]

  • Gladue, B. A., & Clemens, L. G. (1982). Effects of 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (R 1881): evidence for direct involvement of androgens in the defeminization of behaviour in rats. Journal of Endocrinology. Retrieved from [Link]

  • Hsu, C. L., et al. (2005). Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries. PMC. Retrieved from [Link]

  • Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. PMC. Retrieved from [Link]

  • Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Integrity International. Retrieved from [Link]

  • Lin, B., et al. (1999). Quantitative Expression of TMPRSS2 Transcript in Prostate Tumor Cells Reflects TMPRSS2-ERG Fusion Status. PMC. Retrieved from [Link]

  • van der Meer, S., et al. (2022). Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer. Frontiers in Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. PubChem. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Androgen receptor. Wikipedia. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Androgen Receptor (NR3C4) Reporter Assay System. INDIGO Biosciences. Retrieved from [Link]

  • Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Altasciences. Retrieved from [Link]

  • Tomlins, S. A., et al. (2020). TMPRSS2: ERG expression in prostate cancer—Imaging and clinicopathological correlations. Journal of Clinical Oncology. Retrieved from [Link]

  • Wang, R. S., et al. (2019). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers in Endocrinology. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved from [Link]

  • Werschnik, C., et al. (2022). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. MDPI. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. Retrieved from [Link]

  • ResearchGate. (2009). Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen(TM) cells. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Moilanen, A. M., et al. (1998). Activation of Androgen Receptor Function by a Novel Nuclear Protein Kinase. Molecular Biology of the Cell. Retrieved from [Link]

  • Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group. Retrieved from [Link]

  • Poursafa, P., et al. (2023). Unravelling the Role of P300 and TMPRSS2 in Prostate Cancer: A Literature Review. MDPI. Retrieved from [Link]

  • Helsen, C., et al. (2014). Androgen Regulation of the TMPRSS2 Gene and the Effect of a SNP in an Androgen Response Element. PMC. Retrieved from [Link]

  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. BioProcess International. Retrieved from [Link]

  • Dariya, B., & Nagaraju, G. P. (2020). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). AR-positive prostate cancer cell lines (LNCaP, 22Rv1, and VCaP) were.... ResearchGate. Retrieved from [Link]

  • Verma, S., et al. (2012). 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one. PMC. Retrieved from [Link]

  • DrugBank Online. (n.d.). 17b-Hydroxyandrost-4-ene-3-one. DrugBank. Retrieved from [Link]

  • Féau, C., et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Retrieved from [Link]

  • Kwegyir-Afful, A. K., & Ramdoss, S. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. NCBI. Retrieved from [Link]

  • Hanson, R. N. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vitro Use of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone)

For Researchers, Scientists, and Drug Development Professionals Disclaimer 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as Methylstenbolone, is a potent synthetic anabolic-androgenic steroid (AAS). It is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as Methylstenbolone, is a potent synthetic anabolic-androgenic steroid (AAS). It is classified as a designer steroid and is a prohibited substance by the World Anti-Doping Agency (WADA)[1]. Its use in humans has been associated with serious side effects, including infertility, behavioral changes, hair loss, liver damage, and heart disease[2][3]. The information provided herein is intended strictly for in vitro research purposes by qualified scientific professionals and is not an endorsement or guide for human use. Appropriate safety precautions, including personal protective equipment (PPE), should be used when handling this compound.

Introduction and Scientific Background

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone) is a synthetic derivative of dihydrotestosterone (DHT) characterized by high oral bioavailability and significant anabolic and androgenic effects. As an AAS, its primary mechanism of action is through binding to and activating the androgen receptor (AR)[4]. The AR is a ligand-activated nuclear transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of physiological processes, including muscle growth, cell proliferation, and differentiation[5][6].

The synthetic nature of Methylstenbolone, particularly its methyl group at the C-17α position, renders it resistant to hepatic metabolism, increasing its potency and potential for hepatotoxicity. Due to the limited availability of formal research on this specific compound, a systematic approach to establishing its in vitro activity and safety profile is essential before its use in specific experimental contexts. These application notes provide a framework for researchers to determine the key parameters for using Methylstenbolone in cell culture.

Essential Pre-Experimental Characterization

Given the lack of established protocols for Methylstenbolone in the scientific literature, it is imperative to first characterize its fundamental properties in a laboratory setting.

Protocol 1: Determination of Solubility in Dimethyl Sulfoxide (DMSO)

Rationale: Most steroids are poorly soluble in aqueous solutions like cell culture media. DMSO is a common solvent used to prepare high-concentration stock solutions[7][8]. Determining the maximum solubility is crucial to prevent precipitation in stock solutions and in the final culture medium.

Materials:

  • 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of Methylstenbolone powder (e.g., 10 mg) into a sterile microcentrifuge tube.

  • Add a small, calculated volume of DMSO to achieve a high target concentration (e.g., 200 µL to target 50 mg/mL or ~166 mM).

  • Vortex vigorously for 2-5 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source for any undissolved particles or turbidity.

  • If the compound is fully dissolved, this is your initial high-concentration stock. If not, add small, precise increments of DMSO, vortexing after each addition, until complete dissolution is achieved. Record the final volume of DMSO used.

  • Calculate the final concentration of your stock solution in both mg/mL and Molarity (M.W. = 300.44 g/mol ).

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.

Table 1: Example Solubility Calculation
Mass of MethylstenboloneFinal Volume of DMSOConcentration (mg/mL)Concentration (mM)
10 mg0.25 mL40 mg/mL133.1 mM
10 mg0.5 mL20 mg/mL66.6 mM
Protocol 2: Determining the Cytotoxic Concentration Range

Rationale: Before assessing the biological activity of Methylstenbolone, it is critical to determine the concentration range that is not toxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cell line (e.g., LNCaP, HepG2, C2C12)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Methylstenbolone DMSO stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.

  • Prepare serial dilutions of the Methylstenbolone stock solution in complete culture medium. It is advisable to test a broad range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest Methylstenbolone concentration (typically ≤ 0.1%). Also include an "untreated control" group.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Methylstenbolone or vehicle control.

  • Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against Methylstenbolone concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) and the non-toxic concentration range for subsequent experiments.

Recommended Cell Lines for In Vitro Studies

The choice of cell line is critical and should be guided by the research question. Suitable cell lines should endogenously express the androgen receptor.

  • Prostate Cancer Cell Lines (e.g., LNCaP, VCaP): These cells are androgen-sensitive and widely used to study AR-mediated gene expression (e.g., prostate-specific antigen, PSA) and cell proliferation.

  • Hepatocellular Carcinoma Cell Lines (e.g., HepG2): Given the known hepatotoxicity of 17α-alkylated AAS, these cells are relevant for studying the potential cytotoxic and metabolic effects of Methylstenbolone.

  • Skeletal Muscle Cell Lines (e.g., C2C12): These murine myoblasts can be differentiated into myotubes and are a standard model for studying the anabolic (muscle-building) effects of androgens.

  • AR-Reporter Cell Lines (e.g., AR-CALUX): These are engineered cell lines that contain a reporter gene (e.g., luciferase) under the control of AREs. They provide a quantitative readout of AR activation and are excellent tools for screening for androgenic or anti-androgenic activity[9].

Core Experimental Protocols

Protocol 3: General Protocol for Cell Treatment

Rationale: This protocol outlines a standardized workflow for treating cultured cells with Methylstenbolone to study its biological effects.

Procedure:

  • Cell Seeding: Plate the chosen cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well plates) and allow them to reach the desired confluency (typically 60-80%).

  • Serum Starvation (Optional): For many signaling studies, it is beneficial to reduce the influence of growth factors and hormones present in fetal bovine serum (FBS). This can be achieved by incubating the cells in a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours prior to treatment.

  • Preparation of Working Solutions: Prepare fresh working solutions of Methylstenbolone by diluting the DMSO stock solution into the appropriate cell culture medium to achieve the desired final concentrations (as determined from the cytotoxicity assay). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Treatment: Remove the existing medium and apply the medium containing Methylstenbolone, vehicle control, or other controls.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 24, 48 hours) depending on the endpoint being measured (e.g., early signaling events vs. changes in protein expression).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or functional assays).

Protocol 4: Analysis of Androgen-Responsive Gene Expression by qPCR

Rationale: A key functional consequence of AR activation is the altered transcription of target genes. Quantitative PCR (qPCR) is a sensitive method to measure these changes.

Procedure:

  • Treat cells (e.g., LNCaP) with various non-toxic concentrations of Methylstenbolone for a suitable time (e.g., 24 hours). Include a positive control (e.g., Dihydrotestosterone, DHT) and a vehicle control.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for your gene of interest (e.g., KLK3 which codes for PSA) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 2: Example qPCR Experimental Setup
Treatment GroupConcentrationTarget GenesHousekeeping Gene
Untreated Control-KLK3, TMPRSS2GAPDH
Vehicle Control (DMSO)0.1%KLK3, TMPRSS2GAPDH
DHT (Positive Control)10 nMKLK3, TMPRSS2GAPDH
Methylstenbolone1 nMKLK3, TMPRSS2GAPDH
Methylstenbolone10 nMKLK3, TMPRSS2GAPDH
Methylstenbolone100 nMKLK3, TMPRSS2GAPDH

Visualization of Pathways and Workflows

Canonical Androgen Receptor Signaling Pathway

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Methylstenbolone (AAS) AR Androgen Receptor (AR) AAS->AR Binding AR_HSP AR-HSP Complex AAS->AR_HSP Ligand Binding & HSP Dissociation AR->AR_HSP Stabilization AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Modulation of Gene Transcription ARE->Transcription

Caption: Canonical androgen receptor signaling pathway activated by Methylstenbolone.

Experimental Workflow for In Vitro Characterization

a cluster_prep Preparation & QC cluster_exp Experimentation cluster_analysis Analysis b Obtain Methylstenbolone (Purity Assessment) c Protocol 1: Determine Solubility in DMSO b->c d Prepare High-Concentration Stock Solution c->d e Select Appropriate Cell Line d->e f Protocol 2: Determine Cytotoxicity (e.g., MTT Assay) e->f g Determine Non-Toxic Working Concentrations f->g h Protocol 3 & 4: Conduct Functional Assays (e.g., qPCR, Reporter Assay) g->h i Data Acquisition (Plate Reader, qPCR) h->i j Statistical Analysis & Interpretation i->j k Conclusion on In Vitro Activity j->k

Sources

Application

Application Notes and Protocols for Preclinical Evaluation of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone) in Animal Models

Introduction: Unveiling the Biological Impact of a Designer Androgen 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as methylstenbolone, is a synthetic, orally active anabolic-androgenic steroid (AAS).[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biological Impact of a Designer Androgen

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as methylstenbolone, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] As a "designer steroid," it has been illicitly marketed in nutritional supplements to enhance muscle mass and athletic performance.[2] Despite its use, there is a significant lack of formal scientific investigation into its specific pharmacological and toxicological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical animal studies to elucidate the multifaceted effects of methylstenbolone.

The protocols outlined herein are synthesized from established methodologies for studying similar 17α-alkylated AAS and are intended to serve as a robust starting point for investigation. The central hypothesis underlying these protocols is that methylstenbolone, like other AAS, exerts its effects primarily through the androgen receptor, leading to a cascade of cellular events that mediate both its anabolic and adverse effects.

PART 1: Foundational Knowledge and Experimental Rationale

Mechanism of Action: The Androgen Receptor Signaling Axis

Anabolic-androgenic steroids classically function by binding to and activating the androgen receptor (AR), a nuclear transcription factor.[3][4] Upon ligand binding, the AR translocates to the nucleus, where it modulates the transcription of target genes responsible for a wide array of physiological processes, including myogenesis (muscle growth).[4] Beyond this genomic pathway, AAS can also elicit rapid, non-genomic effects through membrane-associated AR and other signaling cascades.

Diagram: Classical Androgen Receptor Signaling Pathway

AAS_Signaling cluster_cell Target Cell (e.g., Myocyte) cluster_nucleus Nucleus MSTEN Methylstenbolone (AAS) AR_c Androgen Receptor (AR) (inactive) MSTEN->AR_c Binds HSP HSP AR_MSTEN AR-MSTEN Complex (active) AR_c->AR_MSTEN Conformational Change AR_MSTEN_n AR-MSTEN Complex AR_MSTEN->AR_MSTEN_n Translocation ARE Androgen Response Element (ARE) AR_MSTEN_n->ARE Binds Gene Target Gene ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., muscle proteins) mRNA->Protein Translation Response Anabolic/Androgenic Response Protein->Response

Caption: Classical signaling pathway of methylstenbolone via the androgen receptor.

The Significance of the 17α-Methyl Group: Oral Bioavailability and Hepatotoxicity

The addition of a methyl group at the 17α position is a common structural modification in synthetic AAS, including methylstenbolone. This alkylation inhibits first-pass metabolism in the liver, thereby increasing the oral bioavailability of the compound.[1] However, this structural feature is also strongly associated with an increased risk of hepatotoxicity, including cholestasis, peliosis hepatis, and hepatic tumors.[3][5] Therefore, any preclinical evaluation of methylstenbolone must include a thorough assessment of its effects on the liver.

PART 2: Preclinical Animal Models and Experimental Protocols

Animal Model Selection and Husbandry

The recommended animal model for initial studies is the male Sprague-Dawley or Wistar rat. These strains are widely used in toxicological and pharmacological research, and their physiology is well-characterized.

  • Species: Rat (Rattus norvegicus)

  • Strain: Sprague-Dawley or Wistar

  • Sex: Male (to assess androgenic and anabolic effects without the confounding influence of the estrous cycle)

  • Age: Young adult (e.g., 8-10 weeks old) to model use in a physically maturing population.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical guidelines for animal research and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[6][7] Efforts should be made to minimize any potential pain or distress to the animals.[8]

Dosing and Administration

Due to the lack of published in vivo studies on methylstenbolone, initial dose-ranging studies are recommended. Based on studies of other orally active 17α-alkylated AAS in rats, the following dose ranges can be considered:

CompoundDose Range in Rats (Oral Gavage)Reference
Oxymetholone5 mg/kg/day[9][10]
Methyltestosterone10 - 200 mg/kg/day[11]
Methandrostenolone3.75 - 7.5 mg/kg/day[12]

Proposed Dose-Finding Study for Methylstenbolone:

  • Vehicle: A suitable vehicle for oral gavage, such as corn oil or a 0.5% methylcellulose solution, should be used.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 1 mg/kg/day)

    • Group 3: Mid dose (e.g., 5 mg/kg/day)

    • Group 4: High dose (e.g., 10 mg/kg/day)

  • Administration: Daily oral gavage for a period of 4 to 8 weeks.

Protocol: Oral Gavage Administration in Rats

  • Preparation: Ensure the methylstenbolone is fully dissolved or homogenously suspended in the chosen vehicle.

  • Animal Handling: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Carefully insert a ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.

  • Verification: Ensure the needle has not entered the trachea before administering the substance.

  • Administration: Slowly dispense the calculated volume of the methylstenbolone solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress immediately following the procedure.

Biomarker Analysis and Endpoint Assessment

A comprehensive assessment of the effects of methylstenbolone should include a battery of in-life observations, and terminal sample collection for biochemical and histological analysis.

In-Life Observations:

  • Body Weight: Recorded daily.

  • Food and Water Consumption: Monitored throughout the study.

  • Clinical Signs: Daily observation for any signs of toxicity or behavioral changes.

Terminal Sample Collection:

At the end of the study period, animals should be euthanized, and the following samples collected:

  • Blood: For serum chemistry and hematology.

  • Tissues: Liver, heart, kidneys, testes, prostate, and skeletal muscle (e.g., gastrocnemius, levator ani).

Biochemical Analysis (Serum):

ParameterRationale
Alanine Aminotransferase (ALT)Marker of hepatocellular injury.
Aspartate Aminotransferase (AST)Marker of hepatocellular injury.
Alkaline Phosphatase (ALP)Marker of cholestasis.
Total BilirubinMarker of cholestasis.
Blood Urea Nitrogen (BUN)Marker of kidney function.
CreatinineMarker of kidney function.
Lipid Panel (Total Cholesterol, HDL, LDL, Triglycerides)To assess cardiovascular risk.
Testosterone, Luteinizing Hormone (LH)To assess effects on the hypothalamic-pituitary-gonadal axis.

Hematology:

ParameterRationale
Red Blood Cell (RBC) CountAAS can stimulate erythropoiesis.
Hemoglobin (Hgb)AAS can stimulate erythropoiesis.
Hematocrit (Hct)AAS can stimulate erythropoiesis.

Histopathological Analysis:

Fixed tissues should be processed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination. Key observations include:

  • Liver: Hepatocellular hypertrophy, necrosis, cholestasis, steatosis (fatty change), and signs of peliosis hepatis.

  • Heart: Cardiomyocyte hypertrophy, fibrosis.

  • Kidney: Signs of nephrotoxicity.

  • Testes: Testicular atrophy, changes in spermatogenesis.

  • Prostate: Glandular hyperplasia or atrophy.

Diagram: Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_selection Animal Selection (Male Rats) acclimatization Acclimatization animal_selection->acclimatization group_assignment Random Group Assignment acclimatization->group_assignment dosing Daily Oral Gavage (Vehicle or Methylstenbolone) group_assignment->dosing in_life_obs In-Life Observations (Body Weight, Clinical Signs) dosing->in_life_obs euthanasia Euthanasia & Necropsy dosing->euthanasia sample_collection Blood & Tissue Collection euthanasia->sample_collection biochemistry Serum Biochemistry & Hematology sample_collection->biochemistry histopathology Histopathological Examination sample_collection->histopathology data_analysis Data Analysis & Interpretation biochemistry->data_analysis histopathology->data_analysis

Caption: A streamlined workflow for the preclinical evaluation of methylstenbolone.

PART 3: Expected Outcomes and Data Interpretation

Based on the known effects of other 17α-alkylated AAS, administration of methylstenbolone in a rat model is anticipated to produce a range of dose-dependent effects.

Anticipated Anabolic and Androgenic Effects:

  • Increased body weight gain, particularly lean muscle mass.

  • Increased weight of androgen-sensitive tissues such as the levator ani muscle.

  • Suppression of endogenous testosterone and LH levels.

  • Changes in the weight of the testes and prostate.

Anticipated Adverse Effects:

  • Hepatotoxicity: Elevated serum ALT and AST levels, with histological evidence of liver damage.

  • Cardiovascular: Altered lipid profiles (decreased HDL, increased LDL), and potential for cardiac hypertrophy.

  • Renal: Potential for kidney damage, indicated by changes in BUN and creatinine.

  • Reproductive: Testicular atrophy and impaired spermatogenesis.

Example Data Table (Hypothetical): Effects of Methylstenbolone on Liver Function in Rats

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver Weight (g)Histopathological Findings
Vehicle Control35 ± 580 ± 1010.5 ± 0.8Normal hepatic architecture
Methylstenbolone (1 mg/kg)50 ± 8100 ± 1511.0 ± 0.9Mild hepatocellular hypertrophy
Methylstenbolone (5 mg/kg)150 ± 25250 ± 4012.5 ± 1.2Moderate hypertrophy, single-cell necrosis
Methylstenbolone (10 mg/kg)300 ± 50500 ± 7514.0 ± 1.5Severe hypertrophy, necrosis, cholestasis

* Indicates statistically significant difference from vehicle control (p < 0.05).

Conclusion

The protocols detailed in this guide provide a robust and ethically sound framework for the initial preclinical evaluation of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. By systematically investigating its effects on key organ systems, researchers can generate crucial data on the pharmacological and toxicological profile of this designer androgen. Such studies are essential for understanding the potential risks associated with its use and for informing regulatory bodies and the scientific community.

References

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Sources

Method

quantitative analysis of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in biological matrices

Introduction: The Analytical Challenge of Metribolone 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, known commonly as Metribolone or Methyltrienolone (and often referenced in research as R1881), is a potent, syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Metribolone

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, known commonly as Metribolone or Methyltrienolone (and often referenced in research as R1881), is a potent, synthetic, and non-aromatizable anabolic-androgenic steroid (AAS).[1] Its exceptionally high affinity for the androgen receptor (AR), as well as the progesterone (PR) and glucocorticoid (GR) receptors, makes it a valuable tool in endocrinology research as a receptor ligand.[2][3] However, it was never marketed for medical use due to significant hepatotoxicity observed even at low doses.[2] Its potency also makes it a substance of interest in doping control and forensic toxicology.

The quantitative bioanalysis of Metribolone presents a significant challenge. The molecule's high potency implies that physiologically relevant or illicitly used concentrations in biological fluids like blood and urine are exceedingly low. Consequently, analytical methods must exhibit exceptional sensitivity and specificity to distinguish the analyte from a complex background of endogenous matrix components. This guide provides a comprehensive overview of the strategies, methodologies, and validation requirements for the robust quantification of Metribolone in biological matrices, focusing on the gold-standard techniques of mass spectrometry.

Part 1: The Foundation of Accurate Quantification: Sample Preparation

The primary objective of sample preparation is to isolate Metribolone from the intricate biological matrix (e.g., plasma, serum, urine), eliminate interfering substances such as proteins and phospholipids, and concentrate the analyte to a level amenable to instrumental analysis.[4][5] The choice of technique is dictated by the matrix itself and the subsequent analytical method.

Matrix-Specific Considerations
  • Urine: The primary route of excretion for many steroid metabolites involves conjugation to form more water-soluble glucuronide and sulfate salts.[6] Therefore, a critical prerequisite for analyzing total Metribolone (or its metabolites) in urine is an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase to cleave these conjugates and liberate the parent compound.[6][7][8]

  • Plasma/Serum: These matrices are rich in proteins and lipids that can interfere with analysis by precipitating in the analytical system or causing significant matrix effects in mass spectrometry.[4][9] Therefore, protein removal and lipid depletion are paramount.

Core Extraction Methodologies

The selection of an extraction method is a balance between recovery, cleanliness of the final extract, throughput, and cost.

  • Solid-Phase Extraction (SPE): This is a highly favored technique for its efficiency and the cleanliness of the resulting extract.[10]

    • Causality & Principle: SPE utilizes a solid sorbent (e.g., C18 reversed-phase silica) packed into a cartridge.[11] The sample is loaded, and Metribolone, being a relatively nonpolar steroid, adsorbs onto the nonpolar stationary phase. Polar interferences like salts are washed away with an aqueous solution. A less polar organic solvent is then used to disrupt the interaction and elute the analyte. This process effectively removes polar interferences and concentrates the analyte.[11][12]

    • Trustworthiness: SPE provides excellent removal of phospholipids, which are notorious for causing ion suppression in LC-MS/MS.[4] Its high reproducibility makes it ideal for validated, routine analyses.

  • Liquid-Liquid Extraction (LLE): A classic and robust method for steroid isolation.

    • Causality & Principle: LLE operates on the principle of differential solubility.[7] Metribolone is partitioned from the aqueous biological sample into an immiscible organic solvent (e.g., methyl-tert-butyl ether, diethyl ether, or ethyl acetate).[13][14] Proteins are precipitated, and highly polar contaminants remain in the aqueous phase.

    • Trustworthiness: While effective, LLE can be labor-intensive, consume larger volumes of solvent, and may result in emulsions that complicate phase separation. The resulting extracts may be less clean than those from SPE.

  • Supported Liquid Extraction (SLE): A modern alternative that combines the simplicity of LLE with the format of SPE.

    • Causality & Principle: The aqueous sample is absorbed onto a chemically inert, high-surface-area solid support (diatomaceous earth).[4][10] This material acts as a stationary aqueous phase. An immiscible organic solvent is then passed through the material, extracting the analyte into the solvent while leaving polar interferences behind.

    • Trustworthiness: SLE eliminates issues with emulsion formation, offers high analyte recoveries, and is easily automated, making it a highly reliable and efficient technique for high-throughput environments.[10]

Sample_Prep_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_extraction Extraction cluster_final Final Preparation Matrix Biological Matrix (Urine, Plasma, Serum) IS_Spike Spike with Internal Standard Matrix->IS_Spike Hydrolysis Enzymatic Hydrolysis (Urine Samples Only) IS_Spike->Hydrolysis If Urine SPE Solid-Phase Extraction (SPE) IS_Spike->SPE If Plasma/Serum LLE Liquid-Liquid Extraction (LLE) IS_Spike->LLE If Plasma/Serum SLE Supported Liquid Extraction (SLE) IS_Spike->SLE If Plasma/Serum Hydrolysis->SPE Hydrolysis->LLE Hydrolysis->SLE Evap Evaporation to Dryness SPE->Evap LLE->Evap SLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Analysis Analysis by LC-MS/MS or GC-MS/MS Recon->Analysis

Caption: General workflow for Metribolone sample preparation.

Part 2: High-Sensitivity Analytical Protocols

Due to the low-level concentrations expected, mass spectrometry coupled with chromatography is the definitive technique for the quantification of Metribolone.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for its high sensitivity, specificity, and applicability to a broad range of compounds without the need for chemical derivatization.[15][16]

Principle of Causality: The liquid chromatograph separates Metribolone from other remaining matrix components based on its differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. The mass spectrometer then provides highly selective detection. It ionizes the eluted Metribolone (typically via Electrospray Ionization - ESI), selects the resulting parent ion (the precursor ion), fragments it, and monitors for specific, characteristic fragment ions (product ions). This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte's structure, providing exceptional specificity and filtering out chemical noise.

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Analytical Column: A reversed-phase C18 column (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is standard for steroid analysis.

    • Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium fluoride (e.g., 50 µM) to enhance ionization.[17]

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3–0.5 mL/min.

    • Elution: A gradient elution starting with a higher percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B is used to first elute polar interferences and then the nonpolar analyte, ensuring good separation.

    • Column Temperature: Elevated temperatures (e.g., 40-50 °C) are often used to improve peak shape and reduce viscosity.[17]

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. Metribolone will readily form a protonated molecule [M+H]⁺.

    • MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing a pure standard. For Metribolone (C₂₀H₂₈O₂; Mol. Wt. ≈ 300.44 g/mol ), the precursor would be m/z 301.2. Product ions would result from the fragmentation of the steroid backbone. At least two transitions are monitored for confident identification and quantification.

    • Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as Metribolone-d₃, is critical. The SIL-IS co-elutes with the analyte, experiences identical matrix effects, and corrects for any variability during sample preparation and injection, ensuring the highest accuracy.

Protocol 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful alternative, offering excellent chromatographic resolution.[6] Its main prerequisite is the chemical derivatization of the analyte to increase its volatility and thermal stability.

Principle of Causality: Steroids like Metribolone contain polar hydroxyl groups that make them non-volatile. Derivatization masks these polar groups, typically by replacing the active hydrogen with a nonpolar group, allowing the molecule to be vaporized without degradation in the hot GC inlet. The gas chromatograph then separates the derivatized analyte from others in a long capillary column before detection by the mass spectrometer.

Step-by-Step Methodology:

  • Derivatization (Mandatory Step):

    • After extraction and evaporation, the dried residue is reconstituted in a derivatizing agent.

    • Reagent: A common and effective reagent for steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH₄I).[6][7] This reagent converts the hydroxyl group into a trimethylsilyl (TMS) ether.

    • Reaction: The vial is sealed and heated (e.g., 60-80 °C) for a specified time (e.g., 20-60 minutes) to ensure complete reaction.[7]

  • Chromatographic Separation:

    • Analytical Column: A low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane, 15-30 m length).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: A small volume (1-2 µL) of the derivatized sample is injected into the hot inlet.

    • Temperature Program: The oven temperature is ramped from a lower starting point to a high final temperature to effectively separate analytes based on their boiling points.

  • Mass Spectrometric Detection:

    • Ionization Source: Electron Ionization (EI) is standard.

    • Analysis Mode: Selected Reaction Monitoring (SRM/MRM) on a triple quadrupole instrument provides the best sensitivity and specificity, analogous to LC-MS/MS. Alternatively, Selected Ion Monitoring (SIM) on a single quadrupole instrument can be used, but it is more susceptible to interferences.

Analytical_Workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS/MS Pathway LC Reversed-Phase LC (e.g., C18 Column) ESI Electrospray Ionization (Positive Mode) LC->ESI MS1_LC Q1: Precursor Ion Selection ([M+H]⁺) ESI->MS1_LC CID_LC Q2: Collision-Induced Dissociation MS1_LC->CID_LC MS2_LC Q3: Product Ion Monitoring (MRM) CID_LC->MS2_LC Output Quantitative Result MS2_LC->Output Deriv Derivatization (e.g., TMS ether) GC Gas Chromatography (Capillary Column) Deriv->GC EI Electron Ionization GC->EI MS1_GC Q1: Precursor Ion Selection EI->MS1_GC CID_GC Q2: Collision-Induced Dissociation MS1_GC->CID_GC MS2_GC Q3: Product Ion Monitoring (MRM) CID_GC->MS2_GC MS2_GC->Output Input Final Sample Extract Input->LC Input->Deriv

Caption: Comparative analytical workflows for Metribolone analysis.

Part 3: Ensuring Trustworthiness: Method Validation and Data Integrity

A quantitative method is only trustworthy if it has been rigorously validated. Validation experiments are designed to prove that the analytical system is reliable, reproducible, and fit for its intended purpose. All validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or national regulatory bodies.[18]

Key Validation Parameters

The following parameters are essential for establishing a self-validating and authoritative protocol.

Validation Parameter Objective & Causality Typical Acceptance Criteria
Selectivity / Specificity To demonstrate that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other substances expected to be present.[18] This is confirmed by analyzing blank matrix samples from multiple sources.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte.
Linearity and Range To establish the concentration range over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated using a series of standards.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy To determine the closeness of the measured concentration to the true concentration. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high).[18]Mean concentration should be within ±15% of the nominal value for QC samples.
Precision To assess the degree of scatter between a series of measurements. It is evaluated as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD).[18]%RSD should not exceed 15% for QC samples (20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision.[19]Signal-to-noise ratio > 10; accuracy and precision criteria must be met (typically within ±20%).
Extraction Recovery To measure the efficiency of the extraction process by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.[12][20]Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To evaluate the suppression or enhancement of the analyte's ionization caused by co-eluting components from the biological matrix.[5][21][22] This is a critical parameter for all LC-MS/MS methods.The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.

References

  • Wikipedia. (n.d.). Metribolone. Retrieved from [Link]

  • Biotage. (n.d.). Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC. Retrieved from [Link]

  • Re, M., & Fens, M. H. (1986). Effects of 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (R 1881): evidence for direct involvement of androgens in the defeminization of behaviour in rats. Journal of Endocrinology, 108(3), 359–365. Retrieved from [Link]

  • Ko, D. H., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(4), 729–740. Retrieved from [Link]

  • Stancheva, S. S., & Zlateva-Panayotova, N. K. (2022). Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements. Pharmacia, 69(1), 151–155. Retrieved from [Link]

  • Xie, F., et al. (2023). Modified Fully Automated Dried Blood Spot Sample Preparation System and Its Application in Steroid Ester Detection. Analytical Chemistry, 95(44), 16295–16302. Retrieved from [Link]

  • Agilent Technologies. (2011). Fast and Comprehensive Doping Agent Screening in Urine by Triple Quadrupole GC/MS. Retrieved from [Link]

  • Phenomenex. (2024). Advancing Hormone Testing Techniques. Retrieved from [Link]

  • Shishov, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5898. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metribolone - MeSH. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC. Retrieved from [Link]

  • ResearchGate. (n.d.). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Method validation for the detection of the anabolic–androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Retrieved from [Link]

  • Hawley, J. M., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 8, 101375. Retrieved from [Link]

  • Ertaş, B. S., et al. (2025). Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. Environmental Science and Pollution Research, 32(1), 14799–14810. Retrieved from [Link]

  • Xu, R., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(12), 949–953. Retrieved from [Link]

  • Stárka, L., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Steroid Biochemistry and Molecular Biology, 221, 106112. Retrieved from [Link]

  • CABI Digital Library. (n.d.). THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • Gyllenborg, J., et al. (2019). Sensitive Method for Quantitative Profiling of Estrogens, Progesterone, Androgens, and Corticosteroids in Human Serum by LC-MS/MS. The Journal of Applied Laboratory Medicine, 4(4), 546–561. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Anabolic Agents in Urine by LC/MS/MS Application. Retrieved from [Link]

  • Ayotte, C., et al. (2007). Optimization and validation of analytical method for anabolic steroids in nutritional supplements by GC/MS. In W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (Eds.), Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln.
  • BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

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Application

Application Note: Quantitative Analysis of Methylstenbolone in Human Urine using HPLC-MS/MS

Introduction: The Analytical Imperative for Methylstenbolone Detection 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as methylstenbolone, is a potent synthetic anabolic-androgenic steroid (AAS). Mar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Methylstenbolone Detection

17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as methylstenbolone, is a potent synthetic anabolic-androgenic steroid (AAS). Marketed as a "nutritional supplement" or "designer steroid," it is prohibited in competitive sports by organizations such as the World Anti-Doping Agency (WADA)[1]. Its chemical structure is designed for high oral bioavailability and significant anabolic effects, making it a substance of concern for both sports integrity and public health. The detection of methylstenbolone and its metabolites is crucial for effective anti-doping control and forensic toxicology.

This application note provides a comprehensive, field-proven HPLC-MS/MS methodology for the sensitive and specific quantification of methylstenbolone in human urine. The narrative will delve into the rationale behind each step of the protocol, from sample preparation to data acquisition, ensuring scientific integrity and robust, reproducible results.

The Challenge: Metabolism and Matrix Complexity

The primary analytical challenge in monitoring methylstenbolone is its extensive metabolism in the human body. The parent compound is often detectable for only a short period post-administration[2]. The majority of the administered dose is biotransformed into various phase I (e.g., hydroxylation, reduction) and phase II metabolites, predominantly glucuronic acid conjugates[1][3]. Therefore, a reliable analytical method must target not only the parent compound but also its key metabolites to extend the window of detection.

Furthermore, urine is a complex biological matrix containing a high concentration of endogenous compounds (salts, urea, creatinine, etc.) that can interfere with the analysis. These interferences can cause a phenomenon known as "matrix effects," leading to ion suppression or enhancement in the mass spectrometer and compromising the accuracy of quantification[4][5]. Our methodology is designed to effectively mitigate these challenges.

Methodology Overview: A Validated Workflow

The analytical workflow is a multi-stage process designed to ensure the accurate and reliable quantification of methylstenbolone and its primary metabolites. The process begins with the enzymatic hydrolysis of conjugated metabolites, followed by a robust solid-phase extraction (SPE) for sample cleanup and concentration. The purified extract is then subjected to chromatographic separation using High-Performance Liquid Chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine Urine Sample Collection is_add Internal Standard Spiking urine->is_add Aliquot hydrolysis Enzymatic Hydrolysis (β-glucuronidase) is_add->hydrolysis Buffer Addition spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) hydrolysis->spe Loading elute Elution & Evaporation spe->elute Wash & Elute reconstitute Reconstitution elute->reconstitute hplc HPLC Separation (Reversed-Phase C18) reconstitute->hplc Injection msms Tandem MS Detection (ESI+ MRM) hplc->msms Ionization quant Quantification (Calibration Curve) msms->quant Data Acquisition report Reporting quant->report

Caption: High-level workflow for methylstenbolone analysis.

Experimental Protocols

PART 1: Sample Preparation - Hydrolysis and Extraction

Rationale: As methylstenbolone is primarily excreted as a glucuronide conjugate, enzymatic hydrolysis is a critical first step to liberate the parent molecule and its phase I metabolites[1][3]. This significantly increases the concentration of the target analytes for detection. Following hydrolysis, a solid-phase extraction (SPE) is employed. A mixed-mode cation exchange SPE cartridge is chosen for its superior ability to remove matrix interferences compared to a standard C18 phase, leading to cleaner extracts and reduced matrix effects.

Protocol:

  • Sample Aliquoting: Pipette 2.0 mL of urine into a 15 mL polypropylene centrifuge tube.

  • Internal Standard (IS) Spiking: Add 20 µL of an internal standard working solution (e.g., testosterone-d3 at 1 µg/mL) to each sample, calibrator, and quality control (QC) sample. Vortex briefly. The use of a deuterated analog of a similar steroid structure as an internal standard is crucial for correcting for variations in extraction efficiency and potential matrix effects.

  • Hydrolysis:

    • Add 1.0 mL of 0.8 M phosphate buffer (pH 7.0)[6].

    • Add 50 µL of β-glucuronidase from E. coli[6].

    • Vortex the mixture and incubate in a water bath at 55°C for 1 hour.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: After incubation, centrifuge the urine samples at 3000 rpm for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

PART 2: HPLC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography using a C18 column provides excellent separation for steroids based on their hydrophobicity[7]. A gradient elution is employed to effectively separate the analytes of interest from endogenous matrix components and to ensure sharp peak shapes. For detection, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification in complex matrices due to its exceptional selectivity and sensitivity[8]. Positive electrospray ionization (ESI+) is typically effective for anabolic steroids.

Table 1: HPLC Parameters

ParameterSetting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate

Table 2: MS/MS Parameters (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Methylstenbolone317.2299.2159.115
Metabolite 1 (e.g., Hydroxylated)333.2315.2297.218
Testosterone-d3 (IS)292.2109.197.125

Note: The specific m/z values and collision energies should be optimized empirically on the instrument used. The precursor ion for methylstenbolone [M+H]+ is based on its molecular weight. Fragmentation often involves neutral losses of water and characteristic cleavages of the steroid backbone.

Data Analysis and Quality Control

Quantification is performed by constructing a calibration curve using fortified blank urine samples. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically applied.

Method Validation Parameters: To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., ANSI/ASB Standard 036)[9]. Key validation parameters include:

Table 3: Typical Method Performance Characteristics

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; accurate and precise within 20%
Accuracy (Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect 85% - 115%[10]
Recovery Consistent, precise, and reproducible

Assessing Matrix Effects: A critical step in method validation is the assessment of matrix effects. This can be performed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration[10]. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix-induced signal variability[5].

Conclusion: A Robust and Defensible Method

This application note details a comprehensive HPLC-MS/MS methodology for the determination of the designer steroid methylstenbolone in human urine. By incorporating enzymatic hydrolysis to target conjugated metabolites and a refined SPE protocol, the method achieves high sensitivity and minimizes matrix interference. The use of a validated HPLC-MS/MS system operating in MRM mode ensures the high degree of selectivity and specificity required for unequivocal identification and accurate quantification in complex biological samples. This protocol provides a robust and defensible framework for researchers, scientists, and drug development professionals engaged in anti-doping analysis and forensic toxicology.

References

  • Piper, T., Fusshöller, G., Schänzer, W., Lagojda, A., Kuehne, D., & Thevis, M. (2019). Studies on the in vivo metabolism of Methylstenbolone and detection of novel long term metabolites for doping control analysis. Drug Testing and Analysis, 11(11-12), 1644-1655. [Link]

  • Piper, T., et al. (2019). Studies on the in vivo metabolism of methylstenbolone and detection of novel long term metabolites for doping control analysis. PubMed. [Link]

  • Cavalcanti, G. A., et al. (2013). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: Elucidation of its urinary metabolites. ResearchGate. [Link]

  • Choi, T. L. S., et al. (2018). Metabolic study of methylstenbolone in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Cavalcanti, G. A., Leal, F. D., Garrido, B. C., Padilha, M. C., & Aquino Neto, F. R. (2013). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites. Steroids, 78(2), 228–233. [Link]

  • Choi, T. L. S., et al. (2018). Metabolic study of methylstenbolone in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry. PubMed. [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. [Link]

  • A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. ResearchGate. [Link]

  • Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Agilent. [Link]

  • Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. PubMed. [Link]

  • The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite of 17 beta-hydroxy-17 alpha-methylandrosta-1,4-dien-3-one in man. PubMed. [Link]

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. [Link]

  • Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. ResearchGate. [Link]

  • Optimization and validation of analytical method for anabolic steroids in nutritional supplements by GC/MS. In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln 2007. [Link]

  • Analysis of anabolic androgenic steroids as sulfate conjugates using high performance liquid chromatography coupled to tandem mass spectrometry. Semantic Scholar. [Link]

  • Sample Prep: Performance Enhancing Drugs. Chemistry LibreTexts. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]

  • SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium - Freie Universität Berlin. [Link]

  • Determination of steroids by liquid chromatography/mass spectrometry. ACS Publications. [Link]

  • Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. ResearchGate. [Link]

  • Anabolic Androgenic Steroid Testing by Liquid Chromatography Quadrupole Time-Of-Flight Mass Spectrometry in Urine. Western Slope Laboratory. [Link]

  • Test methods: anabolics. PubMed. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review. PubMed. [Link]

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Method

application of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one as an analytical reference standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Certified Reference Standard for a High-Potency Synthetic Steroid 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, mor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Certified Reference Standard for a High-Potency Synthetic Steroid

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, more commonly known as Metribolone or Methyltrienolone, is a potent, synthetic anabolic-androgenic steroid (AAS).[1][2] It is a 17α-methylated derivative of trenbolone and is notable for its extremely high binding affinity for the androgen receptor (AR).[1][3] This characteristic has led to its use in scientific research as a reference ligand in AR binding assays.[1][3] However, it was never commercialized for medical use due to its significant hepatotoxicity, even at very low doses.[1][2]

Due to its powerful anabolic properties, Metribolone is classified as a prohibited substance at all times by the World Anti-Doping Agency (WADA), making its detection a key focus in anti-doping laboratories.[4] The unequivocal identification and quantification of this compound in biological matrices and seized materials necessitate the use of a well-characterized analytical reference standard. This document provides a comprehensive guide to the application of a 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one reference standard, detailing its characterization, safe handling, and use in validated analytical protocols.

The use of a certified reference material is paramount as it provides a metrologically traceable benchmark for method validation, calibration, and quality control, ensuring the accuracy, precision, and comparability of analytical results across different laboratories.[5]

Characterization and Certification of the Analytical Reference Standard

An analytical reference standard for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one must be rigorously characterized to establish its identity and purity. This process underpins the validity of any analytical measurements made using it. The certification should be performed by an accredited body following international standards such as ISO 17034.[6] A Certificate of Analysis (CoA) is the formal document that summarizes these findings.

Key Components of a Certificate of Analysis:

A comprehensive CoA for a 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one reference standard should include the following information:

Parameter Description Example Data
Product Name Primary chemical name.17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
Synonyms Common alternative names.Metribolone, Methyltrienolone, R1881
CAS Number Chemical Abstracts Service registry number.965-93-5
Molecular Formula Elemental composition.C₁₉H₂₄O₂
Molecular Weight Mass of one mole of the substance.284.4 g/mol [3]
Lot Number Unique identifier for the specific batch.B-MTRB-2025-01
Certified Purity The mass fraction of the pure substance, determined by a mass balance approach.99.8% ± 0.1% (k=2)
Method of Purity Determination The analytical techniques used to assess purity.High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), calculated as 100% minus the sum of impurities.
Identity Confirmation Spectroscopic data confirming the chemical structure.Conforms to the reference spectra from ¹H-NMR, Mass Spectrometry, and FT-IR.
Water Content Determined by Karl Fischer titration.< 0.1%
Residual Solvents Determined by Headspace Gas Chromatography (HS-GC).< 0.05%
Storage Conditions Recommended temperature and conditions for long-term stability.-20°C in a desiccator, protected from light.
Expiry Date The date until which the certified purity is guaranteed under the specified storage conditions.January 2028

Causality in Purity Assessment: The mass balance approach is a robust method for assigning purity. It involves the individual assessment of all significant impurities (e.g., related substances by HPLC, water content, residual solvents, and non-volatile residues) and subtracting their sum from 100%. This is often considered more accurate than a direct assay against another reference material of potentially questionable purity.[7]

Safety, Handling, and Storage Protocols

Metribolone is a highly potent and hepatotoxic compound and must be handled with extreme caution.[1][2] It is also classified as a probable human carcinogen (IARC Group 2A for androgenic anabolic steroids).

Personal Protective Equipment (PPE) and Engineering Controls:
  • Engineering Controls: All handling of the solid material and preparation of concentrated solutions should be performed in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Gloves: Wear two pairs of nitrile gloves when handling the solid material or its solutions.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A dedicated lab coat should be worn and regularly laundered.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate cartridge should be used.

Storage and Stability of the Reference Material:
  • Long-term Storage: The neat (solid) reference material should be stored at -20°C in a tightly sealed container, preferably in a desiccator to protect it from moisture.

  • Stock Solutions: Concentrated stock solutions should be prepared in a suitable solvent such as methanol or acetonitrile.[8][9][10] These solutions should be stored in amber glass vials at -20°C to minimize degradation from light and temperature. While some steroid stocks in DMSO have been reported to be stable for years, it's crucial to verify stability for each specific compound and solvent.[11]

  • Working Solutions: Dilute working solutions should be prepared fresh daily from the stock solution to ensure accuracy.

Disposal:

All waste containing Metribolone, including empty vials, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Preparation of Standard Solutions

The accuracy of quantitative analysis is critically dependent on the correct preparation of standard solutions.

Protocol for Preparation of a 1 mg/mL Stock Solution:
  • Acclimatization: Allow the vial containing the neat reference material to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.

  • Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the reference standard onto a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed material to a Class A volumetric flask (e.g., 10 mL). Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid completely.

  • Dilution: Once fully dissolved, dilute to the mark with the same solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Storage: Transfer the solution to a labeled amber glass vial with a PTFE-lined cap and store at -20°C.

Preparation of Working Standards and Calibration Curve:

Working standards are prepared by serial dilution of the stock solution. For a typical calibration curve in the range of 1-100 ng/mL, a series of dilutions would be made in the appropriate solvent or matrix.

G cluster_prep Standard Solution Preparation Neat_RM Neat Reference Material (Stored at -20°C) Weighing Accurate Weighing Neat_RM->Weighing Vol_Flask Dissolve in Volumetric Flask Weighing->Vol_Flask Stock_Sol 1 mg/mL Stock Solution (Store at -20°C) Vol_Flask->Stock_Sol Serial_Dil Serial Dilution Stock_Sol->Serial_Dil Work_Stds Working Standards (Prepare Fresh) Serial_Dil->Work_Stds Cal_Curve Calibration Curve (e.g., 1-100 ng/mL) Work_Stds->Cal_Curve

Caption: Workflow for the preparation of standard solutions.

Analytical Application Protocols

The following protocols are provided as examples and should be fully validated in the user's laboratory to ensure they are fit for purpose.

HPLC-UV Screening Method

This method is suitable for the qualitative screening of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in relatively clean samples or as a preliminary check of purity.

G cluster_hplc HPLC-UV Screening Workflow Sample Sample/Standard Solution Injection HPLC Injection Sample->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 245 nm) Separation->Detection Data Chromatogram Analysis (Retention Time Matching) Detection->Data

Caption: HPLC-UV screening workflow.

Protocol: HPLC-UV Analysis

Parameter Condition
Instrument HPLC system with UV/DAD detector
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50-95% B; 15-17 min: 95% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

Rationale: A C18 column is a versatile stationary phase for separating moderately nonpolar compounds like steroids. The gradient elution with water and acetonitrile allows for the effective separation of the analyte from potential interferences. The detection wavelength is chosen based on the UV absorbance maximum of the conjugated ketone chromophore in the steroid structure.

LC-MS/MS Confirmatory Analysis in Urine

This protocol provides a highly selective and sensitive method for the confirmation and quantification of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in a complex biological matrix like urine, in line with WADA requirements.[12][13]

G cluster_lcms LC-MS/MS Confirmatory Workflow Urine_Sample Urine Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC/HPLC Separation Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Confirmation (per WADA TD2021IDCR) MS_Detection->Data_Analysis

Caption: LC-MS/MS confirmatory analysis workflow.

Protocol: LC-MS/MS Analysis

Sample Preparation:

  • To 2 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 1 mL of phosphate buffer (pH 7).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Incubate at 55°C for 1 hour to hydrolyze conjugated metabolites.

  • After cooling, perform a liquid-liquid extraction with 5 mL of methyl tert-butyl ether (MTBE).

  • Centrifuge and transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50).

Instrumental Parameters:

Parameter Condition
Instrument UPLC/HPLC coupled to a triple quadrupole mass spectrometer
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for analyte retention and separation
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Precursor Ion (m/z): 285.2. Product Ions (m/z): 227.1 (quantifier), 199.1 (qualifier) (Note: These are proposed transitions and must be optimized in the laboratory)

Data Interpretation and Confirmation: The identity of the analyte is confirmed by comparing the retention time and the ratio of the quantifier and qualifier ion peak areas in the sample to those of the certified reference standard analyzed in the same batch. These criteria must fall within the tolerances specified in the WADA Technical Document TD2021IDCR.[1][14][15]

GC-MS Confirmatory Analysis

Gas chromatography-mass spectrometry, particularly after derivatization, is a powerful tool for steroid analysis.[16] Trimethylsilyl (TMS) derivatization is commonly used to improve the volatility and thermal stability of the analytes.[3][17][18]

G cluster_gcms GC-MS Confirmatory Workflow Sample_Extract Extracted Sample Residue Derivatization TMS Derivatization (e.g., MSTFA/NH₄I/ethanethiol) Sample_Extract->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary GC Separation (e.g., DB-5ms) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Scan or SIM mode) GC_Separation->MS_Detection Data_Analysis Mass Spectrum Comparison with Reference Standard MS_Detection->Data_Analysis

Caption: GC-MS confirmatory analysis workflow.

Protocol: GC-MS Analysis

Derivatization:

  • To the dried sample extract, add 50 µL of a derivatizing agent mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)/ammonium iodide/ethanethiol).

  • Heat at 60°C for 20 minutes.

  • Cool to room temperature before injection.

Instrumental Parameters:

Parameter Condition
Instrument Gas chromatograph coupled to a mass spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program Start at 180°C, ramp to 300°C at 5°C/min, hold for 5 min
Injection Mode Splitless, 1 µL
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550 (in full scan mode)

Data Interpretation: The mass spectrum of the derivatized analyte in the sample is compared to the mass spectrum of the derivatized reference standard. Key fragment ions of the TMS-derivatized Metribolone are used for identification. The fragmentation patterns of TMS-derivatized steroids are complex but well-documented, often involving losses of methyl groups and trimethylsilanol.[3][17]

Conclusion

The use of a well-characterized 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one analytical reference standard is indispensable for achieving accurate and reliable results in research, drug development, and anti-doping control. Adherence to strict safety protocols during handling is crucial due to the compound's high potency and toxicity. The analytical methods outlined in this guide, when properly validated, provide a robust framework for the qualitative and quantitative analysis of this controlled substance, ensuring data integrity and regulatory compliance.

References

  • WADA Technical Document - TD2021IDCR. (2021). Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. World Anti-Doping Agency. [Link]

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2007). Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 16-25.
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • Gómez, C., Pircs, K., & Pozo, O. J. (2014). Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples.
  • González-Ruiz, V., Olives, A. I., & Martín, M. A. (2015). A Comparative Study of the Performance of Acetonitrile and Methanol in the Multi-Linear Gradient Separation of Proteic Primary Amino Acids. Molecules, 20(7), 12371-12391.
  • Wikipedia. (2023). Metribolone. [Link]

  • Mitrevski, M., & Pawliszyn, J. (2007). P 101 THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE. CABI Digital Library.
  • ResearchGate. (n.d.). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of... | Download Scientific Diagram. [Link]

  • Van Ginkel, L. A., Van Rossum, H. J., Schwillens, P. L., & Stephany, R. W. (2002).
  • World Anti-Doping Agency. (2021). TD2021IDCR - Summary of Modifications. [Link]

  • ResearchGate. (n.d.). Selectivity comparison of acetonitrile‐methanol‐water ternary mobile phases on an octadecylsiloxane‐bonded silica stationary phase. [Link]

  • He, J., Wang, Y., Liu, H., Wang, J., & Shao, J. (2011). Development of anabolic-androgenic steroids purity certified reference materials for anti-doping. Steroids, 76(14), 1595-1600.
  • ResearchGate. (n.d.). Chromatogram illustrating the definitions used by WADA in their technical document TD2021IDCR. The retention time through the gas (or liquid) chromatograph. [Link]

  • Piper, T., Putz, M., Schänzer, W., & Thevis, M. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Journal of mass spectrometry : JMS, 55(10), e4573.
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  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

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Application

Application Notes and Protocols for Research Involving 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methyltrienolone, R1881)

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for research involving 17...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for research involving 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Methyltrienolone or R1881. R1881 is a potent, synthetic, non-aromatizable androgen and anabolic steroid that serves as a high-affinity ligand for the androgen receptor (AR).[1] Its stability against metabolism makes it a superior tool for in vitro and in vivo studies of AR signaling compared to native androgens like testosterone or dihydrotestosterone (DHT).[2] This guide details the causality behind experimental choices, provides validated protocols for key assays, and offers insights into data interpretation, grounded in authoritative references.

Introduction: Understanding the Tool

17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (R1881) is a 17α-methylated derivative of trenbolone, a nandrolone-derived anabolic-androgenic steroid (AAS).[3] Its primary value in research stems from two key properties:

  • High Affinity and Specificity for the Androgen Receptor (AR): R1881 binds to the AR with very high affinity, often used as a reference ligand in competitive binding assays.[1][4] This strong interaction allows for the robust activation of androgen-responsive signaling pathways.

  • Metabolic Stability: Unlike testosterone, which can be metabolized to DHT or aromatized to estrogens, R1881 is non-aromatizable and metabolically stable.[1][5] This ensures that the observed biological effects are directly attributable to AR activation, providing a cleaner experimental system.

However, it is crucial to acknowledge its "off-target" effects. R1881 also exhibits high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][6] Furthermore, it can act as a potent antagonist of the mineralocorticoid receptor (MR).[3][7] These interactions necessitate careful experimental design, including the use of appropriate controls to dissect AR-specific effects.

Key Physicochemical and Biological Properties
PropertyValue / DescriptionSource
IUPAC Name (8S,13S,14S,17S)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[3]
Synonyms Methyltrienolone, Metribolone, R1881, R-1881, RU-1881[1][3]
CAS Number 965-93-5[3]
Molecular Formula C₁₉H₂₄O₂[1]
Molecular Weight 284.4 g/mol [1]
Primary Target Androgen Receptor (AR) Agonist[1][3]
Secondary Targets Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR) Antagonist[3][4][7]
Key Feature Synthetic, non-aromatizable, metabolically stable androgen.[1][2]
Major Safety Concern High potential for hepatotoxicity.[3] Classified as a probable human carcinogen (IARC Group 2A).[8] Causes serious eye irritation.[1][9]

Experimental Design: In Vitro Assays

In vitro studies are fundamental to characterizing the molecular mechanisms of AR function and the effects of R1881. The choice of cell line is critical. Androgen-sensitive prostate cancer cell lines like LNCaP and VCaP are commonly used as they endogenously express functional AR.

Causality: Why Use R1881 in Cell Culture?

The primary reason is to provide a stable and potent androgenic stimulus that directly and selectively activates the AR without the confounding variables of metabolism seen with natural androgens. This allows for precise dose-response studies and mechanistic interrogations of the AR signaling cascade. For instance, studies have shown that R1881 is more effective at stabilizing the AR protein than DHT.[10]

Core Workflow for In Vitro Androgenesis Studies

The following diagram outlines a typical workflow for assessing the androgenic activity of R1881 in a cellular context.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis prep_cells 1. Cell Culture (e.g., LNCaP, VCaP) Grow to 70-80% confluency. steroid_deprive 2. Steroid Deprivation Culture in charcoal-stripped serum (CSS) medium for 48-72h. prep_cells->steroid_deprive treat_r1881 3. R1881 Treatment Expose cells to a dose-range of R1881 (e.g., 0.01 nM to 10 nM). Include vehicle control (e.g., ethanol). steroid_deprive->treat_r1881 prolif Cell Proliferation (MTT/WST-1 Assay) treat_r1881->prolif reporter Reporter Gene Assay (ARE-Luciferase) treat_r1881->reporter translocation AR Translocation (Immunofluorescence) treat_r1881->translocation gene_exp Gene Expression (qPCR/Western Blot) treat_r1881->gene_exp caption In Vitro Androgenesis Workflow.

Caption: A standard workflow for in vitro analysis of R1881 activity.

Protocol 1: Cell Proliferation Assay (WST-1/MTT)

This protocol assesses the effect of R1881 on the proliferation of androgen-sensitive cells.

Causality: Androgen receptor activation is a key driver of proliferation in hormone-sensitive prostate cancer. This assay quantifies the mitogenic effect of R1881. Interestingly, a biphasic dose-response is often observed in LNCaP cells, where growth is maximally stimulated at low nanomolar or high picomolar concentrations (e.g., 10-30 pM) and inhibited at higher concentrations (>1 nM).[11][12]

Methodology:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well in regular growth medium. Allow cells to attach overnight.

  • Steroid Deprivation: Replace the medium with phenol red-free medium supplemented with 5-10% charcoal-stripped serum (CSS). Culture for 48 hours to clear endogenous androgens and synchronize cells.[13]

  • Treatment: Prepare serial dilutions of R1881 in the CSS medium. A typical concentration range is 0, 0.01, 0.1, 1, and 10 nM.[12][14] Replace the medium in the wells with the R1881-containing medium. Include a vehicle control (e.g., 0.01% ethanol).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Quantification: Add WST-1 or MTT reagent according to the manufacturer's instructions. Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the fold-change in cell viability/proliferation.

Protocol 2: AR Nuclear Translocation Assay

This protocol visualizes the ligand-induced movement of the AR from the cytoplasm to the nucleus.

Causality: Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus to act as a transcription factor. This is a hallmark of AR activation. R1881 induces this translocation in a time- and concentration-dependent manner.[12]

Methodology:

  • Cell Culture: Grow LNCaP cells on glass coverslips in a 6-well plate.

  • Steroid Deprivation: As described in Protocol 1.

  • Treatment: Treat cells with 1-10 nM R1881 or vehicle for a specified time course (e.g., 15 min, 30 min, 1h, 2h).[12] A 2-hour treatment with 10 nM R1881 is typically sufficient to see robust nuclear localization.[12]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA in PBS. Incubate with a primary antibody against AR, followed by a fluorescently-labeled secondary antibody.

  • Imaging: Mount coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Visualize using a fluorescence microscope.

  • Analysis: Observe the subcellular localization of the AR. In untreated cells, AR staining will be predominantly cytoplasmic. In R1881-treated cells, the staining will be concentrated in the nucleus.

Experimental Design: In Vivo Assays

In vivo studies are essential for understanding the physiological effects of R1881 on whole organisms. Rodent models, particularly castrated male rats or mice, are the standard.

Causality: Why Use R1881 in Animal Models?

The use of castrated animals creates a low-androgen environment, making them highly sensitive to exogenous androgens. Administering R1881 allows researchers to study the direct effects of AR activation on androgen-dependent tissues (e.g., prostate, seminal vesicles) and behaviors without the influence of endogenous testosterone production or its metabolic conversion.[5]

Core Workflow for In Vivo Androgenesis Studies

G cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Dosing Regimen cluster_analysis Phase 3: Endpoint Analysis castration 1. Surgical Castration (e.g., Male Sprague-Dawley rats) Creates a low-androgen baseline. recovery 2. Recovery Period Allow 7-14 days for recovery and regression of androgen-dependent tissues. castration->recovery dosing 3. R1881 Administration Daily subcutaneous (s.c.) injections or osmotic pump implantation. Vehicle: Propylene glycol or sesame oil. recovery->dosing necropsy Necropsy & Organ Weights (Prostate, Seminal Vesicles) dosing->necropsy histo Histopathology dosing->histo gene_exp Tissue Gene/Protein Expression dosing->gene_exp behavior Behavioral Assays (e.g., Mating Behavior) dosing->behavior caption In Vivo Androgenesis Workflow.

Caption: A typical workflow for in vivo assessment of R1881.

Protocol 3: Hershberger Assay (Rat Model)

This is a standardized short-term in vivo assay to screen for substances with androgenic or anti-androgenic activity.

Causality: The weights of specific androgen-dependent tissues in castrated male rats, such as the ventral prostate and seminal vesicles, increase in direct proportion to the amount of androgenic stimulation. This assay provides a quantitative measure of the anabolic and androgenic potency of a compound like R1881.[3]

Methodology:

  • Animal Model: Use peripubertal male rats, castrated on postnatal day 42.

  • Dosing: After a 7-day recovery period, administer R1881 via subcutaneous injection for 10 consecutive days. Doses can range from 400 to 2400 µg/kg/day.[5] A vehicle control group (e.g., propylene glycol) is essential.

  • Necropsy: On day 11 (24 hours after the last dose), euthanize the animals.

  • Tissue Collection: Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani and bulbocavernosus muscles, and glans penis.

  • Data Analysis: Compare the organ weights of the R1881-treated groups to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic activity.

Analytical Methodologies

Accurate detection and quantification of R1881 and its metabolites are crucial for pharmacokinetic and metabolism studies.

Causality: Understanding the metabolic fate of R1881 is important, although it is more stable than native androgens. The primary analytical challenge is to achieve high sensitivity and specificity in complex biological matrices like urine or plasma.

TechniqueApplicationKey Considerations
GC-MS Gas Chromatography-Mass Spectrometry"Gold standard" for steroid analysis. Requires derivatization to make the compound volatile. Provides excellent sensitivity and structural information for metabolite identification.[15]
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryHigh sensitivity and specificity without the need for derivatization. Ideal for quantifying low levels in plasma and identifying conjugated metabolites (glucuronide and sulfate).[15][16]
HPLC High-Performance Liquid ChromatographyPrimarily used for purification and quality control of the R1881 compound itself, often with UV detection.[17]
Metabolism Insights

While R1881 is considered metabolically stable, studies on its parent compound, trenbolone, show that metabolism can occur, including reduction of the 3-oxo group and conjugation to form glucuronides and sulfates.[15] Similar pathways, along with hydroxylation, may occur with R1881 and should be considered when designing analytical methods.[18]

Data Interpretation and Critical Considerations

  • Off-Target Binding: Always consider the potential for R1881 to bind to PR and GR.[3] In experiments, it may be necessary to co-administer antagonists for these receptors or use cell lines that lack them to confirm AR-specific effects. For example, to block GR binding, a 100-fold molar excess of triamcinolone acetonide can be used.[2]

  • Hepatotoxicity: R1881 is known to be severely hepatotoxic.[3] This is a critical limiting factor for its clinical development and must be monitored in any long-term in vivo studies through liver function tests and histopathology.

  • Biphasic Dose-Response: In some cell lines like LNCaP, R1881 can inhibit proliferation at high concentrations (>1 nM).[11][12] It is essential to perform a full dose-response curve to identify the optimal stimulatory concentration and to avoid misinterpreting inhibitory effects.

  • In Vivo Efficacy: Despite its high in vitro potency, some studies have shown R1881 to be only marginally effective at restoring certain complex behaviors like mating in castrated rats compared to testosterone, suggesting that AR activation alone may not fully replicate all of testosterone's physiological effects.[5]

References

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  • Nandrolone - Wikipedia.

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  • Methyltrienolone | C19H24O2 | CID 261000 - PubChem.

  • Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed.

  • The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity - MDPI.

  • Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis - NIH.

  • The Synthetic Androgen Methyltrienolone (R1881) Acts as a Potent Antagonist of the Mineralocorticoid Receptor - ResearchGate.

  • Binding of methyltrienolone (R1881) to a progesterone receptor-like component of human prostatic cytosol - PubMed.

  • Dose–response effects of DHT and R1881 on the proliferation of... - ResearchGate.

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  • Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in f - Pharmacia.

  • Which concentration of R1881 should be used in in vitro experiment? - ResearchGate.

  • 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one - Sigma-Aldrich.

  • In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol).

  • Failure of the synthetic androgen 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (methyltrienolone, R1881) to duplicate the activational effect of testosterone on mating in castrated male rats - PubMed.

  • Methyltrienolone - Safety Data Sheet - ChemicalBook.

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One - Research journals.

  • Binding of methyltrienolone to androgen receptors in human skin fibroblasts is enhanced by insulin - PubMed.

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  • 17β-Hydroxy- 17-methylandrosta-1,4-dien-3-one Manufacturer in Mumbai, Maharashtra.

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Method

Application Note &amp; Protocol: Preparation and Storage of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) Stock Solutions

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation, handling, and storage of stock solutions for 17β-Hydroxy-17-methylandrost...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation, handling, and storage of stock solutions for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Metribolone or Methyltrienolone (R1881). Metribolone is an extremely potent, synthetic, non-aromatizable anabolic-androgenic steroid (AAS) utilized extensively in research as a high-affinity ligand for the androgen receptor (AR).[1][2] Its significant biological potency and notable hepatotoxicity necessitate meticulous handling and accurate solution preparation to ensure experimental validity, reproducibility, and operator safety.[1] This guide details field-proven protocols, explains the scientific rationale behind procedural choices, and establishes a self-validating framework for maintaining stock solution integrity over time.

Critical Safety & Handling Mandates

Trustworthiness Pillar: The extreme potency and toxicity of Metribolone demand that safety protocols are the primary consideration before any experimental work begins. Failure to adhere to these guidelines can result in significant health risks and compromised experimental outcomes.

Metribolone is classified as a hazardous substance and a Schedule III controlled substance in the United States.[3][4] All handling must be performed by trained personnel in a designated laboratory area equipped with appropriate engineering controls.

  • Engineering Controls: All weighing and solution preparation activities involving the powdered form of Metribolone MUST be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Gloves: Double gloving with nitrile gloves is required.[3] Change gloves immediately if contamination is suspected.

    • Eye Protection: Chemical safety goggles or a full-face shield must be worn.

    • Lab Coat: A dedicated, buttoned lab coat is essential. For handling larger quantities (>1 gram), a disposable, low-permeability coverall is recommended.[3]

  • Waste Disposal: All contaminated disposables (e.g., weigh boats, pipette tips, gloves) must be collected in a clearly labeled hazardous waste container for incineration. Follow all local, state, and federal regulations for hazardous chemical waste disposal.

  • Accidental Exposure:

    • Ingestion: Accidental ingestion may be damaging to health.[3]

    • Eye Contact: May cause serious irritation.[5] Immediately flush eyes with an eyewash station for at least 15 minutes.

    • Seek immediate medical attention for any exposure.

Physicochemical Properties & Strategic Solvent Selection

Expertise & Experience Pillar: The choice of solvent is not arbitrary; it is dictated by the compound's solubility, the requirements of the downstream application, and long-term stability considerations. Metribolone is a hydrophobic steroid, rendering it virtually insoluble in aqueous solutions but soluble in organic solvents.[3][6]

PropertyValueSource
Synonyms Metribolone, Methyltrienolone, R1881[1][5]
Molecular Formula C₁₉H₂₄O₂[1]
Molecular Weight 284.4 g/mol [1][5]
Appearance Yellow crystalline powder[3]
Melting Point 206-209 °C[6]
Solubility Soluble in Ethanol.[3]
Storage (Solid) -20°C is recommended for long-term stability.[4]
Solvent Selection Rationale

The ideal solvent should fully dissolve the compound, be inert, and not interfere with the biological or analytical system in which the compound will be used.

  • Ethanol (EtOH): An excellent primary choice. It is a proven solvent for Metribolone, is compatible with many in vitro cell culture systems at low final concentrations (<0.5%), and is less aggressive than other organic solvents.[3] Use only 200-proof, anhydrous ethanol to prevent the introduction of water, which can affect long-term stability.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent suitable for creating high-concentration primary stocks. It is a standard for cell-based assays due to its high solubilizing capacity and miscibility with aqueous media. However, DMSO can have its own biological effects and must be used at a low final concentration (typically <0.1%).

  • Acetonitrile (ACN): Primarily used when preparing standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[7] It is generally not suitable for direct use in cell culture experiments.

Senior Scientist's Recommendation: For most biological research applications, anhydrous ethanol is the preferred solvent due to its balance of solubilizing power and biocompatibility.

Protocol: Preparation of a 10 mM Primary Stock Solution in Ethanol

Authoritative Grounding Pillar: This protocol is designed to be a self-validating system, incorporating precise measurements and quality control checkpoints to ensure the final concentration is accurate and reliable.

Materials
  • 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (solid powder)

  • Anhydrous (200 Proof) Ethanol, HPLC grade or higher

  • Calibrated analytical balance (readable to 0.01 mg)

  • Amber glass vials with PTFE-lined screw caps

  • Sterile, disposable syringes and 0.22 µm syringe filters (if sterile stock is required for cell culture)

  • Positive displacement pipette or calibrated gas-tight glass syringe

  • Vortex mixer and laboratory sonicator

Step-by-Step Methodology

Step 1: Pre-Protocol Safety Check

  • Confirm the chemical fume hood is operational.

  • Don all required PPE (double gloves, safety goggles, lab coat).

  • Prepare the hazardous waste container.

Step 2: Precise Weighing of Metribolone

  • Place a clean, anti-static weigh boat on the calibrated analytical balance and tare.

  • Carefully weigh approximately 2-5 mg of Metribolone powder. Scientist's Note: Weighing a slightly larger mass improves accuracy and reduces the percentage error associated with the balance's resolution.

  • Record the exact mass to the highest precision possible (e.g., 2.85 mg).

Step 3: Calculation of Solvent Volume

  • Use the following formula to determine the precise volume of ethanol needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Desired Concentration (mol/L))

  • Example Calculation:

    • Mass = 2.85 mg = 0.00285 g

    • Molar Mass = 284.4 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume (L) = 0.00285 g / (284.4 g/mol × 0.010 mol/L) = 0.001002 L

    • Volume to add = 1.002 mL or 1002 µL

Step 4: Dissolution

  • Carefully transfer the weighed powder to an appropriately sized amber glass vial.

  • Using a calibrated pipette or syringe, add the calculated volume of anhydrous ethanol.

  • Secure the cap and vortex the vial for 1-2 minutes.

  • Visually inspect for any remaining solid particles. If present, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is completely clear. Scientist's Note: The yellow crystalline powder should fully dissolve to form a clear, pale-yellow solution.[3] Sonication provides the energy needed to break down crystal lattice forces without adding excessive heat.

Step 5: (Optional) Sterilization for Cell Culture

  • If the stock will be used in sterile cell culture, draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter (ensure the filter material is compatible with ethanol, e.g., PTFE).

  • Filter the solution directly into a sterile, amber glass vial. This step removes any potential microbial contaminants.

Quality Control and Storage Workflow

Trustworthiness Pillar: A stock solution is only as reliable as its validated concentration and stability. This workflow ensures integrity from creation to long-term storage.

Workflow Diagram

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_qc Quality & Storage Phase Receive Receive & Log Compound SDS Review Safety Data Sheet (SDS) Receive->SDS Weigh Weigh Compound in Fume Hood SDS->Weigh Dissolve Dissolve in Anhydrous Solvent (Vortex/Sonicate) Weigh->Dissolve QC QC: Verify Concentration (e.g., HPLC-UV) Dissolve->QC Aliquot Aliquot into Amber Glass Vials QC->Aliquot Store Long-Term Storage (-20°C or -80°C) Aliquot->Store Working Prepare Working Dilutions (As Needed) Store->Working

Caption: Workflow for Metribolone stock solution preparation and storage.

Concentration Verification (Self-Validation)

It is best practice to verify the concentration of the primary stock.

  • HPLC-UV: The most reliable method. Prepare a calibration curve using a certified reference standard. Analyze the newly prepared stock solution to confirm its concentration is within ±5% of the target. This method also confirms the purity and integrity of the compound.[8]

  • UV-Vis Spectrophotometry: A faster but less specific method. If a known molar extinction coefficient (ε) at a specific wavelength (λmax) is available, Beer's Law (A = εcl) can be used to estimate the concentration.

Storage and Stability Protocol

Expertise & Experience Pillar: The primary enemies of steroid stability in solution are light, heat, evaporation, and repeated freeze-thaw cycles.[9][10] The following protocol mitigates these risks.

  • Aliquoting: Immediately after preparation and verification, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in amber glass vials with PTFE-lined caps. Scientist's Note: Aliquoting is the single most critical step for preserving long-term stability. It prevents the degradation that occurs with repeated warming and cooling of the entire stock and minimizes solvent evaporation.

  • Container: Use amber glass to protect the compound from photodegradation. Steroids are known to adsorb to some plastics, making glass the superior choice for long-term storage.[11]

  • Long-Term Storage:

    • Store the labeled aliquots at -20°C for routine use (stable for at least 6-12 months).

    • For archival purposes or storage beyond one year, -80°C is recommended. Studies on other steroids in solution have demonstrated stability for many years at temperatures of -25°C or lower.[12]

  • Handling During Use: When an aliquot is needed, remove it from the freezer, allow it to thaw completely at room temperature, and vortex briefly before opening. Do not refreeze any unused portion of a thawed aliquot.

Summary of Key Recommendations

  • Safety First: Always handle Metribolone solid and concentrated solutions in a chemical fume hood with appropriate PPE.

  • Solvent Matters: Use high-purity, anhydrous ethanol for most biological applications.

  • Verify, Don't Assume: Confirm the concentration of your primary stock solution using a reliable analytical method like HPLC.

  • Aliquot for Longevity: Dispense the primary stock into single-use aliquots to prevent freeze-thaw degradation.

  • Store Cold and Dark: Store aliquots in amber glass vials at -20°C or -80°C for maximum stability.

References

  • Wikipedia. (n.d.). Metribolone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261000, Methyltrienolone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MeSH Browser: Metribolone. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyltrienolone | CAS#:965-93-5. Retrieved from [Link]

  • Garrostas, L., et al. (2021). Long‐term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids. Drug Testing and Analysis.
  • Ivanov, I., et al. (2022).
  • Shishkina, G. V., & Shishkin, S. S. (2020). Organic solvent extraction of anabolic steroids from aqueous solutions. Journal of Physical Chemistry.
  • ResearchGate. (2021). How to store Estradiol (17-B), Prednisolone, and Testosterone solutions? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220507, 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. Retrieved from [Link]

  • Wang, Z., et al. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods.
  • Kley, H. K., et al. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of Clinical Chemistry and Clinical Biochemistry. Retrieved from [Link]

  • NHS. (n.d.). Steroid Storage. Retrieved from [Link]

  • Harries, L., et al. (2024). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. WIREs Forensic Science.
  • Jamrógiewicz, M., et al. (2014). A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets. The Scientific World Journal. Retrieved from [Link]

  • Garrostas, L., et al. (2021). Long-term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids. Drug Testing and Analysis. Retrieved from [Link]

  • Schlaghecke, R., & Kley, H. K. (1988). [The effect of storage and temperature on the analysis of steroids in plasma and blood]. Journal of Clinical Chemistry and Clinical Biochemistry. Retrieved from [Link]

  • Wang, X., et al. (2024). Unveiling the global landscape of anabolic steroid residues in beef via integrated targeted quantification and high-resolution suspect screening. Food Chemistry. Retrieved from [Link]

  • Dana, P., et al. (2022). Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics. Pharmaceutics.
  • Anabolic.org. (2024). Steroid Storage: How to Keep Injectable and Oral Steroids Safe at Home. Retrieved from [Link]

  • Britannica. (n.d.). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one chemical synthesis

Welcome to the technical support center for the synthesis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent anabolic steroid also known as Methyldienolone.[1] This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent anabolic steroid also known as Methyldienolone.[1] This guide is designed for researchers, chemists, and professionals in drug development who are engaged in the multi-step synthesis of this complex molecule. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, troubleshoot experimental hurdles, and ultimately improve the yield and purity of your final product.

The synthesis of steroidal compounds is notoriously complex, often involving sensitive reagents and reactions where minor deviations in protocol can lead to significant decreases in yield or the formation of hard-to-remove impurities.[2] This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in the principles of organic chemistry and backed by authoritative references.

I. Synthetic Pathway Overview

The synthesis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one typically begins with a readily available steroid precursor, such as a derivative of 19-nortestosterone (Nandrolone).[3][4] The core transformations involve the strategic introduction of a conjugated diene system across the A and B rings and the stereoselective addition of a methyl group at the C17 position.

The following diagram outlines a plausible synthetic route, highlighting the key transformations required to achieve the target molecule.

G cluster_0 Key Synthetic Stages Start Nandrolone Derivative (e.g., Estradiol Methyl Ether) Step1 Birch Reduction & Hydrolysis Start->Step1 Li/NH3, ROH; then H3O+ Step2 Dehydrogenation (Introduce 9(11)-double bond) Step1->Step2 e.g., SeO2 or DDQ Step3 Oxidation of C17-OH to Ketone Step2->Step3 e.g., PCC or Swern Oxidation Step4 Grignard Reaction (C17-Methylation) Step3->Step4 CH3MgBr, Anhydrous THF Final 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one Step4->Final Aqueous Workup

Caption: Plausible synthetic pathway for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.

II. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that can arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the causality behind the problem and providing actionable solutions.

Low Yield During Dehydrogenation (Formation of the 4,9(11)-diene)

Question: My reaction to introduce the 9(11)-double bond is sluggish, and the yield of the desired diene is consistently below expectations. What factors should I investigate?

Answer: Low yields in this step are common and can usually be attributed to three main factors: reagent activity, reaction conditions, or competing side reactions.

  • Causality & Explanation: The introduction of the 9(11)-double bond creates a conjugated system, which is energetically favorable. However, the reaction requires a potent oxidizing agent and carefully controlled conditions to prevent over-oxidation or rearrangement. Reagents like Selenium Dioxide (SeO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are typically used, and their effectiveness is highly dependent on purity and reaction setup.

  • Troubleshooting Steps:

    • Reagent Quality:

      • DDQ: Ensure your DDQ is pure and dry. It can degrade over time, appearing darker in color. Recrystallization from a suitable solvent like dichloromethane may be necessary.

      • SeO₂: Use freshly sublimed or high-purity selenium dioxide. It is highly toxic and hygroscopic, so handle it with extreme care in a fume hood.

    • Solvent and Temperature Control:

      • The choice of solvent is critical. Dioxane or tert-butanol are common for SeO₂ oxidations, while benzene or toluene are often used for DDQ. Ensure the solvent is absolutely anhydrous.

      • Temperature is a key parameter. SeO₂ reactions often require heating to reflux, but excessive heat can lead to undesired side products. Start with the literature-recommended temperature and optimize in small increments.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. An ideal reaction will show the gradual disappearance of the starting material spot and the appearance of the product spot. If multiple new spots appear, it indicates the formation of side products, and conditions should be adjusted (e.g., lower temperature, shorter reaction time).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation by atmospheric oxygen, especially when using sensitive reagents.

Incomplete Grignard Reaction at C17

Question: After performing the methylation at C17 with methylmagnesium bromide (CH₃MgBr), my NMR and HPLC analyses show a significant amount of the unreacted 17-keto starting material. How can I improve the conversion rate?

Answer: The Grignard reaction is a powerful tool for C-C bond formation, but its success is critically dependent on the complete exclusion of water and the quality of the reagents.

  • Causality & Explanation: Grignard reagents are potent nucleophiles but also strong bases. They react violently with protic solvents, including trace amounts of water, which quenches the reagent and prevents it from attacking the carbonyl carbon at C17. The steric hindrance around the C17-ketone in the steroid backbone can also make the reaction challenging.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: This is the most critical factor.

      • Glassware: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere.

      • Solvents: Use freshly distilled, anhydrous solvents. Anhydrous tetrahydrofuran (THF) or diethyl ether are standard. Even "anhydrous" solvents from a bottle should be dried over a suitable agent (e.g., sodium/benzophenone) or passed through a solvent purification system.

    • Reagent Quality and Stoichiometry:

      • Use a high-quality Grignard reagent. It's often best to use a freshly prepared or recently titrated solution. The concentration of commercial Grignard reagents can decrease over time.

      • Increase the stoichiometry. Use at least 1.5 to 3.0 equivalents of CH₃MgBr to overcome any trace moisture and drive the reaction to completion.

    • Temperature Control: Add the Grignard reagent slowly to a cooled solution (0°C or -78°C) of the steroid to control the initial exothermic reaction. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure complete conversion.

    • Activation of Magnesium (if preparing in-situ): If you are preparing the Grignard reagent yourself, ensure the magnesium turnings are activated, for example, by crushing them gently in a mortar and pestle or adding a small crystal of iodine.

Purification Challenges and Isomer Separation

Question: My crude product is an oily mixture that is difficult to purify. Column chromatography results in poor separation of the main product from closely-eluting impurities.

Answer: Purifying steroids is often challenging due to their similar polarities and tendency to co-elute. A systematic approach to chromatography and crystallization is required.[5]

  • Causality & Explanation: The synthesis can produce diastereomers or regioisomers with very similar structures and polarities to the target compound, making separation by standard column chromatography difficult.[6] The final product may also be a solid that is slow to crystallize.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If separation is poor, try other systems like dichloromethane/methanol or toluene/acetone.

      • Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution. In very difficult cases, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.[7]

      • Loading Technique: Load the crude product onto the column using a minimal amount of solvent or by adsorbing it onto a small amount of silica gel first (dry loading). This leads to sharper bands.

    • Crystallization:

      • Even if chromatography yields an impure solid, crystallization can be a powerful final purification step.[8]

      • Screen various solvents. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Try solvents like acetone, methanol, ethanol, ethyl acetate, or mixtures.

      • If a single solvent doesn't work, try a solvent/anti-solvent system. Dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" solvent (in which the compound is insoluble) until turbidity appears. Then, warm the mixture until it is clear and allow it to cool slowly.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for monitoring this synthesis? A1: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is indispensable for rapid, qualitative monitoring of reaction progress. For quantitative analysis of purity and reaction conversion, High-Performance Liquid Chromatography (HPLC) is the preferred method. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[9][10][11]

Q2: How should the final product, 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, be stored? A2: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be protected from light and moisture to prevent degradation. Storing under an inert atmosphere can further prolong its shelf life.

Q3: Are there any specific safety precautions I should take? A3: Yes. This is a biologically active steroid and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).[3] Many of the reagents used in the synthesis are hazardous. For example, Selenium Dioxide is highly toxic, Grignard reagents are pyrophoric, and many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Key Experimental Protocol: Grignard Reaction

This protocol provides a detailed methodology for the C17-methylation step.

Objective: To convert 17-keto-androsta-4,9(11)-dien-3-one to 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.

Materials:

  • 17-keto-androsta-4,9(11)-dien-3-one (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an argon atmosphere, dissolve the 17-keto steroid (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add methylmagnesium bromide (2.0 eq) dropwise via a syringe over 30 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

V. Data Summary Tables

Table 1: Key Reagents and Their Functions

ReagentChemical FormulaFunctionKey Precaution
Selenium DioxideSeO₂Dehydrogenating AgentHighly toxic; handle in a fume hood.
DDQC₈Cl₂N₂O₂Dehydrogenating AgentMoisture sensitive.
Methylmagnesium BromideCH₃MgBrC17-Methylating AgentPyrophoric, reacts violently with water.
Anhydrous THFC₄H₈OReaction SolventMust be strictly anhydrous for Grignard reactions.

Table 2: Troubleshooting Workflow

ProblemMost Likely CauseRecommended Action
Low Reaction YieldImpure/Inactive ReagentsUse fresh or purified reagents.
Non-Optimal ConditionsSystematically vary temperature, concentration, and time.
Presence of MoistureEnsure all glassware and solvents are rigorously dried.
Multiple Side ProductsIncorrect TemperatureOptimize reaction temperature; often lower is better.
Incorrect StoichiometryTitrate reagents and use appropriate equivalents.
Poor Chromatographic SeparationInappropriate Solvent SystemScreen a variety of solvent systems and gradients.
Overloaded ColumnUse a larger column or less sample; try dry loading.

VI. Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing low product yield.

G Start Low Yield Observed Check_SM Is Starting Material Pure? Start->Check_SM Check_Reagents Are Reagents Active & Anhydrous? Check_SM->Check_Reagents Yes Purify_SM Purify Starting Material Check_SM->Purify_SM No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes New_Reagents Use Fresh/Titrated Reagents Ensure Anhydrous Solvents Check_Reagents->New_Reagents No Optimize Optimize Temperature, Time, and Stoichiometry Check_Conditions->Optimize No Success Yield Improved Check_Conditions->Success Yes Purify_SM->Check_Reagents New_Reagents->Check_Conditions Optimize->Success

Sources

Optimization

Technical Support Center: Quantification of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (MOHN)

Welcome to the technical support center for the quantification of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a synthetic anabolic-androgenic steroid. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a synthetic anabolic-androgenic steroid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MOHN analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the analysis of MOHN.

Q1: What is 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (MOHN) and why is its quantification challenging?

A1: 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as methylhydroxynandrolone (MOHN), is a synthetic anabolic-androgenic steroid (AAS). Its quantification is challenging due to several factors inherent to its structure as a 17-methylated steroid. These challenges include extensive metabolism in biological systems, the presence of multiple isomers, potential for thermal degradation during analysis, and susceptibility to matrix effects in complex samples.[1][2][3]

Q2: What are the primary analytical techniques for MOHN quantification?

A2: The primary analytical techniques for the quantification of MOHN and other anabolic steroids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] Both techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of MOHN and its metabolites typically found in biological samples.

Q3: Is derivatization necessary for the analysis of MOHN?

A3: For GC-MS analysis, derivatization is essential. Steroids like MOHN are not sufficiently volatile and can degrade at the high temperatures used in GC injectors and columns.[3][5] Derivatization, typically silylation, increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[6][7] For LC-MS/MS analysis, derivatization is not always necessary but can be employed to enhance ionization efficiency for certain steroids.

Q4: What are the major metabolites of MOHN I should be looking for?

A4: As a 17-methylated steroid, MOHN is expected to undergo extensive phase I and phase II metabolism. While specific long-term metabolites for MOHN are not as well-documented as for other anabolic steroids like metandienone, common metabolic pathways for this class of compounds include hydroxylation, reduction, and epimerization.[8][9] It is also crucial to consider the formation of glucuronide and sulfate conjugates (phase II metabolites). Identifying long-term, unique metabolites is key for extending the detection window in doping control analysis.[10]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Sample Preparation

Q5: I am experiencing low recovery of MOHN from urine samples. What could be the cause and how can I improve it?

A5: Low recovery of MOHN from urine is often due to incomplete hydrolysis of its glucuronide and sulfate conjugates or inefficient extraction.

  • Incomplete Enzymatic Hydrolysis: MOHN is primarily excreted as conjugated metabolites. The efficiency of enzymatic hydrolysis can be affected by the type and amount of enzyme, incubation time, temperature, and pH.[11][12] Some steroid glucuronides have shown resistance to certain β-glucuronidase enzymes.[13][14]

    Troubleshooting Steps:

    • Enzyme Selection: Test different sources of β-glucuronidase (e.g., from Helix pomatia or E. coli) and consider using a mixture of β-glucuronidase and arylsulfatase to cleave both types of conjugates.

    • Optimization of Hydrolysis Conditions: Systematically optimize the incubation time, temperature, and pH for your chosen enzyme. A typical starting point is incubation at 37-55°C for 2-4 hours.

    • Monitor Hydrolysis Efficiency: Use a conjugated steroid standard to monitor the efficiency of your hydrolysis step.

  • Inefficient Extraction: The choice of extraction technique and solvent is critical. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.

    Troubleshooting Steps:

    • LLE Solvent Optimization: If using LLE, test different organic solvents or mixtures (e.g., diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate) to find the optimal solvent for MOHN and its metabolites.

    • SPE Sorbent Selection: If using SPE, select a sorbent that is appropriate for the polarity of MOHN. C18 and mixed-mode cation exchange cartridges are often suitable for steroids.

    • Elution Solvent Optimization: Ensure your elution solvent is strong enough to completely elute MOHN from the SPE cartridge.

Experimental Protocol: Optimized Enzymatic Hydrolysis and SPE of MOHN from Urine

  • To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated MOHN).

  • Add 1 mL of 0.2 M phosphate buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex and incubate at 50°C for 3 hours.

  • Cool the sample to room temperature and centrifuge at 3000 rpm for 5 minutes.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Chromatography

Q6: I am observing poor peak shape and tailing for MOHN in my GC-MS analysis. How can I resolve this?

A6: Poor peak shape in GC-MS analysis of steroids is often due to issues with derivatization, injector activity, or column degradation.

Troubleshooting Steps:

  • Incomplete Derivatization: Ensure your derivatization reaction goes to completion. Use fresh derivatizing reagents (e.g., MSTFA with a catalyst) and optimize the reaction time and temperature.[7]

  • Injector Port Activity: Active sites in the GC inlet liner can cause peak tailing. Use a deactivated liner and consider changing it frequently.

  • Column Performance: The GC column can degrade over time, especially with complex biological samples. Bake the column according to the manufacturer's instructions or trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

  • Injector Temperature: While a high injector temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of the derivatized analyte.[3][6] Optimize the injector temperature to ensure efficient transfer without degradation.

GC_MS_Troubleshooting

Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis.

Q7: I am unable to separate MOHN from its isomers using LC-MS/MS. What chromatographic conditions can I change?

A7: The separation of steroid isomers is a significant challenge due to their similar structures and physicochemical properties.[15][16][17]

Troubleshooting Steps:

  • Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for steroids.

  • Mobile Phase Composition: The choice of organic modifier can have a large impact on selectivity. If you are using acetonitrile, try methanol, or vice versa. Methanol can enhance π-π interactions with certain stationary phases, which may improve the separation of steroids.

  • Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks. Experiment with different gradient slopes and durations.

  • Column Temperature: Adjusting the column temperature can alter the selectivity of the separation. Test a range of temperatures (e.g., 30-50°C) to see if it improves resolution.

Mass Spectrometry

Q8: I am observing significant ion suppression for MOHN in my LC-MS/MS analysis of plasma samples. How can I mitigate this?

A8: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the analyte of interest.[18][19][20]

Troubleshooting Steps:

  • Improve Sample Cleanup: Enhance your sample preparation procedure to remove more of the interfering matrix components. This could involve a more rigorous SPE cleanup or a two-step extraction process.

  • Chromatographic Separation: Modify your LC method to chromatographically separate MOHN from the region where most of the matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS (e.g., deuterated MOHN). The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

  • Change Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1][21]

Ion_Suppression_Mitigation

Caption: Strategies to mitigate ion suppression in LC-MS/MS analysis.

Quantification and Data Interpretation

Q9: I do not have a certified reference material or a stable isotope-labeled internal standard for MOHN. How can I perform semi-quantitative analysis?

A9: While a certified reference material and a SIL-IS are ideal for accurate quantification, their absence is a common challenge for novel or emerging compounds.[10]

Alternative Approaches:

  • Use a Structurally Similar Internal Standard: Select an internal standard that is structurally as close as possible to MOHN and is not present in the samples. A deuterated analog of another 17-methylated steroid could be a reasonable choice. However, be aware that this will only correct for variability in sample preparation and injection volume, not for differences in ionization efficiency or matrix effects.

  • Standard Addition: This method involves adding known amounts of a MOHN standard to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration in the sample can be extrapolated. This method is more accurate than using a non-isotopic internal standard as it can account for matrix effects.

  • Relative Quantification: If you are comparing different groups of samples (e.g., control vs. treated), you can report the results as a relative change in the peak area of MOHN, normalized to an internal standard.

Table 1: Comparison of Quantification Strategies

StrategyProsCons
Stable Isotope-Labeled Internal Standard Most accurate and precise; corrects for matrix effects.May not be commercially available; requires custom synthesis.
Structurally Similar Internal Standard Commercially available; corrects for procedural variability.Does not correct for matrix effects or ionization differences.
Standard Addition Corrects for matrix effects.Labor-intensive; requires more sample volume.
Relative Quantification Useful for comparative studies.Not an absolute quantification method.

References

  • Agilent Technologies. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS. Retrieved from [Link]

  • de Souza, D. Z., & de Oliveira, M. F. (2017). GC–MS quantitative analysis of black market pharmaceutical products containing anabolic androgenic steroids seized by the Brazilian Federal Police. Forensic Science International, 275, 1-9. Retrieved from [Link]

  • Fabregat, A., Pozo, O. J., Marcos, J., Segura, J., & Ventura, R. (2015). Evaluation of Two Glucuronides Resistant to Enzymatic Hydrolysis as Markers of Testosterone Oral Administration. Journal of Steroids & Hormonal Science, 6(2), 1-8. Retrieved from [Link]

  • Pozo, O. J., Deventer, K., & Van Eenoo, P. (2021). Overcoming the challenge of confident identification among two related groups of 17-methyl steroids by GC-MS. ChemRxiv. Retrieved from [Link]

  • Guddat, S., Schänzer, W., & Thevis, M. (2016). Synthesis of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one: A long-term metandienone metabolite. Steroids, 114, 59-65. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2165–2168. Retrieved from [Link]

  • Zhu, M., Ma, L., & Zhang, D. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Current drug metabolism, 12(5), 447–462. Retrieved from [Link]

  • O'Reilly, J., & Wong, J. M. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research, 60(10), 1754–1763. Retrieved from [Link]

  • Li, Y., Li, G., & Li, Z. (2021). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC advances, 11(34), 20886–20898. Retrieved from [Link]

  • Kintz, P., & Gheddar, L. (2014). Thermal stability evaluation of doping compounds before GC-MS analysis by DSC. Journal of thermal analysis and calorimetry, 117(3), 1233–1238. Retrieved from [Link]

  • Chang, W., Yang, S., & Li, Y. (2024). New metabolites of methyltrienolone by in vitro human microsome and characterized using Liquid Chromatography/High Resolution Mass Spectrometry for doping control purposes. Journal of pharmaceutical and biomedical analysis, 249, 116552. Retrieved from [Link]

  • Thevis, M., & Schänzer, W. (2010). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (18). Retrieved from [Link]

  • Auchus, R. J. (2017). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Endocrinology and metabolism clinics of North America, 46(2), 395–415. Retrieved from [Link]

  • Mazzarino, M., de la Torre, X., & Botrè, F. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. In Recent advances in doping analysis (17). Retrieved from [Link]

  • Calafat, A. M., & Valentin-Blasini, L. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Analytical and bioanalytical chemistry, 410(10), 2537–2545. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Retrieved from [Link]

  • Øiestad, E. L., & Berg, T. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 9(11), 295. Retrieved from [Link]

  • Pozo, O. J., Deventer, K., & Van Eenoo, P. (2021). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC-MS. Journal of the American Society for Mass Spectrometry, 32(10), 2686–2695. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Resolution Mass Spectrometry Metabolic Profiling of Human Urine Using the SELECT SERIES™ MRT. Retrieved from [Link]

  • Tofwerk. (n.d.). Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS. Retrieved from [Link]

  • Segura, J., Ventura, R., & Pozo, O. J. (2006). Detection of Doping Agents by LC–MS and LC–MS-MS. LCGC North America, 24(6). Retrieved from [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(11), e9154. Retrieved from [Link]

  • Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]

  • Strassnig, S., et al. (2021). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. Journal of Chromatography B, 1179, 122830. Retrieved from [Link]

  • de Souza, D. Z., & de Oliveira, M. F. (2010). Principal component analysis (PCA) of the fragmentation patterns of anabolic steroids by tandem mass spectrometry with electrospray ionization. Journal of the Brazilian Chemical Society, 21(9), 1649-1657. Retrieved from [Link]

  • Pozo, O. J., et al. (2002). Liquid chromatography/mass spectrometry in anabolic steroid analysis--optimization and comparison of three ionization techniques. Rapid communications in mass spectrometry, 16(20), 1901–1912. Retrieved from [Link]

  • Restek Corporation. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Retrieved from [Link]

  • Patti, G. J. (2012). NIH Public Access. Analytical chemistry, 84(16), 6875–6881. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate.
  • Reverter, M., et al. (2019). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism. The Journal of steroid biochemistry and molecular biology, 190, 23–33. Retrieved from [Link]

  • Kura Biotech. (n.d.). Enzymatic Hydrolysis Efficiency of Glucuronide Conjugates in Human Urine. Retrieved from [Link]

  • El-Aneed, A., et al. (2018). Synthesis of 3α,6β‐Dihydroxyandrostan‐17‐one 3‐Glucuronides for the Detection of Testosterone Misuse. ChemistryOpen, 7(8), 629–633. Retrieved from [Link]

  • Saucy, G., & Cohen, N. (1979). Total synthesis of 14β-hydroxy-4,9(11)-androstadiene-3,17-dione. Helvetica Chimica Acta, 62(7), 2419-2433. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. Retrieved from [Link]

  • Miclăuș, M., et al. (2024). 2α-Methyl-5α-androstan-17β-ol-3-one-17β-heptanoate. Molbank, 2024(1), M1907. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

Welcome to the technical support guide for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as Methylstenbolone. This resource is designed for researchers, scientists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as Methylstenbolone. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of its poor aqueous solubility. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to ensure the success of your experiments.

Understanding the Core Problem: Why is Methylstenbolone So Difficult to Dissolve in Aqueous Solutions?

Methylstenbolone's molecular structure is the primary reason for its low water solubility. It possesses a large, rigid, and hydrophobic steroid backbone. While it has a polar 17β-hydroxyl group and a 3-keto group, these are insufficient to overcome the dominant nonpolar nature of the molecule.[1] This amphiphilic character dictates its solubility behavior, making it practically insoluble in water but more soluble in organic solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Methylstenbolone?

Q2: I'm seeing a precipitate in my aqueous buffer after adding Methylstenbolone from a DMSO stock. What's happening?

This is a common issue known as "precipitation upon dilution." While Methylstenbolone may readily dissolve in a 100% organic solvent like DMSO, adding this stock to an aqueous buffer drastically changes the solvent environment. The hydrophobic steroid molecules are forced out of the solution, causing them to aggregate and precipitate.

Q3: Can I just heat the solution to dissolve the compound?

Heating can temporarily increase the solubility of some compounds, but it is generally not a recommended practice for steroids like Methylstenbolone. There is a high risk of degradation, and the compound will likely precipitate out of solution as it cools to room or physiological temperatures.

Q4: Are there any concerns about the stability of Methylstenbolone in aqueous solutions once dissolved?

Yes, the stability of steroids in aqueous solutions can be a concern. They can be susceptible to hydrolysis, particularly at non-neutral pH. It is crucial to use freshly prepared solutions for your experiments and to store any stock solutions under appropriate conditions (e.g., at -20°C or -80°C in an anhydrous organic solvent).

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are encountering solubility issues with Methylstenbolone, this guide provides a systematic approach to overcoming them.

Initial Assessment and Purity Check

Before attempting any solubilization protocol, it is essential to confirm the identity and purity of your Methylstenbolone sample. Impurities can sometimes contribute to solubility problems. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.[3]

Strategy 1: Co-Solvent Systems

This is often the first and most straightforward approach for increasing the solubility of lipophilic compounds.[4][]

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity makes the aqueous environment more favorable for hydrophobic molecules like Methylstenbolone, thereby increasing its solubility.

Recommended Co-Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.

  • Ethanol: A less toxic option suitable for many cell-based assays.

  • Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are effective co-solvents.

Experimental Protocol: Preparing a Methylstenbolone Stock Solution with a Co-Solvent

  • Weighing: Accurately weigh the desired amount of Methylstenbolone powder.

  • Initial Dissolution: Add a small volume of your chosen co-solvent (e.g., DMSO) to the powder.

  • Vortexing/Sonication: Vortex the mixture vigorously. If the compound does not fully dissolve, brief sonication in a water bath can be applied.

  • Final Volume: Once fully dissolved, add more co-solvent to reach your final desired stock concentration (e.g., 10 mM).

  • Storage: Store the stock solution in an airtight vial at -20°C or -80°C.

Workflow for Co-Solvent Usage

Caption: Workflow for preparing a co-solvent stock solution.

Important Considerations:

  • Always prepare the most concentrated stock solution possible in the pure co-solvent first.

  • When diluting into your final aqueous buffer, add the stock solution to the buffer with vigorous vortexing to minimize precipitation.

  • Be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can be toxic to cells or interfere with assays.

Strategy 2: Cyclodextrin Inclusion Complexes

This method is highly effective for enhancing the solubility of poorly water-soluble steroids.[2]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic molecules, like Methylstenbolone, within their central cavity, forming an "inclusion complex."[7][8][9] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions.[2]

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD): Commonly used, but has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has significantly improved aqueous solubility and is often the preferred choice.[10]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Offers enhanced solubility and stability.[10]

Experimental Protocol: Preparing a Methylstenbolone-Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 10% w/v).

  • Add Methylstenbolone: Add the Methylstenbolone powder directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can sometimes accelerate this process.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is highly recommended to determine the final concentration of the solubilized Methylstenbolone using an analytical method like HPLC or UV-Vis spectroscopy.

Visualization of Cyclodextrin Encapsulation

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the HPLC Separation of Metribolone (17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one) and its Metabolites

Welcome to the technical support center dedicated to the analytical challenges surrounding Metribolone (also known as Methyltrienolone or R1881) and its metabolites. Metribolone is a potent, synthetic anabolic-androgenic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding Metribolone (also known as Methyltrienolone or R1881) and its metabolites. Metribolone is a potent, synthetic anabolic-androgenic steroid; its non-polar nature and complex metabolic pathways present significant hurdles for achieving robust and reproducible HPLC separations.[1] The primary metabolic transformation is hydroxylation, which produces a suite of isomeric metabolites that are often difficult to resolve from the parent compound and each other.[2]

This guide is structured to provide not just protocols, but the underlying scientific rationale for each step. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to develop, optimize, and troubleshoot their HPLC methods for this specific class of compounds.

Section 1: Foundational Knowledge & Initial Considerations

This section addresses the fundamental questions that form the basis of a successful separation strategy. Understanding the "why" is critical before tackling the "how."

FAQ: What are the primary metabolic pathways for Metribolone and how does this impact HPLC separation?

Metribolone, like many 17α-methylated steroids, primarily undergoes Phase I metabolism catalyzed by cytochrome P450 (CYP) enzymes.[2] The most common reaction is hydroxylation, which introduces a polar hydroxyl (-OH) group at various positions on the steroid's carbon skeleton. This results in metabolites that are slightly more polar than the parent drug. The analytical challenge arises because these hydroxylated isomers often have very similar physicochemical properties, leading to close or co-eluting peaks in a chromatogram. Therefore, the goal of the HPLC method is not just to retain the non-polar parent compound, but to generate sufficient selectivity to resolve these structurally similar metabolites.

FAQ: Why is Reversed-Phase (RP-HPLC) the standard method for steroid analysis?

Reversed-phase chromatography is the method of choice for separating steroids due to the fundamentally non-polar, lipophilic nature of the core steroid structure.[3] In RP-HPLC, the stationary phase (the column packing) is non-polar (e.g., C18), while the mobile phase is polar (e.g., water/acetonitrile mixtures). Non-polar analytes, like Metribolone, have a strong affinity for the non-polar stationary phase and are therefore well-retained. By carefully controlling the composition of the polar mobile phase, we can modulate the retention and elution of these compounds, achieving separation based on subtle differences in their hydrophobicity.

RP_HPLC_Principle cluster_column Reversed-Phase C18 Column cluster_mobile_phase Mobile Phase Flow cluster_analytes Analyte Mixture sp {Stationary Phase (Non-Polar C18 Chains)}|{...CH2-CH2-...} mp Polar Mobile Phase (Water/ACN) parent Metribolone (Parent)|(More Non-Polar) mp->parent Weak Interaction metabolite Hydroxylated Metabolite|(Less Non-Polar) mp->metabolite Stronger Interaction parent->sp Strong Interaction (High Retention) metabolite->sp Weaker Interaction (Less Retention)

Caption: Principle of Reversed-Phase HPLC for steroid separation.

Section 2: A Practical Workflow for HPLC Method Development

A systematic approach to method development is crucial for avoiding common pitfalls and achieving a robust separation efficiently. This workflow emphasizes making informed choices at each stage.

Method_Development_Workflow A Step 1: Column Selection (C18, C8, Phenyl) B Step 2: Mobile Phase Scouting (ACN vs. MeOH with Water) A->B C Step 3: Develop Initial Gradient (e.g., 5-95% Organic over 20 min) B->C D Step 4: Inject Standard Mixture (Parent + Metabolites) C->D E Step 5: Evaluate Initial Results (Resolution, Peak Shape) D->E F Decision: Is Separation Adequate? E->F G Optimize Gradient Slope & Time F->G No (Partial Separation) H Screen Alternative Selectivity (Change Column or Organic Modifier) F->H No (Co-elution) I Final Method Validation F->I Yes G->D H->D

Caption: A logical workflow for HPLC method development.

Step 1: Column Selection - The Key to Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity. While a C18 column is the standard workhorse, the subtle structural differences among steroid metabolites may require alternative chemistries.[3]

Column TypeStationary PhasePrimary InteractionBest For...
C18 (ODS) OctadecylsilaneHydrophobicGeneral-purpose steroid analysis, good retention of non-polar compounds. The default starting point.[3]
C8 OctylsilaneHydrophobicSeparating highly retained, very non-polar compounds that elute too late on a C18 column.
Phenyl Phenyl groupsHydrophobic & π-πEnhancing selectivity for compounds with aromatic rings or conjugated double bonds, like Metribolone. Can resolve positional isomers.

Recommendation: Start with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size). If co-elution of critical metabolite pairs occurs, a Phenyl column should be your next choice to introduce a different separation mechanism.

Step 2: Mobile Phase Optimization

The mobile phase composition fine-tunes the retention and elution of analytes.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[3]

    • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol, which often results in sharper peaks and better resolution for complex mixtures of isomers.

    • Methanol (MeOH): Can alter selectivity compared to ACN and is sometimes more effective for resolving specific peak pairs. It is a stronger solvent, leading to shorter retention times.

  • Aqueous Component: Use high-purity, HPLC-grade water. Buffers are generally not necessary for neutral steroids like Metribolone unless you are dealing with ionizable impurities or matrix components.

Recommendation: Begin with a binary mobile phase of Water (A) and Acetonitrile (B).

Step 3: Developing a Starting Gradient

A gradient elution, where the percentage of the organic solvent is increased over time, is essential for separating compounds with a range of polarities, like the non-polar parent drug and its more polar metabolites.

Starting Gradient Protocol Example:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (elevated temperature reduces viscosity and can improve peak shape)

  • Detection: UV at 254 nm[4]

Time (min)%A (Water)%B (ACN)
0.06040
20.0595
25.0595
25.16040
30.06040

This generic gradient provides a wide elution window to locate all compounds of interest. Once initial retention times are known, the gradient can be steepened or flattened in the relevant sections to improve resolution or reduce run time.

Section 3: Sample Preparation for Biological Matrices

Clean sample preparation is non-negotiable for protecting your column and obtaining reliable data, especially from complex matrices like plasma or urine.[3] The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][5]

Protocol: Solid-Phase Extraction (SPE) for Steroid Metabolites

SPE provides a cleaner extract than LLE and is highly recommended.[3][6]

  • Cartridge Selection: Use a C18 SPE cartridge.

  • Conditioning: Wash the cartridge with 3 mL of Methanol. This activates the C18 chains.

  • Equilibration: Wash the cartridge with 3 mL of Water. Do not let the cartridge go dry from this point on.[6]

  • Sample Loading: Load 1-2 mL of the biological sample (e.g., pre-treated urine or plasma) onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% Methanol in water) to remove polar interferences.

  • Elution: Elute the target analytes (parent drug and metabolites) with 2-3 mL of Methanol or Acetonitrile.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 40% ACN). Injecting in a solvent stronger than the mobile phase can cause severe peak distortion.

Section 4: Troubleshooting Guide (Q&A Format)

Even with a well-designed method, problems can arise. This section addresses the most common issues in a direct Q&A format.

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing, Fronting, or Split) Q1 Is the issue on ALL peaks? Start->Q1 A1_Yes Likely a system or column issue. Q1->A1_Yes Yes A1_No Likely a chemical/analyte-specific issue. Q1->A1_No No Q2 Check for column void or contamination at inlet. A1_Yes->Q2 Q3 Is sample solvent stronger than mobile phase? A1_No->Q3 A2 Action: Reverse-flush column or replace. Q2->A2 A3 Action: Reconstitute sample in initial mobile phase. Q3->A3 Yes Q4 Is the column overloaded? Q3->Q4 No A4 Action: Reduce injection volume or sample concentration. Q4->A4

Caption: Decision tree for troubleshooting poor peak shapes.

Issue: I have poor resolution between two critical metabolite peaks.
  • Answer & Rationale: This is a selectivity problem.

    • Flatten the Gradient: Decrease the rate of change of the organic solvent percentage in the region where the critical pair elutes. A shallower gradient increases the interaction time with the stationary phase, providing more opportunity for separation.

    • Change the Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This alters the mobile phase polarity and can change the elution order, potentially resolving the co-eluting pair.

    • Change the Column: This is the most effective solution if mobile phase changes fail. Switch to a column with a different stationary phase, such as a Phenyl column, to introduce a new separation mechanism (π-π interactions).[3]

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, while raising it can decrease run time and improve efficiency. Experiment in 5°C increments.

Issue: The parent drug (Metribolone) is retained for too long, leading to excessive run times.
  • Answer & Rationale: The parent compound is highly non-polar and interacts too strongly with the C18 stationary phase.

    • Increase Organic Strength: Make the gradient more aggressive by increasing the starting percentage of the organic solvent or by reaching the final, high-organic percentage faster.

    • Use a Stronger Solvent: For extremely retained compounds, consider adding a small percentage (5-10%) of a stronger organic solvent like isopropanol (IPA) to your organic mobile phase (Mobile Phase B). Be aware that IPA significantly increases backpressure.[7]

    • Switch to a Less Retentive Column: Move to a C8 or even a C4 column. The shorter alkyl chains are less hydrophobic and will retain the non-polar parent drug less strongly.[3]

Issue: My retention times are drifting from one injection to the next.
  • Answer & Rationale: This indicates an unstable system.

    • Inadequate Column Equilibration: This is the most common cause. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[6] The system pressure should be stable.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can affect retention times.[6]

    • Mobile Phase Instability: If using buffered mobile phases, ensure they are fresh and that there is no precipitation. For reversed-phase, ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

    • Hydrophobic Collapse: If your initial gradient conditions are highly aqueous (<5% organic), traditional C18 phases can experience "hydrophobic collapse," where the C18 chains fold on themselves, leading to sudden retention loss.[6] This can be reversed by flushing with a high-organic mobile phase. If you must use highly aqueous conditions, use an "aqueous stable" C18 column.

Issue: My system backpressure is suddenly very high.
  • Answer & Rationale: This is almost always due to a blockage.

    • Isolate the Problem: Work backward from the detector. Systematically remove components to find the source of the pressure.

      • First, remove the column and replace it with a union. If the pressure drops to normal, the blockage is in the column.

      • If the pressure is still high, the blockage is upstream (e.g., in the injector or tubing).

    • Column Blockage: The most likely culprit is a plugged inlet frit. Try back-flushing the column (disconnect it from the detector first!) at a low flow rate. If this doesn't work, the frit may need to be replaced, or the column discarded.[8]

    • Prevention: ALWAYS use a guard column and an in-line filter before the injector. These are inexpensive, disposable parts that protect your expensive analytical column from particulates from the sample and pump seals.[6] Also, ensure all samples are filtered (0.22 or 0.45 µm) before injection.[9]

References

  • El-Aneed, A., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. Available at: [Link]

  • RESTek Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Miliszkiewicz, N., et al. (2020). RP-HPLC of strongly non-polar compound? ResearchGate. Available at: [Link]

  • Gladue, B. A., & Clemens, L. G. (1982). Effects of 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (R 1881): evidence for direct involvement of androgens in the defeminization of behaviour in rats. Journal of Endocrinology. Available at: [Link]

  • Velinov, P., et al. (2021). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis Online. Available at: [Link]

  • MacDonald, B. S., et al. (1971). The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite of 17 beta-hydroxy-17 alpha-methylandrosta-1,4-dien-3-one in man. Biochemical Journal. Available at: [Link]

  • Scribd. (n.d.). HPLC Analysis of Steroids in Various Matrices. Available at: [Link]

  • Pistos, C., et al. (2006). Development of a Validated HPLC Method for the Simultaneous Determination of Anabolic Steroids in Biological Fluids. ResearchGate. Available at: [Link]

  • Bharti, A., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • WADA. (2019). The Prohibited List. Available at: [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Available at: [Link]

  • Temerdashev, A., et al. (2023). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. ResearchGate. Available at: [Link]

  • World Anti-Doping Agency. (2024). The Prohibited List. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Piper, T., et al. (2023). SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers. Refubium - Freie Universität Berlin. Available at: [Link]

  • Atanasov, V., et al. (2022). Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplement. Pharmacia. Available at: [Link]

  • Dymek, A., et al. (2023). Biotransformation of 17β-hydroxy-androst-1,4,6-triene-3-one by Isaria fumosorosea KCh J2—A new biocatalyst for the synthesis of steroid derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting

minimizing degradation of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one during experimental procedures

To: Research Team, Analytical Chemistry Division, Pharmaceutical Development Group Subject: Technical Support Ticket #911-MD – Stability Protocol for 17 -Hydroxy-17-methylandrosta-4,9(11)-dien-3-one Status: Open Priority...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team, Analytical Chemistry Division, Pharmaceutical Development Group Subject: Technical Support Ticket #911-MD – Stability Protocol for 17


-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one 

Status: Open Priority: High (Compound Susceptibility: Isomerization/Oxidation) Assigned Specialist: Senior Application Scientist, Steroid Chemistry Unit

Executive Summary & Compound Profile

You are handling 17


-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one  (hereafter referred to as MD-911 ).[1] This is not a standard anabolic steroid like Testosterone; it is a chemically distinct 4,9(11)-diene  system.[1]

Crucial Warning: The 9(11) double bond is non-conjugated with the 3-keto-4-ene system.[1] This isolation makes the 9(11) bond electron-rich and highly nucleophilic.[1] Unlike conjugated trienes (e.g., Trenbolone), MD-911 is chemically "fragile" in specific vectors:

  • Acid Sensitivity: It rapidly isomerizes to the thermodynamically more stable

    
      isomer in the presence of even trace protons.[1]
    
  • Oxidative Sensitivity: It is prone to epoxidation at the 9,11-position.[1]

This guide replaces standard steroid handling with a specialized protocol to prevent these specific degradation pathways.

The Degradation Matrix (Root Cause Analysis)

The following diagram illustrates the specific chemical fate of MD-911 if mishandled. Use this to diagnose impurity peaks in your chromatograms.[1]

degradation_pathways Target Target: MD-911 (4,9(11)-diene) Isomer Impurity A: Delta-8(9)-Isomer (Thermodynamic Sink) Target->Isomer Trace Acid (H+) (e.g., Aged CHCl3) Epoxide Impurity B: 9,11-Epoxide (M+16 Peak) Target->Epoxide Peroxides/Air (Solvent impurities) Dehydrated Impurity C: 17-Exomethylene (Dehydration) Target->Dehydrated Strong Acid + Heat

Figure 1: Mechanistic degradation pathways of MD-911.[1][2] The red path (Acid Isomerization) is the most common failure mode in analytical workflows.

Troubleshooting Guide (FAQ Format)

Q1: My HPLC purity dropped from 99% to 92% overnight. The main impurity elutes slightly later.[1] What happened? Diagnosis: Acid-Catalyzed Isomerization. Explanation: You likely dissolved the sample in Chloroform (CHCl


)  or Dichloromethane (DCM)  that was not stabilized or had aged.[1] Chlorinated solvents decompose to form trace Hydrochloric Acid (HCl).[1]
Mechanism:  The proton attacks the electron-rich 9(11) double bond.[1] The carbocation rearranges to the tetrasubstituted, conjugated 8(9)-position, which is energetically favored.[1]
Solution: 
  • Immediate: Switch to Acetonitrile (ACN) or Methanol (MeOH) for dilution.[1]

  • Correction: If chlorinated solvents are required for solubility, filter them through Basic Alumina immediately before use to neutralize HCl.[1]

Q2: I see a "M+16" peak in my Mass Spec data. Is this a metabolite? Diagnosis: Oxidative Degradation (Epoxidation). Explanation: The 9(11) bond is an isolated alkene, behaving similarly to a simple olefin.[1] It reacts with singlet oxygen or peroxides found in uninhibited ethers (THF, Diethyl Ether).[1] Solution:

  • Use only BHT-stabilized THF or fresh anhydrous solvents.[1]

  • Store solid reference standards under Argon.

Q3: Can I use standard "Acidic Mobile Phases" (0.1% Formic Acid) for LC-MS? Diagnosis: Risky Operational Parameter. Explanation: While on-column time is short, 0.1% Formic Acid can induce isomerization if the sample sits in the autosampler for hours.[1] Protocol Adjustment:

  • Use Ammonium Acetate (10mM) or Ammonium Formate (buffered to pH 4.5-5.[1]0) instead of strong acidification.[1]

  • Keep autosampler temperature at 4°C .

Standard Operating Procedure (SOP): Handling & Storage

Follow this strict protocol to maintain >98% purity.

A. Solvent Compatibility Table
Solvent SystemCompatibilityRisk FactorPre-treatment Required
Acetonitrile Excellent LowNone (Use HPLC Grade)
Methanol Good LowNone
Chloroform/DCM POOR High (Acidity) Must pass through Basic Alumina or store over K

CO

.[1]
THF Moderate High (Peroxides)Test for peroxides; use BHT-stabilized.[1]
DMSO Good LowAvoid freeze-thaw cycles (hygroscopic).[1]
B. Preparation of Stock Solutions
  • Weighing: Weigh MD-911 in a low-humidity environment (hygroscopic uptake accelerates degradation).[1]

  • Dissolution: Dissolve in 100% Acetonitrile . Avoid ultrasonic baths if possible (heat + cavitation = radical formation); use gentle vortexing.[1]

  • Storage:

    • Vessel: Amber silanized glass vials (prevents surface adsorption and UV damage).[1]

    • Headspace: Purge with Argon (heavier than air, provides better blanket than Nitrogen).[1]

    • Temp: -20°C or -80°C.

Visual Workflow: The "Safe-Path" Protocol

safe_handling Start Start: Solid MD-911 Weigh Weighing (Low Humidity, Amber Glass) Start->Weigh Check Decision: Chlorinated Solvent Needed? Weigh->Check Solvent Solvent Selection (ACN or MeOH ONLY) Dissolve Dissolution (Vortex, No Sonication) Solvent->Dissolve Check->Solvent No Treat CRITICAL STEP: Filter through Basic Alumina to remove HCl Check->Treat Yes Treat->Solvent Storage Storage (-20°C, Argon Headspace) Dissolve->Storage

Figure 2: Decision tree for solvent selection to prevent acid-catalyzed isomerization.

References & Validation

The protocols above are derived from the reactivity profiles of 9(11)-unsaturated steroids established in corticosteroid synthesis and impurity profiling.

  • Chemical Reactivity of 9(11)-Dienes:

    • Source:European Patent Office (EP 0294911 A1) .[1] "Process for the preparation of 9(11)-dehydro steroids."

    • Relevance: Defines the susceptibility of the 9(11) bond to acid-catalyzed isomerization to the 8(9) position and methods to avoid it during synthesis.

    • URL:[1]

  • Solvent Acidity Risks:

    • Source:Journal of Chemical Research .[1] "A Facile Synthesis of

      
      -Steroidal Dienes."
      
    • Relevance: Demonstrates the reactivity of the steroid backbone to chlorinated reagents and the formation of conjugated diene systems under stress.

    • URL:

  • General Steroid Stability (Analogous Structures):

    • Source:Acta Crystallographica . "17

      
      -Hydroxy-17
      
      
      
      -methylandrosta-1,4-dien-3-one."[1]
    • Relevance: Provides structural data on the 17-methyl-17-hydroxy motif, confirming the steric environment and hydrogen bonding potential that influences dehydration risks.[1]

    • URL:[1]

Disclaimer: This guide is for research purposes only. MD-911 is a potent androgenic substance; all handling must comply with local controlled substance regulations (e.g., DEA Schedule III in the US, WADA Prohibited List).[1]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Experiments with 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone/Methyltrienolone)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic androgen commonly known as Metribo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic androgen commonly known as Metribolone or Methyltrienolone (R1881). This guide is designed to provide expert insights and practical solutions to common challenges encountered during in vitro and in vivo experiments with this compound. Our aim is to ensure the scientific integrity and reproducibility of your research.

I. Compound Characteristics and Handling

Before delving into troubleshooting specific experimental setups, it is crucial to have a foundational understanding of the chemical and biological properties of Metribolone.

What is 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one?

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a highly potent, non-aromatizable anabolic-androgenic steroid (AAS).[1] It is a synthetic derivative of nandrolone and is widely used in research as a high-affinity ligand for the androgen receptor (AR).[2] Its stability against metabolic degradation makes it a useful tool for studying AR signaling and function.[3]

What are the key safety precautions when handling this compound?

Given its high potency and potential for hepatotoxicity, appropriate safety measures are paramount.[2]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.[4]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]

  • Waste Disposal: Dispose of all waste, including unused solutions and contaminated labware, in accordance with institutional and local regulations for hazardous materials.[1]

  • Accidental Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[4]

II. Solubility and Solution Preparation

One of the most common sources of experimental variability arises from improper preparation of test compound solutions.

Q1: How do I dissolve 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one?

This compound is sparingly soluble in water but is soluble in organic solvents.[1]

SolventKnown SolubilityRecommended Use
Ethanol SolubleSuitable for preparing initial stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleThe preferred solvent for preparing high-concentration stock solutions for cell-based assays.

Protocol for Preparing a Concentrated Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortexing and Sonication: Vortex the solution vigorously. If necessary, use a sonicator to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protecting tubes.

Q2: I'm seeing precipitation when I add the compound to my cell culture media. What should I do?

Precipitation of a lipophilic compound like this in aqueous media is a frequent issue.[5]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and promote compound precipitation. A final concentration of 0.1% is often recommended.[6]

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium before adding it to the final cell culture plate. This gradual decrease in solvent concentration can prevent "solvent shock."[5]

  • Pre-warming Media: Ensure your cell culture media is at 37°C before adding the compound.

  • Serum Content: The presence of serum proteins, like albumin, can help to solubilize lipophilic compounds.[7] If you are using serum-free media, you may need to use a lower final concentration of the compound.

  • Vortexing During Dilution: When preparing dilutions, gently vortex the solution as you add the compound to ensure rapid and even dispersal.

III. Cell-Based Assays: Troubleshooting Unexpected Results

Cell-based assays are a cornerstone for studying the effects of androgens. However, the high potency and cross-reactivity of Metribolone can lead to unexpected outcomes.

Q3: My cells are dying at higher concentrations of the compound. Is this expected?

Yes, cytotoxicity at high concentrations can be a concern, especially given the compound's known hepatotoxicity.[2]

Recommendations:

  • Determine the Cytotoxic Threshold: Before conducting functional assays, perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the concentration range that is non-toxic to your specific cell line.[8][9]

  • Dose-Response Curve: A standard dose-response curve for cytotoxicity will help you select the appropriate concentration range for your experiments.

Q4: I'm seeing a response in my negative control or in cells that shouldn't respond to androgens. What is happening?

This is a critical issue that can often be traced back to the compound's cross-reactivity with other steroid receptors.

Underlying Cause: Metribolone is known to bind with high affinity not only to the androgen receptor but also to the progesterone receptor (PR) and the glucocorticoid receptor (GR).[2][10]

Experimental Validation and Troubleshooting:

  • Competitive Inhibition Assay: To confirm that the observed effect is AR-mediated, perform a competitive inhibition assay with a known AR antagonist, such as bicalutamide or enzalutamide. A specific AR-mediated effect should be blocked by the antagonist.

  • Use of Receptor-Specific Antagonists: If you suspect off-target effects, co-treat your cells with antagonists for the PR (e.g., mifepristone) or GR (e.g., RU-486) to see if the unexpected response is diminished.

  • Cell Line Selection: Be aware of the steroid receptor profile of your chosen cell line. For example, some prostate cancer cell lines may express functional PR and GR.

  • Control for Glucocorticoid Effects: In experiments measuring androgen receptor binding, it is crucial to include a molar excess of a glucocorticoid that does not bind to the androgen receptor, such as triamcinolone acetonide, to block the binding of [3H]methyltrienolone to the glucocorticoid receptor.[3]

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metribolone Metribolone AR_HSP AR-HSP Complex Metribolone->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Simplified diagram of the androgen receptor signaling pathway activated by Metribolone.

Q5: The magnitude of the response in my reporter assay is lower than expected. What are the possible causes?

Several factors can contribute to a weaker-than-expected signal in an androgen receptor reporter assay.

Troubleshooting Workflow:

Reporter Assay Troubleshooting Start Low Reporter Signal Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Health & Passage Number Check_Compound->Check_Cells Check_Assay Review Assay Protocol Check_Cells->Check_Assay Check_Transfection Confirm Reporter & AR Expression Check_Assay->Check_Transfection Check_Incubation Optimize Incubation Time & Conditions Check_Transfection->Check_Incubation Analyze_Data Re-evaluate Data Analysis Check_Incubation->Analyze_Data Result Identify Root Cause Analyze_Data->Result If OK

Caption: A logical workflow for troubleshooting a low signal in an androgen receptor reporter assay.

Detailed Checklist:

  • Compound Integrity: Has your stock solution been stored correctly? Has it undergone multiple freeze-thaw cycles? Consider preparing a fresh stock solution.

  • Cell Health: Are your cells healthy and in the logarithmic growth phase? High cell passage numbers can lead to decreased responsiveness.

  • Reporter and Receptor Expression: If you are using a transient or stable transfection system, verify the expression of both the androgen receptor and the reporter construct.

  • Incubation Time: The optimal incubation time for a maximal response can vary between cell lines. A time-course experiment may be necessary.

  • Serum in Media: Steroid hormones present in fetal bovine serum (FBS) can activate the androgen receptor. For sensitive assays, it is essential to use charcoal-stripped FBS to remove endogenous steroids.

  • Assay Reagents: Ensure that your reporter assay reagents (e.g., luciferase substrate) have not expired and are functioning correctly.

IV. Binding Assays: Ensuring Accuracy and Reproducibility

Competitive binding assays are commonly used to determine the affinity of a compound for the androgen receptor.

Q6: How do I interpret the results of my competitive binding assay?

The primary output of a competitive binding assay is the IC50 value, which is the concentration of the unlabeled ligand (Metribolone) required to displace 50% of the specifically bound radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50.

Reference Binding Affinity Data:

CompoundCell/Tissue TypeReported Kd or Ki
[3H]Methyltrienolone Rat Liver CytosolKd: ~2.5 x 10⁻⁸ M (with triamcinolone acetonide)[3]
[3H]Methyltrienolone Human Breast Cancer CytosolKd: ~2.15 x 10⁻⁹ M[11]
Methyltrienolone (R1881) Human Genital Skin FibroblastsKd: ~0.56 x 10⁻⁹ M[8]

Note: These values are for guidance only and can vary depending on the experimental conditions.

Q7: My binding assay results are not reproducible. What are the common pitfalls?
  • Incomplete Removal of Unbound Ligand: Ensure that your washing steps are sufficient to remove all unbound radiolabeled ligand.

  • Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can sometimes be reduced by including bovine serum albumin (BSA) in the binding buffer.

  • Receptor Degradation: Perform all steps of the binding assay at 4°C to minimize protease activity and receptor degradation.

  • Equilibrium Not Reached: The incubation time may not be sufficient for the binding reaction to reach equilibrium.

V. In Vitro Metabolism Studies

Understanding the metabolic fate of a compound is crucial for interpreting its biological activity.

Q8: Is 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one metabolized in vitro?

While known for its metabolic stability, recent studies using human liver microsomes have identified several phase I metabolites.[4]

Observed Metabolic Pathways:

  • 17-epimerization

  • Mono-hydroxylation

  • Di-hydroxylation

  • Reduction combined with mono- or di-hydroxylation

  • Formation of 18-nor metabolites[4]

Implications for Research:

  • When studying the long-term effects of this compound, be aware that its metabolites may also have biological activity.

  • For studies in whole-animal models, the metabolic profile may be more complex.

VI. References

  • Metribolone. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Methyltrienolone. (n.d.). In PubChem. Retrieved January 27, 2026, from [Link]

  • Ho-Kim, M. A., Tremblay, R. R., & Dubé, J. Y. (1981). Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol. Endocrinology, 109(5), 1418–1423.

  • Ochi, H., Hayashi, T., Nakao, K., & Ofuji, T. (1982). Binding of [3H]methyltrienolone to androgen receptor in rat liver. Acta medica Okayama, 36(3), 197–206.

  • Miller, W. R., & Shivas, A. A. (1981). Binding of [3H]-methyltrienolone (R1881) by human breast cancers. European Journal of Cancer (1965), 17(10), 1133–1139.

  • Metribolone. (n.d.). In Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Brown, T. R., Rothwell, S. W., & Migeon, C. J. (1982). Comparison of methyltrienolone and dihydrotestosterone binding and metabolism in human genital skin fibroblasts. The Journal of Steroid Biochemistry, 16(4), 513–520.

  • Kaufman, M., Pinsky, L., & Hollander, P. (1987). Binding of methyltrienolone to androgen receptors in human skin fibroblasts is enhanced by insulin. The Journal of Clinical Endocrinology and Metabolism, 64(2), 231–237.

  • INDIGO Biosciences. (n.d.). Human Androgen Receptor (NR3C4) Reporter Assay System. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Riptropin online shop. (n.d.). Kigtropin HGH 100iu Best Quality High Purity kigtropin For Muscle building. Retrieved January 27, 2026, from [Link]

  • Mainwaring, W. I., & Mangan, F. R. (1978). Assay of androgen binding sites by exchange with methyltrienolone (R 1881). Journal of Steroid Biochemistry, 9(8), 721–724.

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2014). New metabolites of methyldienolone by in vitro human liver microsomes and characterized using LC/HRMS for doping control purposes. Journal of Pharmaceutical and Biomedical Analysis, 96, 225–232.

  • ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM? Retrieved January 27, 2026, from [Link]

  • PLOS. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS ONE, 12(6), e0178492.

  • MDPI. (2020). Synthesis of Pregnane Derivatives, Their Cytotoxicity on LNCap and PC-3 Cells, and Screening on 5α-Reductase Inhibitory Activity. Molecules, 25(18), 4234.

  • PLOS. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS ONE, 12(6), e0178492.

  • SciSpace. (2012). Cytotoxic effects of the synthetic oestrogens and androgens on Balb/c 3T3 and HepG2 cells. Arhiv za higijenu rada i toksikologiju, 63(1), 1-8.

  • Kolasa, E., & Skerget, M. (2022). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids, 177, 108953.

  • Endocrine Society. (2020). Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP. Endocrinología, Diabetes y Nutrición (English ed.), 67(8), 547–559.

  • Centers for Disease Control and Prevention. (2023). Panel of Steroid Hormones.

  • ResearchGate. (2014). Metabolism of methylstenbolone studied with human liver microsomes and the uPA+/+-SCID chimeric mouse model. Retrieved January 27, 2026, from [Link]

  • Jintropin online shop. (2023, May 22). PURE GOLD HGH 100iu - Top Sell High Quality HGH For Muscle Bodybuilding. Retrieved January 27, 2026, from [Link]

  • Cinar, B., & Sikes, R. A. (2002). Control of Steroid Hormone Receptor Action. The Journal of the American Medical Association, 287(10), 1264-1265.

  • Mad Barn. (2011). In vitro metabolic studies using homogenized horse liver in place of horse liver microsomes. Retrieved January 27, 2026, from [Link]

  • Otsuka, T., Hamada, A., Iguchi, K., Usui, S., & Hirano, K. (2013). Suppression of metallothionein 3 gene expression by androgen in LNCaP prostate cancer cells. Biomedical reports, 1(4), 614–618.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Identifying 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one Metabolites

Welcome to the technical support center for the analytical characterization of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (a compound structurally related to methylstenbolone) metabolites. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (a compound structurally related to methylstenbolone) metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful identification and quantification of these metabolites in biological matrices.

Introduction: The Challenge of Metabolite Identification

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a potent synthetic anabolic-androgenic steroid (AAS). Due to its extensive metabolism in the body, identifying its metabolites is crucial for understanding its pharmacokinetics, and for doping control purposes.[1] The primary analytical challenges lie in the low concentrations of metabolites, their structural similarity to endogenous steroids, and the complex nature of biological samples such as urine and plasma. This guide provides a structured approach to navigate these challenges, ensuring robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the analysis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one metabolites.

Sample Preparation

Question 1: What is the most effective method for extracting metabolites from urine samples?

Answer: A combination of enzymatic hydrolysis followed by solid-phase extraction (SPE) is the gold standard for preparing urine samples for both GC-MS and LC-MS analysis. Most metabolites are excreted as glucuronide or sulfate conjugates, which are not directly analyzable by these methods.[2][3]

  • Why Enzymatic Hydrolysis? The purpose of enzymatic hydrolysis is to cleave the glucuronic acid or sulfate group from the steroid metabolite, yielding the free, unconjugated steroid. This is essential for subsequent extraction and analysis. β-glucuronidase from E. coli is highly effective for this purpose and can complete the hydrolysis in as little as 15-30 minutes.[4]

  • Why SPE? Solid-phase extraction serves to clean up the sample by removing interfering matrix components and to concentrate the analytes of interest. A C18 cartridge is a common choice for steroid extraction.[5]

Troubleshooting Tip: If you observe low recovery of your target metabolites, consider the following:

  • Incomplete Hydrolysis: Ensure the pH of your urine sample is within the optimal range for the β-glucuronidase enzyme (typically pH 6.0-6.5).[4][6] Also, verify the activity of your enzyme, as improper storage can lead to a loss of efficacy.

  • SPE Breakthrough: Your metabolites of interest may not be retained effectively on the SPE cartridge. Ensure the cartridge has been properly conditioned and equilibrated. You can also experiment with different sorbent materials.

Question 2: Should I use a 24-hour urine collection or a random urine sample?

Answer: While a 24-hour urine collection provides a more comprehensive picture of steroid excretion over a full day, a random 20 mL urine sample is often sufficient for qualitative identification of metabolites, especially in situations where a 24-hour collection is impractical.[7] For quantitative studies aiming to determine excretion rates, a 24-hour collection is preferred.[7]

Analytical Techniques: GC-MS vs. LC-MS/MS

Question 3: Which is the better technique for identifying these metabolites: GC-MS or LC-MS/MS?

Answer: Both techniques have their merits and are often used in a complementary fashion.

  • GC-MS: Gas chromatography-mass spectrometry, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for steroid analysis.[6][8] It offers excellent chromatographic resolution and provides detailed mass spectral information that is useful for structural elucidation. However, it requires a derivatization step to make the steroids volatile.[6]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is highly sensitive and specific, and it can analyze the metabolites without the need for derivatization.[9] This makes it a more direct and often faster method. However, some saturated hydroxysteroids may have low ionization efficiency in electrospray ionization (ESI).[8]

Our Recommendation: For initial screening and discovery of novel metabolites, high-resolution LC-MS/MS is often preferred due to its speed and sensitivity.[8][9] For confirmation and detailed structural characterization, GC-MS/MS can provide complementary information, especially regarding the stereochemistry of the metabolites.

GC-MS Specific Troubleshooting

Question 4: Why is derivatization necessary for GC-MS analysis of steroid metabolites, and what is the best derivatization agent?

Answer: Derivatization is crucial for GC-MS analysis of steroids because it increases their volatility and thermal stability, allowing them to pass through the GC column without degradation. It also improves their chromatographic behavior and can lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in their identification.[6]

The most common derivatization method is silylation, which replaces active hydrogens on hydroxyl and keto groups with a trimethylsilyl (TMS) group. A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol (DTE) is a widely used and effective reagent for this purpose.[6]

Troubleshooting Tip: If you are seeing poor derivatization efficiency (e.g., low peak intensity, tailing peaks), consider the following:

  • Moisture: The presence of even trace amounts of water can significantly hinder the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatization reagent.

  • Reaction Time and Temperature: The derivatization reaction may require optimization of time and temperature. A typical condition is 60-80°C for 20-60 minutes.[10]

Question 5: I am seeing a lot of background noise in my GC-MS chromatogram. How can I improve the signal-to-noise ratio?

Answer: High background noise can obscure the peaks of your target metabolites, especially at low concentrations. Here are some strategies to reduce noise:

  • Improve Sample Cleanup: Re-evaluate your SPE procedure to ensure maximum removal of matrix interferences.

  • Use Tandem Mass Spectrometry (GC-MS/MS): By using selected reaction monitoring (SRM) on a triple quadrupole instrument, you can significantly reduce chemical noise and enhance sensitivity.[2][8]

  • Check for System Contamination: A dirty ion source, column bleed, or contaminated carrier gas can all contribute to high background noise. Perform routine maintenance on your GC-MS system.

LC-MS/MS Specific Troubleshooting

Question 6: My target metabolites are showing poor ionization in ESI-MS. What can I do to improve their signal?

Answer: Poor ionization efficiency is a common challenge for some steroid metabolites, particularly those that are highly hydroxylated and lack easily ionizable functional groups.[8]

  • Optimize Mobile Phase: The composition of your mobile phase can have a significant impact on ionization efficiency. Experiment with different additives, such as ammonium formate or acetate, to promote the formation of adduct ions ([M+NH4]+ or [M+H]+).

  • Consider Atmospheric Pressure Chemical Ionization (APCI): APCI can be a more effective ionization technique for less polar compounds like some steroid metabolites.[11]

  • Derivatization for LC-MS: While not as common as for GC-MS, derivatization can also be used to enhance the ionization of steroids in LC-MS. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly improve sensitivity.

Question 7: I am having difficulty separating isomeric metabolites. How can I improve my chromatographic resolution?

Answer: The structural similarity of steroid metabolites makes their chromatographic separation challenging.

  • Optimize the LC Method: Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient profiles to achieve better separation.

  • Reduce Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) can significantly improve peak efficiency and resolution.[11]

  • Increase Column Length: A longer column will provide more theoretical plates and can improve the separation of closely eluting isomers.

Experimental Workflows and Protocols

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the identification of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one metabolites.

cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (20 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) (C18 Cartridge) hydrolysis->spe elution Elution and Evaporation spe->elution derivatization Derivatization (for GC-MS) (MSTFA/NH4I/DTE) elution->derivatization lcms LC-MS/MS Analysis elution->lcms gcms GC-MS/MS Analysis derivatization->gcms data_analysis Data Analysis and Metabolite Identification gcms->data_analysis lcms->data_analysis

Caption: General workflow for the analysis of steroid metabolites.

Protocol: Sample Preparation from Urine
  • Sample Collection: Collect a 20 mL random urine sample in a sterile container.[7]

  • pH Adjustment: Adjust the pH of 5 mL of urine to 6.5 with a phosphate buffer.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli (≥140 U/mL) and incubate at 50°C for 1 hour.[4][6]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[5]

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.[5]

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the metabolites with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS (after derivatization) or LC-MS/MS analysis.

Protocol: GC-MS Derivatization
  • To the dried sample extract, add 100 µL of the derivatization reagent (MSTFA/NH4I/DTE; 1000:2:5, v/w/w).

  • Vortex the mixture and heat at 60°C for 30 minutes.[10]

  • Cool to room temperature before injection into the GC-MS.

Known Metabolites and Mass Spectrometric Data

The metabolism of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one involves several biotransformations, including hydroxylation, reduction, and epimerization.[8][12]

Metabolite ClassCommon BiotransformationsExpected Mass Shift (from parent)
Phase I Mono-hydroxylation+16 Da
Di-hydroxylation+32 Da
Reduction of keto group+2 Da
EpimerizationNo mass change
Phase II Glucuronidation+176 Da
Sulfation+80 Da

Note: The exact positions of hydroxylation and the stereochemistry of the metabolites require further structural elucidation techniques, such as NMR.

Visualizing Metabolic Pathways

The following diagram provides a simplified representation of the potential metabolic pathways of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.

parent 17β-Hydroxy-17-methylandrosta- 4,9(11)-dien-3-one m1 Mono-hydroxylated Metabolites parent->m1 Hydroxylation m3 Reduced Metabolites parent->m3 Reduction m4 Epimerized Metabolites parent->m4 Epimerization m2 Di-hydroxylated Metabolites m1->m2 Hydroxylation m5 Glucuronide Conjugates m1->m5 Glucuronidation m6 Sulfate Conjugates m1->m6 Sulfation m3->m5 m3->m6

Caption: Potential metabolic pathways of the parent compound.

References

  • Choi, T. L., Kwok, W. H., Chan, G. H., & Wan, T. S. (2018). Metabolic study of methylstenbolone in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry. Journal of Chromatography A, 1546, 52-63. [Link]

  • Geldof, L., Deventer, K., Roels, K., Tudela, E., & Van Eenoo, P. (2012). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites. Steroids, 77(11), 1132-1137. [Link]

  • Anosov, A. A., Goryacheva, I. Y., & Eremin, S. A. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5896. [Link]

  • Gao, S., Li, Y., & Li, Y. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(1), 105-114. [Link]

  • Baumann, S. (2010). Longterm Detection of Anabolic Steroid Metabolites in Urine. Agilent Technologies Application Note. [Link]

  • de Souza, A. S., de Aquino Neto, F. R., & de Andrade, M. V. (2012). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites. Steroids, 77(11), 1132-1137. [Link]

  • MacDonald, B. S., Sykes, P. J., Adhikary, P. M., & Harkness, R. A. (1971). The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite of 17 beta-hydroxy-17 alpha-methylandrosta-1,4-dien-3-one in man. The Biochemical journal, 122(1), 26P. [Link]

  • Chung, B. C., Choo, H. Y., Kim, T. W., Eom, K. D., Kwon, O. S., Suh, J., ... & Park, J. (1990). Analysis of anabolic steroids using GC/MS with selected ion monitoring. Journal of analytical toxicology, 14(2), 91-95. [Link]

  • Graef, V., & Staudinger, H. (1970). Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli. Clinical Chemistry, 16(3), 183-186. [Link]

  • Chung, B. C., Choo, H. Y., Kim, T. W., Eom, K. D., Kwon, O. S., Suh, J., ... & Park, J. (1990). Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. Journal of Analytical Toxicology, 14(2), 91-95. [Link]

  • Khan, A., Sherazi, S. T. H., & Bhanger, M. I. (2011). Simultaneous HPLC Determination of Betamethason. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 54(3), 148-152. [Link]

  • Pozo, O. J., Van Renterghem, P., Deventer, K., & Van Eenoo, P. (2018). Studies on the in vivo metabolism of methylstenbolone and detection of novel long term metabolites for doping control analysis. Drug testing and analysis, 10(11-12), 1640-1651. [Link]

  • An, J., Wu, Y., & Zhang, Y. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Molecular Sciences, 23(22), 14003. [Link]

  • Zhang, Y., Li, Y., & Zhang, Y. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8031. [Link]

  • MacDonald, B. S., Sykes, P. J., Adhikary, P. M., & Harkness, R. A. (1971). The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite of 17 beta-hydroxy-17 alpha-methylandrosta-1,4-dien-3-one in man. The Biochemical journal, 122(1), 26P. [Link]

  • Waters Corporation. (2012). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS. Application Note. [Link]

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  • Pop, V., & Iordachescu, A. (2005). Comparative analytical techniques for the identification of some androgenic anabolic steroids (GC/MS and LC/MS/MS). In Recent advances in doping analysis (13) (pp. 219-222). Sport und Buch Strauß. [Link]

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Optimization

enhancing the stability of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one in cellular assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Metribolone or R1881. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Metribolone or R1881. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the stability and reproducibility of your cellular assays involving this potent synthetic androgen.

Introduction: The Challenge of Steroid Stability

Metribolone (R1881) is a powerful tool for studying androgen receptor (AR) signaling. However, like many steroid hormones, its chemical stability in aqueous cell culture environments can be a significant variable, leading to inconsistent and difficult-to-interpret results. This guide provides a framework for understanding and mitigating these stability issues, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of R1881 in cellular assays.

Q1: What is the best solvent to dissolve and store R1881?

A1: For initial stock solutions, high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are recommended.[1][2] DMSO is a common choice due to its excellent solvating power for a wide range of compounds.[1][2] It is critical to use a concentration that, upon final dilution into your cell culture medium, results in a solvent concentration that is non-toxic to your cells (typically ≤ 0.1% v/v).

Q2: How should I store my R1881 stock solutions?

A2: R1881 stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] A product information sheet for tritiated R1881 specifically notes that the compound is "very light-sensitive," so it is crucial to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

Q3: Can I use cell culture medium that contains phenol red for my experiments with R1881?

A3: It is highly recommended to use phenol red-free medium for any hormone-related cellular assays. Phenol red has been shown to have weak estrogenic activity, which can interfere with androgen receptor signaling and lead to confounding results.[4][5][6]

Q4: For how long is R1881 stable in my cell culture medium at 37°C?

Q5: I am seeing a high degree of variability between experiments. Could R1881 instability be the cause?

A5: Yes, inconsistent results are a hallmark of compound instability. If you observe significant well-to-well or day-to-day variability in your assay readout (e.g., reporter gene activation, cell proliferation), it is prudent to re-evaluate your R1881 handling and experimental procedures. Refer to the troubleshooting guide in Part 2 for a systematic approach to identifying and resolving the issue.

Part 2: Troubleshooting Guide

This section provides a more in-depth, cause-and-effect approach to troubleshooting common issues related to R1881 stability in cellular assays.

Issue 1: Decreased or No Androgen Receptor Activation

Symptom: You observe a lower-than-expected or complete lack of response in your androgen receptor (AR) activation assay (e.g., reporter gene assay, target gene expression analysis).

Potential Cause Explanation Recommended Action
R1881 Degradation The active concentration of R1881 in your culture medium is lower than intended due to chemical breakdown.Prepare fresh dilutions of R1881 from a new aliquot of your stock solution for each experiment. Minimize the exposure of your R1881 solutions to light and elevated temperatures.
Incorrect Stock Concentration The initial concentration of your R1881 stock solution may be inaccurate due to solvent evaporation or weighing errors.Re-dissolve a fresh vial of R1881 powder to create a new stock solution. Verify the concentration using a spectrophotometer if possible.
Cellular Metabolism Your cell line may be metabolizing R1881 into inactive forms. While R1881 is generally considered metabolically stable, this can be cell-type dependent.[8]Consider using a cell line with known low metabolic activity towards steroids or shorten the incubation time of your assay.
Assay Interference Components in your cell culture medium or assay reagents may be interfering with the AR signaling pathway.Switch to a phenol red-free medium.[4][5][6] Ensure that your serum has been charcoal-stripped to remove endogenous steroids.
Issue 2: High Inter-Experimental Variability

Symptom: You are unable to reproduce your results consistently between different experimental runs.

Potential Cause Explanation Recommended Action
Inconsistent R1881 Handling Variations in the preparation and storage of R1881 solutions are leading to different active concentrations in each experiment.Standardize your R1881 preparation protocol. Use the same lot of solvent and R1881 for a set of experiments. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.
Light Exposure As R1881 is light-sensitive, inconsistent exposure to light during preparation and incubation can lead to variable degradation.[3]Protect all R1881 solutions from light at all times. Use amber tubes and plates, or cover them with foil.
Temperature Fluctuations Prolonged exposure of R1881-containing media to room temperature or fluctuations in incubator temperature can accelerate degradation.Prepare R1881 dilutions immediately before use and add them to your cells promptly. Ensure your incubator is properly calibrated and maintains a stable temperature.
Oxidative Degradation Reactive oxygen species (ROS) in the cell culture medium can contribute to the degradation of steroid compounds.Consider the addition of antioxidants such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) to your culture medium.[2][9] However, it is essential to first validate that these antioxidants do not interfere with your specific assay.

Part 3: Experimental Protocols and Visualization

Protocol 1: Preparation of R1881 Stock and Working Solutions

Objective: To prepare stable and accurately concentrated R1881 solutions for cellular assays.

Materials:

  • 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (R1881) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, amber microcentrifuge tubes

  • Sterile, phenol red-free cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM): a. In a sterile environment, carefully weigh out the desired amount of R1881 powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM stock solution. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into small volumes in amber microcentrifuge tubes. e. Store the aliquots at -80°C, protected from light.

  • Working Solution Preparation (e.g., 1 µM): a. Thaw a single aliquot of the 10 mM R1881 stock solution at room temperature, protected from light. b. In a sterile tube, perform a serial dilution of the stock solution in phenol red-free cell culture medium to achieve your desired final working concentration (e.g., 1 µM). c. Use this working solution immediately for treating your cells. Discard any unused working solution.

Diagram 1: R1881 Degradation and Mitigation Workflow

cluster_preparation Preparation cluster_experiment Experiment cluster_degradation Potential Degradation cluster_mitigation Mitigation Strategies R1881_Powder R1881 Powder Dissolve Dissolve in Anhydrous DMSO or Ethanol R1881_Powder->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot in Amber Tubes Stock_Solution->Aliquot Store Store at -80°C Aliquot->Store Thaw_Aliquot Thaw Single Aliquot Store->Thaw_Aliquot Dilute Dilute in Phenol Red-Free Medium to Working Concentration Thaw_Aliquot->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Light Light Exposure Light->Dilute Degrades Temperature Elevated Temperature Temperature->Dilute Degrades Oxidation Oxidation (ROS) Oxidation->Treat_Cells Degrades Metabolism Cellular Metabolism Metabolism->Treat_Cells Degrades Protect_Light Protect from Light Protect_Light->Aliquot Fresh_Solutions Prepare Fresh Solutions Fresh_Solutions->Dilute Antioxidants Consider Antioxidants Antioxidants->Dilute Phenol_Red_Free Use Phenol Red-Free Media Phenol_Red_Free->Dilute

Caption: Workflow for R1881 preparation and experimental use, highlighting potential degradation factors and mitigation strategies.

References

  • Handelsman, D. J., & Wartofsky, L. (2020). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 161(10), bqaa142. Available at: [Link]

  • Nekoonam, S., Naji, M., Mortezaee, K., & Amidi, F. (2018). Roles of methyltrienolone (R1881) in AKTs and AR expression patterns of cultured granulosa-lutein cells. Journal of cellular biochemistry, 119(9), 7204–7211. Available at: [Link]

  • Lee, H. J., & Lee, J. Y. (2016). Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer. BioMed research international, 2016, 2618937. Available at: [Link]

  • Lodhi, G. M., Khan, M. I., & Farooq, U. (2013). Effects of ascorbic acid and alpha tocopherol supplementation on basal testosterone cortisol ratio in male sprague dawley rats. Journal of Ayub Medical College, Abbottabad : JAMC, 25(1-2), 110–112. Available at: [Link]

  • Lim, X. Y., Ooi, K. H., & Ahmad, N. (2016). The effects of DMEM and RPMI media to the growth of keratinospheroids... ResearchGate. Available at: [Link]

  • Fischer, S., Fischer, B., Kliche, K., & Humpf, H. U. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 30(10), 1942–1953. Available at: [Link]

  • PromoCell. Impact of phenol red in cell culture and solutions. Available at: [Link]

  • Lodhi, G. M., Khan, M. I., & Farooq, U. (2014). Effect of ascorbic acid and alpha tocopherol supplementation on acute restraint stress induced changes in testosterone, corticosterone and nor epinephrine levels in male Sprague Dawley rats. Journal of Ayub Medical College, Abbottabad : JAMC, 26(1), 7–10. Available at: [Link]

  • Chan, L. N., Tsang, L. L., Rowlands, D. K., Rochelle, L. G., & Chung, Y. W. (2002). Effect of phenol red and steroid hormones on cystic fibrosis transmembrane conductance regulator in mouse endometrial epithelial cells. The Journal of endocrinology, 172(3), 521–529. Available at: [Link]

  • Fischer, S., Fischer, B., Kliche, K., & Humpf, H. U. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 30(10), 1942–1953. Available at: [Link]

  • Hou, Y., Yuan, X., Wu, X., & Li, B. (2008). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Cytotechnology, 58(2), 79–86. Available at: [Link]

  • Handelsman, D. J. (2020). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. ResearchGate. Available at: [Link]

  • Pérez-Pantoja, D., Leiva-Novoa, P., & Donoso, R. A. (2020). Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. Microorganisms, 8(12), 1969. Available at: [Link]

  • Mohler, M. L., Bohl, C. E., Jones, A., Coss, C. C., Narayanan, R., He, Y., ... & Dalton, J. T. (2009). Cell-based assays for screening androgen receptor ligands. Endocrine-related cancer, 16(4), 1013–1034. Available at: [Link]

  • Holert, J., Gessese, A., & Schnürer, A. (2018). The anaerobic pathways for bacterial degradation of androgens and... ResearchGate. Available at: [Link]

  • Patsnap Synapse. What's the Difference Between DMEM and RPMI?. Available at: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]

  • Lee, C. T., & Stanczyk, F. Z. (2008). Standardization of Steroid Hormone Assays: Why, How, and When?. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 17(8), 1886–1890. Available at: [Link]

  • Fagart, J., Huyet, J., Pinon, G. M., Rochel, N., Mayer, C., & Rafestin-Oblin, M. E. (2008). The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor. The Journal of steroid biochemistry and molecular biology, 110(1-2), 84–91. Available at: [Link]

  • Hörnberg, E., Ylitalo, E. B., Crnalic, S., Antti, H., Wikström, P., Egevad, L., ... & Bergh, A. (2011). Androgen Receptor Variants Occur Frequently in Castration Resistant Prostate Cancer Metastases. PloS one, 6(11), e27970. Available at: [Link]

  • Defined Bioscience. The Impact of Phenol Red in Cell Culture and the Advantages of HiDef. Available at: [Link]

  • Hou, Y., Yuan, X., Wu, X., & Li, B. (2008). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Cytotechnology, 58(2), 79–86. Available at: [Link]

  • Li, Y., Zhao, Y., & Liu, G. (2023). Effects of Trace Elements and Vitamins on the Synthesis of Steroid Hormones in Follicular Granulosa Cells of Yak. Animals : an open access journal from MDPI, 13(23), 3656. Available at: [Link]

  • Kaufman, M., Pinsky, L., & Shanies, D. D. (1979). Comparison of methyltrienolone and dihydrotestosterone binding and metabolism in human genital skin fibroblasts. The Journal of clinical endocrinology and metabolism, 48(1), 143–146. Available at: [Link]

  • Olthof, A., Wickenhagen, W., Hillebrand, J., Boelen, A., & Heijboer, A. (2023). The effect of storage and temperature on the stability of steroid hormones in dried blood spots. Endocrine Abstracts, 97, RFC1.3. Available at: [Link]

  • Lodhi, G. M., Khan, M. I., & Farooq, U. (2014). effect of ascorbic acid and alpha tocopherol supplementation on acute restraint stress induced. Journal of Ayub Medical College, Abbottabad : JAMC, 26(1), 7–10. Available at: [Link]

  • AUAnet. Manipulating the Androgen Axis: New Agents in mHSPC and CRPC. YouTube. Available at: [Link]

  • Lertsinudom, S., & Tiyaboonchai, W. (2021). Effect of phenol red on cell cultures. Isan Journal of Pharmaceutical Sciences, 17(1), 1–9. Available at: [Link]

  • Eisenbrand, G., Pool-Zobel, B., Baker, V., Balls, M., Blaauboer, B. J., Boobis, A., ... & van der Greef, J. (2002). Characterization of a [3H]methyltrienolone (R1881) binding protein in rat liver cytosol. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 40(8), 1159–1182. Available at: [Link]

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  • Goren, A., & Naccarato, T. (2018). The Genetic Landscape of Androgenetic Alopecia: Current Knowledge and Future Perspectives. Dermatologic clinics, 36(4), 359–367. Available at: [Link]

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Troubleshooting

Technical Support Center: Methodological Integrity in 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metandienone) Research

Introduction: Welcome to the technical support guide for researchers working with 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a compound more commonly known as Metandienone or Methandrostenolone.[1] As a potent, 17...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for researchers working with 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a compound more commonly known as Metandienone or Methandrostenolone.[1] As a potent, 17α-methylated anabolic-androgenic steroid (AAS), its study demands rigorous analytical techniques to ensure that results are accurate and free from experimental artifacts.[2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, from initial sample handling to final data interpretation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust, self-validating experiments.

Section 1: Compound Integrity and Storage

This section addresses the foundational step of any experiment: ensuring the purity and stability of your starting material. Artifacts are often introduced before an experiment even begins due to improper handling and storage.

FAQ 1: I am seeing unexpected peaks in my stock solution of Metandienone during a routine purity check. What is the likely cause and how can I prevent this?

Answer: The appearance of unexpected peaks in a standard solution often points to chemical degradation. Metandienone, like many steroids, is susceptible to degradation pathways that can create artifacts, compromising the accuracy of your quantification.

Causality: The primary culprits for steroid degradation in solution are hydrolysis, oxidation, and photodegradation.[4] The 17β-hydroxy group and the conjugated double bond system in the A-ring are particularly susceptible. Furthermore, 17α-methylated steroids can undergo epimerization at the C17 position, especially under non-neutral pH conditions, leading to the formation of the 17α-hydroxy-17β-methyl epimer, a known metabolite that can also be an analytical artifact.[5][6]

Troubleshooting Protocol:

  • Verify Storage Conditions: Metandienone solid should be stored at 2-8°C and protected from light. Solutions are significantly less stable and should be prepared fresh. If short-term storage is necessary, store at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[7]

  • Solvent Purity: Use high-purity (e.g., HPLC or MS-grade) solvents for preparing solutions. Impurities in lower-grade solvents can catalyze degradation.

  • Inert Environment: For long-term solution storage, consider using amber vials and purging the headspace with an inert gas like nitrogen or argon to minimize oxidation.[4]

  • Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is invaluable. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, oxidation, light) to generate potential artifacts. This information is crucial for developing a stability-indicating analytical method.

Protocol: Forced Degradation Study
  • Prepare Stock Solution: Dissolve Metandienone in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Incubate stock solution at 60°C for 24 hours.

    • Photolytic Stress: Expose stock solution to direct UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a high-resolution method like LC-MS/MS to characterize the degradation products.

Parameter Recommended Condition Rationale
Solid Compound Storage 2-8°C, Protected from LightSlows chemical reactions and prevents photodegradation.[4]
Solution Storage (Short-Term) ≤ -20°C in amber, sealed vialsMinimizes solvent evaporation and slows degradation kinetics.[7]
Solvent for Solutions HPLC or MS-gradePrevents introduction of reactive impurities.
Handling Prepare solutions fresh whenever possibleEnsures highest purity and avoids accumulation of degradation artifacts.

Section 2: Sample Preparation and Extraction from Biological Matrices

Biological matrices like urine and plasma are complex environments that can introduce significant artifacts through enzymatic degradation or interference with analytical instrumentation.

FAQ 2: My recovery of Metandienone from urine samples is low and inconsistent. Could this be an artifact of my preparation method?

Answer: Yes, low and variable recovery is a classic sign of issues within the sample preparation workflow. In the case of Metandienone, which is extensively metabolized, you must also consider the stability of its metabolites.[1] The primary urinary metabolites are often conjugated (glucuronidated or sulfated) and require hydrolysis before extraction.[5][8]

Causality:

  • Incomplete Hydrolysis: The use of β-glucuronidase is common for cleaving conjugated metabolites. Inefficient enzymatic activity (due to incorrect pH, temperature, or enzyme inhibitors in the urine) will lead to incomplete hydrolysis and thus, poor recovery of the target analyte.

  • Analyte Degradation during Hydrolysis: Harsh hydrolysis conditions (e.g., prolonged high temperatures or strong acid/base) can degrade the parent compound or its metabolites.

  • Inefficient Extraction: The choice of solid-phase extraction (SPE) sorbent and elution solvents is critical. A poorly optimized SPE protocol will result in low recovery.

  • Microbial Degradation: If urine samples are not stored properly (ideally frozen), bacteria can proliferate and alter the steroid profile, creating artifacts that were not present in vivo.[9][10]

Workflow for Robust Sample Preparation

SamplePrepWorkflow cluster_pre Pre-Analytical cluster_prep Analytical Preparation cluster_analysis Analysis Urine Urine Sample Collection Store Immediate Storage (-20°C or lower) Urine->Store Prevent microbial degradation Thaw Thaw & Centrifuge Store->Thaw A1 Artifact: Microbial Metabolites Store->A1 Improper Storage Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) pH & Temp Control Thaw->Hydrolysis Add Internal Standard SPE Solid-Phase Extraction (SPE) (e.g., C18) Hydrolysis->SPE Critical: Optimize pH for enzyme & binding A2 Artifact: Incomplete Hydrolysis Hydrolysis->A2 Suboptimal Conditions A3 Artifact: Analyte Degradation Hydrolysis->A3 Harsh Conditions Elute Elution & Evaporation SPE->Elute Critical: Optimize solvent choice A4 Artifact: Poor Recovery SPE->A4 Poor Method Optimization Recon Reconstitution in Mobile Phase Elute->Recon LCMS LC-MS/MS or GC-MS Analysis Recon->LCMS

Caption: Sample preparation workflow highlighting critical points for artifact introduction.

Section 3: Analytical Methodologies

The choice of analytical technique profoundly impacts the type of artifacts one might encounter. Mass spectrometry-based methods are standard, but immunoassays are also used and have their own unique challenges.

FAQ 3: I am observing significant signal suppression for Metandienone in my LC-MS/MS analysis of plasma extracts. How can I identify and mitigate this matrix effect?

Answer: Signal suppression, a type of matrix effect, is a common and serious artifact in LC-MS/MS.[11] It occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a lower-than-expected signal and inaccurate quantification.[12][13]

Causality: Matrix effects arise from competition for charge in the ESI source, changes in droplet surface tension that hinder solvent evaporation, or formation of analyte-adducts with matrix components.[11] The result is that the instrument's response to the analyte is different in the presence of the matrix compared to a clean standard solution.

Troubleshooting and Mitigation Strategies:

Strategy Description Advantages Disadvantages
Improve Chromatographic Separation Modify the LC gradient, change the column, or use a narrower column (e.g., UHPLC) to separate the analyte from interfering matrix components.Highly effective, addresses the root cause.May require significant method development time.
Optimize Sample Cleanup Use a more selective SPE sorbent (e.g., mixed-mode or immunoaffinity) or perform a liquid-liquid extraction (LLE) to better remove interfering compounds.[14]Can significantly reduce matrix components.May increase sample preparation time and cost.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Synthesize or purchase a deuterated or ¹³C-labeled version of Metandienone. The SIL-IS co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction during data processing.Considered the "gold standard" for correcting matrix effects.[15]Can be expensive and may not be available for all metabolites.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix identical to the samples (e.g., drug-free plasma or urine) to ensure calibrators and samples experience the same matrix effect.Cost-effective and relatively simple to implement.Difficult to obtain truly "blank" matrix; variability between matrix lots can be an issue.
Standard Addition Aliquots of a single sample are spiked with increasing, known amounts of the analyte. The endogenous concentration is determined by extrapolating the calibration curve back to the x-axis.Corrects for matrix effects specific to each individual sample.Labor-intensive; not practical for high-throughput analysis.
Protocol: Quantifying Matrix Effects

This protocol allows you to determine if you have ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and the analyte is spiked into the final, clean extract.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank biological matrix before extraction (used to measure recovery).

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • An ideal ME is 100% (no effect). Values between 85-115% are often considered acceptable, but this depends on the assay requirements.

FAQ 4: My immunoassay (e.g., ELISA) results are showing high background and poor correlation with mass spectrometry data. What artifacts are at play?

Answer: Immunoassays are prone to artifacts stemming from cross-reactivity and matrix interference, which differ from the mechanisms in mass spectrometry.[16] While sensitive, their specificity can be a significant limitation in complex biological samples.[17][18]

Causality:

  • Antibody Cross-Reactivity: The antibody used in the assay may bind not only to Metandienone but also to its structurally similar metabolites or other endogenous steroids.[19] This is a major source of overestimation.

  • Non-Specific Binding: Proteins or other molecules in the sample matrix can bind non-specifically to the assay plate or the antibodies, causing a high background signal.[19]

  • Interference: Components in the matrix can interfere with the antibody-antigen binding event itself.

Troubleshooting Decision Tree for Immunoassays

ImmunoassayTroubleshooting Start Inconsistent or Inaccurate Immunoassay Results CheckControls Are QC samples within range? Start->CheckControls HighBG Is the background signal (zero standard) high? CheckControls->HighBG Yes ReagentIssue Troubleshoot Reagents: - Check expiration dates - Prepare fresh buffers - Verify storage CheckControls->ReagentIssue No PoorCorrelation Poor correlation with a reference method (e.g., LC-MS)? HighBG->PoorCorrelation No InsufficientBlocking Optimize Assay: - Increase blocking time/concentration - Add detergents (e.g., Tween-20) - Optimize wash steps HighBG->InsufficientBlocking Yes CrossReactivity Validate Specificity: - Test cross-reactivity with known metabolites - Implement sample cleanup (SPE/LLE) - Use a more specific antibody or method PoorCorrelation->CrossReactivity Yes End Investigation Complete PoorCorrelation->End No (Re-evaluate reference method) ReagentIssue->End InsufficientBlocking->End CrossReactivity->End

Caption: Decision tree for troubleshooting common immunoassay artifacts.

References

  • Exploring methandienone metabolites generated via homogenized camel liver: Advancements for anti-doping applications through High Resolution-Liquid Chromatography Mass Spectrometry analysis. PubMed. Available at: [Link]

  • Identification and synthesis of a new long-term excreted metabolite of metandienone. Partnership for Clean Competition. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). Available at: [Link]

  • Immunoassay Troubleshooting Guide. ResearchGate. Available at: [Link]

  • Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. PubMed. Available at: [Link]

  • New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. PubMed. Available at: [Link]

  • Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. PubMed. Available at: [Link]

  • Optimization and validation of analytical method for anabolic steroids in nutritional supplements by GC/MS. Recent Advances in Doping Analysis. Available at: [Link]

  • The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite of 17 beta-hydroxy-17 alpha-methylandrosta-1,4-dien-3-one in man. PubMed. Available at: [Link]

  • Stability of 17α-methyltestosterone in fish feed. ResearchGate. Available at: [Link]

  • New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. MDPI. Available at: [Link]

  • Development of the method for determining Methandienone in Toxicology and doping-analysis. ResearchGate. Available at: [Link]

  • Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. ResearchGate. Available at: [Link]

  • Steroid Assays and Endocrinology: Best Practices for Basic Scientists. National Institutes of Health (NIH). Available at: [Link]

  • [The effect of storage and temperature on the analysis of steroids in plasma and blood]. PubMed. Available at: [Link]

  • Analytical methods for the detection of non-labeled anabolic androgenic steroids in food supplements. ResearchGate. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. Available at: [Link]

  • Development of the method for determining Methandienone in Toxicology and doping-analysis. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Effect of microbial degradation on steroid profile and IRMS analysis: A case study. Recent Advances in Doping Analysis. Available at: [Link]

  • Immunoassay Troubleshooting. Biocompare. Available at: [Link]

  • Metandienone. Wikipedia. Available at: [Link]

  • Studies on anabolic steroids. The mass spectra of 17 alpha-methyl-17 beta-hydroxy-1,4-androstadien-3-one (Dianabol) and its metabolites. PubMed. Available at: [Link]

  • Detection Methods of Androgenic-Anabolic Steroids in Sports. Iowa State University Digital Repository. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Detection of methandienone and stanozolol metabolites: Recent experience at UCLA. Recent Advances in Doping Analysis. Available at: [Link]

  • Urine stability and steroid profile: Towards a screening index of urine sample degradation for anti-doping purpose. ResearchGate. Available at: [Link]

  • Development and validation of a multi-analyte method for the detection of anabolic steroids in bovine urine with liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Mass spectrometry and immunoassay: how to measure steroid hormones today and tomorrow. SciSpace. Available at: [Link]

  • Standardization of Steroid Hormone Assays: Why, How, and When?. AACR Journals. Available at: [Link]

  • Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques. WADA. Available at: [Link]

  • Androsta-1,4-dien-3-one, 17beta-hydroxy-17alpha-methyl-. PubChem. Available at: [Link]

  • Quantitative and qualitative analysis of steroids by highresolution mass spectrometry. SCIEX. Available at: [Link]

  • Molecular structures of major 17α-methylated anabolic steroids and their metabolites. ResearchGate. Available at: [Link]

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Optimization

protocol optimization for androgen receptor binding assays with 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

Welcome to the technical support center for androgen receptor (AR) binding assays utilizing 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Methyltrienolone or R1881. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for androgen receptor (AR) binding assays utilizing 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Methyltrienolone or R1881. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. Our goal is to empower you to optimize your experimental protocols, ensure data integrity, and confidently interpret your results.

Introduction to Methyltrienolone (R1881) in Androgen Receptor Binding Assays

Methyltrienolone (R1881) is a potent, synthetic androgen that is widely used as a radioligand in androgen receptor binding assays.[1] Its high affinity for the AR and resistance to metabolism make it a superior choice compared to endogenous androgens like dihydrotestosterone (DHT) in many experimental systems.[1][2] However, its use is not without challenges, including potential cross-reactivity with other steroid receptors and the need for careful optimization of assay conditions to minimize non-specific binding. This guide will walk you through the critical aspects of protocol design and troubleshooting to ensure the success of your AR binding studies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with Methyltrienolone (R1881) in androgen receptor binding assays.

Q1: Why is my non-specific binding (NSB) so high?

High non-specific binding is a frequent challenge in AR binding assays and can be caused by several factors:

  • "Sticky" Ligand Properties: R1881, like many hydrophobic molecules, can adhere to plasticware and filter membranes, leading to elevated background signal.[3] To mitigate this, consider pre-treating your plates and filter mats with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI).[3]

  • Inadequate Washing: Insufficient washing of the filter plates after incubation will fail to remove all unbound radioligand.[4] Optimizing the number of wash steps and the composition of the wash buffer is crucial.

  • Suboptimal Blocking Agents: The choice and concentration of blocking agents in your assay buffer are critical. BSA is commonly used to reduce non-specific binding to surfaces.

  • Receptor Preparation Quality: Poor quality receptor preparations, such as those with significant amounts of cellular debris or other proteins, can contribute to high NSB. Ensure your receptor source (e.g., prostate cytosol, recombinant AR) is of high purity.[5]

Q2: My assay signal is very low. What are the potential causes?

A weak or absent signal can be frustrating. Here are some common culprits:

  • Degraded Radioligand: Ensure your [³H]R1881 has not exceeded its shelf life and has been stored correctly to prevent degradation.[3]

  • Inactive Receptor: The androgen receptor is susceptible to degradation by proteases.[6][7] It is essential to include a cocktail of protease inhibitors in your homogenization and assay buffers.[6] The use of serine and thiol protease inhibitors has been shown to significantly improve AR yield and assay sensitivity.[6]

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can all lead to reduced binding. It is important to empirically determine the optimal conditions for your specific receptor preparation and assay format.

  • Insufficient Receptor Concentration: The concentration of the androgen receptor in your assay must be sufficient to produce a detectable signal. You may need to perform a receptor titration experiment to determine the optimal concentration.

Q3: I am seeing inconsistent results between experiments. What could be the reason?

Poor reproducibility can undermine the validity of your findings. Consider these potential sources of variability:

  • Pipetting Errors: Inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant error.[3] Using pre-coated or low-retention pipette tips can help for "sticky" compounds.[3]

  • Ligand Adsorption to Labware: As mentioned, R1881 can adsorb to plastic surfaces. Ensure consistent use of pre-treated labware to minimize this variable.

  • Incomplete Mixing: Thorough mixing of all assay components is critical for a homogenous reaction.

  • Temperature Fluctuations: Maintaining a consistent temperature during incubation is important for achieving equilibrium.

Q4: Does R1881 bind to other steroid receptors?

Yes, this is a critical consideration. R1881 is known to bind with high affinity to the progesterone receptor (PgR), which can lead to an overestimation of AR levels in tissues where PgR is also expressed.[2][8][9] To address this, it is standard practice to include an excess of a non-androgenic steroid that binds to PgR but not AR, such as triamcinolone acetonide (TA), in your assay buffer to block the binding of [³H]R1881 to PgR.[2][9][10]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common issues in your AR binding assays.

Problem Potential Cause Recommended Solution Scientific Rationale
High Non-Specific Binding (NSB) 1. Hydrophobic nature of R1881 causing adherence to surfaces.[3] 2. Inadequate blocking of non-specific sites. 3. Suboptimal washing procedure.[4]1. Pre-coat plates and filters with 0.1-1% BSA or 0.5% PEI.[3] 2. Optimize BSA concentration (0.1-2%) in the assay buffer. 3. Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer contains a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).1. Blocking agents saturate non-specific binding sites on plastic and filter surfaces, preventing the radioligand from adhering. 2. BSA acts as a carrier protein, sequestering free radioligand and preventing it from binding non-specifically. 3. Thorough washing is essential to remove all unbound radioligand, which is a primary contributor to high background. Detergents help to disrupt weak, non-specific interactions.
Low Total Binding/Signal Window 1. Androgen receptor degradation.[6][7] 2. Insufficient receptor concentration. 3. Suboptimal incubation time or temperature.1. Always include a protease inhibitor cocktail in your homogenization and assay buffers.[6] 2. Perform a receptor saturation binding experiment to determine the optimal receptor concentration. 3. Conduct time-course and temperature-dependence experiments to establish optimal incubation conditions for reaching equilibrium.1. Proteases present in tissue lysates can rapidly degrade the androgen receptor, leading to a loss of binding activity.[6] 2. A sufficient concentration of receptor is necessary to generate a signal that is significantly above the background. 3. Receptor-ligand binding is a dynamic process that must reach equilibrium for accurate quantification.
Poor Reproducibility 1. Inconsistent ligand/receptor concentrations due to pipetting inaccuracies.[3] 2. Variability in incubation conditions. 3. Instability of assay components.1. Use calibrated pipettes and low-retention tips. For "sticky" compounds, pre-rinse the tip with the solution.[3] 2. Use a temperature-controlled incubator and ensure consistent timing for all steps. 3. Prepare fresh dilutions of ligands and receptor for each experiment.1. Accurate and precise pipetting is fundamental to experimental reproducibility. 2. Consistent experimental conditions are essential for minimizing variability between assays. 3. The stability of reagents can decline over time, leading to inconsistent results.
Unexpectedly High AR Levels 1. Cross-reactivity of [³H]R1881 with the progesterone receptor (PgR).[2][8][9]1. Include a 100-500 fold molar excess of triamcinolone acetonide (TA) in the assay buffer.[2][10]1. TA binds to the PgR with high affinity but has low affinity for the AR, effectively blocking the binding of [³H]R1881 to PgR without interfering with its binding to the AR.[2][9]

Experimental Protocols

I. Competitive Radioligand Binding Assay using a Filtration Format

This protocol is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

  • [³H]Methyltrienolone (R1881)

  • Unlabeled Methyltrienolone (R1881)

  • Test compounds

  • Androgen Receptor source (e.g., rat prostate cytosol or recombinant human AR)

  • Assay Buffer: Tris-HCl (pH 7.4), EDTA, glycerol, and a protease inhibitor cocktail.

  • Wash Buffer: Assay buffer with 0.9% NaCl.

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection A Prepare Serial Dilutions of Test Compound & Cold R1881 D Add Assay Components to 96-well Plate: 1. Assay Buffer 2. Test Compound/Cold R1881 3. [3H]R1881 4. AR Solution A->D B Prepare [3H]R1881 Working Solution B->D C Prepare AR Solution C->D E Incubate to Reach Equilibrium (e.g., 2-4 hours at 4°C) D->E F Transfer to Filter Plate E->F G Apply Vacuum to Separate Bound from Free Ligand F->G H Wash Filters with Cold Wash Buffer G->H I Dry Filter Plate H->I J Add Scintillation Fluid I->J K Count in Microplate Scintillation Counter J->K

Caption: Workflow for a competitive androgen receptor binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of your test compounds and unlabeled R1881 (for the standard curve) in the assay buffer.

    • Prepare a working solution of [³H]R1881 at a concentration equal to its Kd for the AR (typically in the low nanomolar range).

    • Dilute the AR preparation to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • Test compound or unlabeled R1881

      • [³H]R1881 working solution

      • AR preparation

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

  • Incubation:

    • Seal the plate and incubate at 4°C for 2-4 hours to allow the binding reaction to reach equilibrium. The optimal time should be determined empirically.

  • Filtration and Washing:

    • Transfer the contents of the assay plate to a 96-well filter plate.

    • Apply a vacuum to separate the bound receptor-ligand complexes (retained on the filter) from the unbound radioligand (passes through).[4]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

II. Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it well-suited for high-throughput screening.[11][12]

Principle of SPA:

In an SPA, the receptor is immobilized on scintillant-containing microbeads. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal.[13][14]

Workflow Diagram:

SPA_Workflow cluster_prep Preparation cluster_assay Assay & Detection A Prepare Serial Dilutions of Test Compound & Cold R1881 D Add Assay Components to Microplate: 1. Test Compound/Cold R1881 2. [3H]R1881 3. AR-Coated SPA Beads A->D B Prepare [3H]R1881 Working Solution B->D C Prepare AR-Coated SPA Beads C->D E Incubate to Reach Equilibrium D->E F Read Plate in a Scintillation Counter E->F

Caption: Workflow for a scintillation proximity assay (SPA).

Key Considerations for SPA:

  • Receptor Immobilization: The androgen receptor must be efficiently coupled to the SPA beads. This can be achieved through various methods, such as using protein A-coated beads with an AR-specific antibody or using nickel-coated beads with a His-tagged AR.[11]

  • Bead Concentration: The concentration of SPA beads needs to be optimized to provide a good signal-to-noise ratio.

  • Non-specific Binding: Even in a homogeneous format, non-specific binding of the radioligand to the beads can occur and should be minimized.

Data Interpretation and Quality Control

A successful androgen receptor binding assay relies on robust data and stringent quality control.

Key Parameters to Monitor:

  • Signal Window: The ratio of total binding to non-specific binding should be sufficiently large to provide a robust assay window. A specific binding of at least 80% of the total binding is desirable.[4]

  • Z'-factor: For high-throughput screening, a Z'-factor greater than 0.5 indicates a high-quality assay.

  • Reproducibility: The IC₅₀ or Ki values for control compounds should be consistent across multiple experiments.

By understanding the principles of the androgen receptor binding assay, anticipating potential challenges, and systematically troubleshooting any issues that arise, you can generate high-quality, reliable data for your research and drug discovery programs.

References

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Le Bihan, S., et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. ASSAY and Drug Development Technologies, 6(3), 399-409. [Link]

  • Judson, R. S., et al. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers in Toxicology, 6, 1359929. [Link]

  • Zava, D. T., & McGuire, W. L. (1979). Androgen Receptor Assay with [3H]Methyltrienolone (R1881) in the Presence of Progesterone Receptors*. Endocrinology, 104(4), 1007–1012. [Link]

  • Lee, S. O., et al. (2002). Ligand Binding to the Androgen Receptor Induces Conformational Changes That Regulate Phosphatase Interactions. Molecular and Cellular Biology, 22(14), 4993–5004. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • Le Bihan, S., et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. AR Binding Assay Fact Sheet. [Link]

  • Hughes, C. L., et al. (2012). Cell-based assays for screening androgen receptor ligands. Journal of visualized experiments : JoVE, (63), e3985. [Link]

  • Karpinska, J., et al. (2013). 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one. Acta crystallographica. Section E, Structure reports online, 69(Pt 1), o60. [Link]

  • Bonne, C., & Raynaud, J. P. (1976). Assay of androgen binding sites by exchange with methyltrienolone (R 1881). Steroids, 27(4), 497–507. [Link]

  • MacDonald, B. S., et al. (1971). The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite of 17 beta-hydroxy-17 alpha-methylandrosta-1,4-dien-3-one in man. The Biochemical journal, 122(1), 26P. [Link]

  • Karpinska, J., Erxleben, A., & McArdle, P. (2012). 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one. ResearchGate. [Link]

  • Schilling, K., & Liao, S. (1984). Effect of protease inhibitors on androgen receptor analysis in rat prostate cytosol. The Prostate, 5(5), 581–587. [Link]

  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive toxicology (Elmsford, N.Y.), 29(2), 158–167. [Link]

  • Wilson, E. M., & French, F. S. (1979). Effects of proteases and protease inhibitors on the 4.5 S and 8 S androgen receptor. The Journal of biological chemistry, 254(14), 6310–6319. [Link]

  • Heinlein, C. A., & Chang, C. (2002). The roles of androgen receptors and androgen-binding proteins in nongenomic androgen actions. Molecular endocrinology (Baltimore, Md.), 16(10), 2181–2187. [Link]

  • Mainwaring, W. I., & Mangan, F. R. (1977). BINDING OF METHYLTRIENOLONE (R1881) TO A PROGESTERONE RECEPTOR-LIKE COMPONENT OF HUMAN PROSTATIC CYTOSOL. Journal of Endocrinology, 74(2), 227-237. [Link]

  • De la Llosa-Hermier, M. P., et al. (1993). Up-regulation of androgen receptor binding in male rat fat pad adipose precursor cells exposed to testosterone: study in a whole cell assay system. The Journal of steroid biochemistry and molecular biology, 46(4), 413–422. [Link]

  • Defence Research and Development Canada. (2018). Protein-nucleic acid (receptor-ligand) binding detection techniques. [Link]

  • van de Ven, R., et al. (2022). Exploiting Ligand-binding Domain Dimerization for Development of Novel Androgen Receptor Inhibitors. Molecular Cancer Therapeutics, 21(12), 1832–1842. [Link]

  • Scintillation proximity assay. (n.d.). In Wikipedia. [Link]

  • Heinlein, C. A., & Chang, C. (2002). The Roles of Androgen Receptors and Androgen-Binding Proteins in Nongenomic Androgen Actions. ResearchGate. [Link]

  • Rice, M. A., et al. (2019). Androgen receptor inhibitors in treating prostate cancer. Journal of visualized experiments : JoVE, (147). [Link]

  • AssayPro. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]

  • Wang, Y., et al. (2020). Computational Analysis of Residue-Specific Binding Free Energies of Androgen Receptor to Ligands. Frontiers in Chemistry, 8, 590. [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]

  • Zava, D. T., & McGuire, W. L. (1979). Androgen Receptor Assay with [ H]Methyltrienolone (R1881) in the Presence of Progesterone Receptors*. Endocrinology, 104(4), 1007-1012. [Link]

  • Mohan, A., et al. (2023). Association between serum vitamin D levels and polycystic ovary syndrome: a cross-sectional study. Frontiers in Endocrinology, 14, 1249586. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Techniques for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid. Given its classification as a prohibited substance by organizations like the World Anti-Doping Agency (WADA), robust and reliable analytical methods are paramount for its detection and quantification in various matrices, including raw materials, pharmaceutical formulations, and dietary supplements.[1]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide will focus on the practical application of validation principles, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[3][4]

While several techniques can be employed for steroid analysis, this guide will compare the validation parameters and performance characteristics of three common chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Understanding the Analyte: 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

This compound, with a molecular formula of C₂₀H₂₈O₂ and a molecular weight of approximately 300.4 g/mol , is a synthetic derivative of testosterone.[5] Its chemical structure, featuring a conjugated ketone and a tertiary alcohol, dictates its chromatographic behavior and detection properties. The presence of a chromophore makes it suitable for UV detection, while its molecular weight and fragmentation patterns are ideal for mass spectrometric analysis.

Comparative Overview of Analytical Techniques

The choice of analytical technique is often a balance between the required sensitivity, selectivity, and the instrumentation available.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely accessible and robust technique for the quantification of active pharmaceutical ingredients (APIs).[6] For 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, its conjugated system allows for sensitive detection at a specific UV wavelength. While less selective than mass spectrometry, a well-developed HPLC-UV method can be highly effective for quality control and assay purposes.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the technique of choice for steroid analysis, especially in complex matrices or when low detection limits are required.[8] Its high selectivity and sensitivity allow for the confident identification and quantification of the target analyte, even in the presence of interfering substances.[8] LC-MS/MS methods are frequently used in anti-doping and forensic applications.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has long been a gold standard for steroid profiling.[10][11] It offers excellent chromatographic resolution and provides highly specific mass spectra that can be compared against established libraries for identification.[12] However, GC-MS often requires derivatization of the steroid to improve its volatility and thermal stability, which adds a step to the sample preparation process.[11]

The following table provides a high-level comparison of these techniques for the analysis of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.

Parameter HPLC-UV LC-MS/MS GC-MS
Selectivity Moderate to HighVery HighVery High
Sensitivity (LOD/LOQ) ng-µg/mL rangepg-ng/mL rangepg-ng/mL range
Sample Preparation Simple (dissolution, filtration)Can be more complex (SPE)Often requires derivatization
Instrumentation Cost LowHighModerate to High
Confirmation of Identity Based on retention time and UV spectrumBased on retention time, precursor, and product ionsBased on retention time and fragmentation pattern
Primary Application Quality Control, Assay, PurityTrace analysis, anti-doping, metabolomicsAnti-doping, steroid profiling

The Validation Workflow: A Step-by-Step Approach

A successful validation process follows a logical sequence of experiments, with the results of one stage often informing the next.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) Dev Method Development (Column, Mobile Phase, etc.) Spec Specificity / Selectivity Dev->Spec Initial Assessment Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Detection Limit (LOD) Lin->LOD Rob Robustness Prec->Rob LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols and Acceptance Criteria

The following sections outline the experimental design for validating a method for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, with comparative insights for each technique.

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • For HPLC-UV:

    • Analyze a blank sample (diluent/matrix).

    • Analyze a standard solution of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.

    • Analyze a sample spiked with known related substances or impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions.

    • Assess peak purity using a photodiode array (PDA) detector.

  • For LC-MS/MS and GC-MS:

    • Analyze a blank matrix to check for interferences at the retention time of the analyte and in the selected ion transitions.

    • Analyze a standard solution to confirm retention time and ion ratios.

    • Analyze the matrix spiked with the analyte and potential interferences. The high selectivity of MS/MS and MS fragmentation should differentiate the analyte.

Acceptance Criteria:

  • The blank should show no significant interference at the retention time of the analyte peak.

  • The analyte peak should be well-resolved from any other peaks (Resolution > 2 for HPLC-UV).

  • For MS-based methods, ion ratios in the sample should match those of a standard within a defined tolerance.

Linearity

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration.[4]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area (or height) against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.998.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Technique Typical Linearity Range (Assay) Expected R²
HPLC-UV10 - 150 µg/mL≥ 0.999
LC-MS/MS0.1 - 100 ng/mL≥ 0.998
GC-MS0.5 - 150 ng/mL≥ 0.998
Range

Objective: To confirm that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[3]

Experimental Protocol: The data from linearity, accuracy, and precision studies are used to establish the range.

Acceptance Criteria: The method is demonstrated to be linear, accurate, and precise over the defined range. For an assay, this is typically 80-120% of the test concentration.[4]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo/matrix sample.

  • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Technique Typical Recovery (%)
HPLC-UV98.5 - 101.5%
LC-MS/MS95.0 - 105.0% (matrix effects can be a factor)
GC-MS90.0 - 110.0% (derivatization efficiency can influence recovery)
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate (e.g., %RSD ≤ 10% and recovery of 80-120%).

Technique Typical LOQ
HPLC-UV~10 ng/mL
LC-MS/MS~0.1 ng/mL
GC-MS~0.5 ng/mL
Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters.

  • For HPLC/LC-MS:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • For GC-MS:

    • Oven temperature ramp rate (e.g., ± 1°C/min)

    • Carrier gas flow (e.g., ± 0.1 mL/min)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak shape, resolution).

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations, indicating the method is robust.

Conclusion

The validation of an analytical method for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a systematic process that ensures the reliability and accuracy of the results.

  • HPLC-UV represents a cost-effective and robust choice for routine quality control and assay of bulk material and finished products, where concentration levels are relatively high.

  • GC-MS provides excellent selectivity and has been a cornerstone of steroid analysis, particularly for confirmation of identity through its reproducible fragmentation patterns.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level detection in complex matrices, such as those encountered in anti-doping screening.[8][9]

The choice of technique and the design of the validation studies must be appropriate for the intended application of the method. By following the principles outlined in the ICH Q2(R1) guideline and tailoring the experiments to the specific analytical technique, researchers and drug development professionals can establish a self-validating system that ensures data integrity and regulatory compliance.

References

  • PubChem. (n.d.). 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Androsta-1,4-dien-3-one, 17beta-hydroxy-17alpha-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2013). Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review. Journal of Chromatography B, 927, 22–36. Retrieved from [Link]

  • Shackleton, C. H. (2010). Steroid profiling by gas chromatography–mass spectrometry and high performance liquid chromatography–mass spectrometry for adrenal diseases. Hormone and Metabolic Research, 42(5), 301–313. Retrieved from [Link]

  • Dehennin, L., Bonnaire, Y., & Plou, P. (1998). Urinary excretion of 17-ketosteroid glucuronides in pre- and post-pubertal subjects: a comprehensive gas chromatography-mass spectrometry protocol for the simultaneous determination of 13 C- and 12 C-steroids. Journal of mass spectrometry, 33(2), 113-125.
  • Pozo, O. J., Deventer, K., & Van Eenoo, P. (2014). The role of mass spectrometry in the detection of endogenous steroid abuse. Analytical and bioanalytical chemistry, 406(5), 1163–1178.
  • Parr, M. K., Geyer, H., & Schänzer, W. (2016). Steroid analysis in doping control. Journal of steroid biochemistry and molecular biology, 164, 45-62.
  • U.S. Food and Drug Administration. (n.d.). Screen for Steroids using Gas Chromatography-Mass Spectrometry. FDA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS. Agilent. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS. Waters. Retrieved from [Link]

  • Elmongy, H., et al. (2020). Development and validation of a UHPLC-HRMS method for the simultaneous determination of the endogenous anabolic androgenic steroids in human serum. Journal of Chromatography A, 1613, 460686. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Assays for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methenolone)

For researchers, clinical chemists, and professionals in pharmaceutical development, the accurate quantification of synthetic anabolic-androgenic steroids (AAS) like 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, comm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical chemists, and professionals in pharmaceutical development, the accurate quantification of synthetic anabolic-androgenic steroids (AAS) like 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as Methenolone, is of paramount importance. Whether for pharmacokinetic studies, anti-doping control, or quality control of pharmaceutical preparations, the choice of analytical methodology dictates the reliability and validity of the results. This guide provides an in-depth comparison of two widely employed analytical techniques for Methenolone quantification: the traditional Immunoassay (specifically, competitive Enzyme-Linked Immunosorbent Assay - ELISA) and the modern gold-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document will delve into the fundamental principles of each technique, provide detailed experimental protocols for their validation, present a comparative analysis of their performance characteristics, and offer insights into the rationale behind choosing one method over the other. The core principle underpinning this guide is that every analytical protocol must be a self-validating system, ensuring the generation of robust and defensible data.

The Analytical Challenge: Specificity in Steroid Quantification

Methenolone is a synthetic derivative of dihydrotestosterone (DHT) and shares a core steran nucleus with a host of endogenous and synthetic steroids. This structural similarity presents a significant analytical challenge, particularly for methods relying on antibody-based recognition. The ability of an assay to unequivocally differentiate and quantify Methenolone in the presence of structurally related compounds is the cornerstone of a reliable method.

Method 1: The Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays, particularly the competitive ELISA format, have been a mainstay in steroid analysis due to their high throughput, relatively low cost, and ease of use.[1] The principle of a competitive ELISA for a small molecule like Methenolone is based on the competition between the unlabeled Methenolone in the sample and a labeled Methenolone conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of Methenolone in the sample.

Experimental Protocol: A Representative Competitive ELISA for Methenolone

While commercial ELISA kits specifically for Methenolone are not widely available, the following protocol outlines the development of an in-house competitive ELISA, a common practice in specialized laboratories.[2][3]

  • Antibody Coating: A 96-well microtiter plate is coated with a capture antibody, typically an anti-species IgG antibody (e.g., donkey anti-sheep IgG). This is incubated to allow for adsorption to the plate surface.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk in PBS).

  • Competitive Reaction: Standards, controls, and samples containing Methenolone are added to the wells, followed by the addition of a fixed amount of Methenolone conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a limited amount of a specific anti-Methenolone antibody. The plate is then incubated.

  • Washing: The plate is washed again to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., dilute sulfuric acid).

  • Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The concentration of Methenolone in the samples is then determined by interpolating from a standard curve.

The Achilles' Heel of Immunoassays: Cross-Reactivity

The primary limitation of immunoassays for steroid analysis is the potential for cross-reactivity.[4][5][6] Antibodies raised against Methenolone may also bind to other structurally similar steroids, leading to an overestimation of the Methenolone concentration. This is a critical consideration in complex biological matrices where numerous endogenous steroids and their metabolites are present. For instance, studies on other steroid immunoassays have shown significant cross-reactivity with structurally related drugs, leading to clinically misleading results.[7]

Method 2: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the reference method for the quantification of small molecules in complex matrices due to its superior specificity, sensitivity, and versatility.[8][9] This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

The Principle of LC-MS/MS for Methenolone Quantification

In an LC-MS/MS workflow, the sample is first subjected to a chromatographic separation, typically using a reversed-phase HPLC column. This separates Methenolone from other components in the sample based on their physicochemical properties. The eluent from the HPLC is then introduced into the mass spectrometer. Here, the molecules are ionized, and the precursor ion corresponding to Methenolone is selected. This precursor ion is then fragmented, and specific product ions are detected and quantified. This two-stage mass filtering process provides exceptional specificity.

Experimental Protocol: A Validated LC-MS/MS Method for Methenolone

The following protocol is a representative method for the quantification of Methenolone in a biological matrix like serum or urine.

  • Sample Preparation:

    • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., Methenolone-d3) is added to all samples, calibrators, and quality controls.

    • Extraction: Methenolone and the internal standard are extracted from the matrix using techniques like liquid-liquid extraction (LLE) with an organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) to remove interfering substances.[10][11]

    • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., Kinetex 5µm EVO C18, 100 x 4.6 mm) is commonly used.[12]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid to improve ionization.[12]

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[12]

    • Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected onto the column.

  • MS/MS Detection:

    • Ionization: The column eluent is introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which ionizes the Methenolone molecules.

    • Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At the retention time of Methenolone, the first quadrupole selects the precursor ion (e.g., m/z 303.2 for [M+H]+). The precursor ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects specific product ions for detection (e.g., m/z 135.1 and 159.1).

    • Quantification: The peak area ratio of the Methenolone product ion to the internal standard product ion is used to calculate the concentration of Methenolone in the sample by referencing a calibration curve.

Cross-Validation: A Head-to-Head Comparison

A thorough cross-validation of analytical methods is essential to understand their respective strengths and limitations. The following table summarizes the key performance characteristics of a typical competitive ELISA and a validated LC-MS/MS method for Methenolone analysis, based on data from various studies on Methenolone and other structurally similar steroids.

Validation ParameterCompetitive ELISALC-MS/MSRationale and Causality
Specificity Moderate to LowVery HighELISA's specificity is dictated by the antibody's binding characteristics and is prone to cross-reactivity with structurally similar steroids.[4] LC-MS/MS achieves high specificity through chromatographic separation and the unique precursor-to-product ion transition of the target analyte.
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to low ng/mL rangeLC-MS/MS generally offers significantly lower limits of detection and quantification, making it suitable for trace-level analysis.[10][11]
Linearity (R²) & Range Typically R² > 0.98 over a narrower dynamic rangeTypically R² > 0.99 over a wider dynamic rangeLC-MS/MS often demonstrates superior linearity over a broader concentration range, reducing the need for sample dilution.[8]
Accuracy (% Recovery) 80-120% (can be affected by matrix effects and cross-reactivity)85-115% (less susceptible to matrix effects with appropriate internal standards)The use of a stable isotope-labeled internal standard in LC-MS/MS effectively compensates for matrix effects and variations in extraction efficiency, leading to higher accuracy.[10]
Precision (%RSD) < 15-20%< 15%Both methods can achieve acceptable precision, but LC-MS/MS often demonstrates lower variability.[8]
Throughput High (multiple samples on a 96-well plate)Lower (sequential sample analysis)ELISA is well-suited for screening a large number of samples simultaneously.
Cost per Sample LowerHigherThe initial investment and maintenance costs for LC-MS/MS instrumentation are significantly higher.
Method Development Time Longer (requires antibody development and optimization)Shorter (can be developed relatively quickly for new analytes)Developing a specific and sensitive antibody for an ELISA can be a lengthy process.

Visualizing the Workflows

To better understand the practical differences between these two methodologies, the following diagrams illustrate the key steps in each workflow.

ELISA_Workflow cluster_ELISA Competitive ELISA Workflow plate_prep Plate Coating & Blocking sample_add Add Samples, Standards, Enzyme Conjugate & Antibody plate_prep->sample_add incubation1 Incubation sample_add->incubation1 wash1 Washing incubation1->wash1 substrate_add Add Substrate wash1->substrate_add incubation2 Incubation (Color Development) substrate_add->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate data_analysis Data Analysis read_plate->data_analysis

Competitive ELISA Workflow Diagram.

LCMSMS_Workflow cluster_LCMSMS LC-MS/MS Workflow sample_prep Sample Preparation (Extraction & Cleanup) lc_separation LC Separation sample_prep->lc_separation ionization Ionization (ESI/APCI) lc_separation->ionization mass_analysis1 Mass Selection (Q1) ionization->mass_analysis1 fragmentation Fragmentation (q2) mass_analysis1->fragmentation mass_analysis2 Product Ion Scan (Q3) fragmentation->mass_analysis2 detection Detection mass_analysis2->detection data_analysis Data Analysis detection->data_analysis

LC-MS/MS Workflow Diagram.

Conclusion and Recommendations: A Symbiotic Approach

The cross-validation of immunoassays and LC-MS/MS for the quantification of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one reveals a clear hierarchy in terms of analytical performance. LC-MS/MS undoubtedly stands as the superior technique, offering unparalleled specificity, sensitivity, and accuracy, making it the definitive choice for confirmatory analysis, regulatory submissions, and research applications where unequivocal identification and precise quantification are non-negotiable.

However, the high throughput and lower cost of immunoassays position them as a valuable tool for initial screening of a large number of samples. A pragmatic and efficient approach often involves a two-tiered strategy: utilizing a validated immunoassay for high-throughput screening, followed by the confirmation of any presumptive positive results using a robust and validated LC-MS/MS method. This symbiotic approach leverages the strengths of both technologies, providing a cost-effective and scientifically sound solution for the analysis of Methenolone.

Ultimately, the choice of methodology must be guided by the intended purpose of the analysis and the required level of analytical rigor. By understanding the inherent capabilities and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity and reliability of their data.

References

  • Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Validation of an ELISA method for screening methadone in postmortem blood. PubMed. Available at: [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]

  • LC-MS/(MS) Confirmatory Doping Control Analysis of Intact Phase II Metabolites of Methenolone and Mesterolone after Girard Reagent T derivatization. ResearchGate. Available at: [Link]

  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. National Institutes of Health. Available at: [Link]

  • Development of enzyme linked immunosorbent assay (ELISA) for the detection of root-knot nematode Meloidogyne incognita. Journal of Parasitic Diseases. Available at: [Link]

  • Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. ResearchGate. Available at: [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology. Available at: [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Bio-Rad. Available at: [Link]

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  • How to validate a Quantitative ELISA?. deNOVO Biolabs. Available at: [Link]

  • Correlation between LC–MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Bioanalysis. Available at: [Link]

  • Development of an enzyme-linked immunosorbent assay (ELISA) for determining neutrophil elastase (NE) – a potential useful marker of multi-organ damage observed in COVID-19 and post-Covid-19 (PCS). Frontiers in Immunology. Available at: [Link]

  • CORTICOSTEROID ELISA A competitive enzyme immunoassay for screening and quantitative analysis of corticosteroids in various matrices. Eurofins Technologies. Available at: [Link]

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  • Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. MDPI. Available at: [Link]

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Validation

Comparative Analysis: 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) vs. Testosterone

A Technical Guide for Researchers and Drug Development Professionals Abstract This guide presents a detailed comparative analysis of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as Metribolone or Methy...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide presents a detailed comparative analysis of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as Metribolone or Methyltrienolone (R1881), and the endogenous androgen, Testosterone. We delve into their distinct chemical structures, mechanisms of action, receptor binding affinities, and metabolic fates. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to effectively utilize these compounds in preclinical research. Detailed, step-by-step protocols for key comparative assays are provided to ensure scientific integrity and reproducibility.

Introduction: Defining the Compounds

Testosterone , the principal male sex hormone, is the quintessential androgen and a cornerstone of endocrine research. It is responsible for the development of primary and secondary male sex characteristics and serves as the natural benchmark against which synthetic androgens are measured. Its biological activity is mediated through the androgen receptor (AR).[1][2][3]

Metribolone (Methyltrienolone, R1881) is a potent, synthetic, orally active anabolic-androgenic steroid (AAS).[4][5] It is a 17α-methylated derivative of trenbolone.[4] While its high hepatotoxicity precluded its development for medical use, its exceptionally high affinity for the androgen receptor has made it an indispensable tool in scientific research, particularly as a reference ligand in AR binding assays.[4][6][7]

Structural and Physicochemical Distinctions

The profound differences in the biological activities of Testosterone and Metribolone are rooted in their molecular architecture.

FeatureTestosteroneMetribolone
Chemical Formula C₁₉H₂₈O₂C₂₀H₂₈O₂
Molar Mass 288.42 g/mol 300.44 g/mol
Key Structural Features Androstane nucleus, 17β-hydroxyl, 3-keto, Δ⁴ double bond17α-methyl group, Δ⁹ and Δ¹¹ double bonds in addition to the androstane core
Aromatization Yes (converts to estradiol)No
5α-Reduction Yes (converts to Dihydrotestosterone - DHT)No
Hepatotoxicity Low (parenteral)Very High[4][8]

The 17α-methyl group on Metribolone confers oral bioavailability and significant resistance to hepatic metabolism. The additional double bonds at the C9 and C11 positions dramatically increase its binding affinity for the androgen receptor and its overall potency.[4]

Mechanism of Action: Androgen Receptor Signaling

Both compounds exert their effects through the androgen receptor, a ligand-activated transcription factor.[2][3] The canonical pathway is as follows:

  • Ligand Binding: The steroid enters the target cell and binds to the AR located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).[9][10]

  • Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[1][9][10]

  • Nuclear Translocation & Dimerization: The activated AR translocates to the nucleus, where it dimerizes with another activated AR molecule.[1][9]

  • DNA Binding & Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.[1]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or Metribolone) AR_HSP Inactive AR-HSP Complex Androgen->AR_HSP Binds AR Active AR AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR->AR_Dimer Dimerization ARE ARE (DNA) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Biological Response Biological Response Transcription->Biological Response

Caption: Overview of the genomic androgen receptor signaling pathway.

Comparative Biological Activity: A Quantitative Look

Metribolone's structural modifications translate into significantly higher potency compared to Testosterone.

ParameterTestosteroneMetribolone (R1881)
Relative Binding Affinity (AR) 100 (Reference)>100 (often reported as the most potent binder)[11][12]
Anabolic Potency (Oral, Rat Model) N/A (low oral activity)120-300x Methyltestosterone[4]
Androgenic Potency (Oral, Rat Model) N/A (low oral activity)60-70x Methyltestosterone[4]
Binding to SHBG HighVery Low (<5% of Testosterone)[4]
Progestogenic Activity LowHigh[4][6]

Metribolone's very low affinity for Sex Hormone-Binding Globulin (SHBG) means a greater fraction of the compound is free and biologically active.[4] However, its high affinity for the progesterone receptor can lead to progestogenic side effects.[4][6]

Experimental Protocols for Comparative Analysis

To empirically compare these two androgens, the following standardized assays are recommended.

Competitive Androgen Receptor Binding Assay

This assay determines the relative affinity of a test compound by measuring its ability to displace a radiolabeled ligand (typically [³H]-Metribolone) from the AR.

AR Binding Assay Workflow A Prepare AR Source (e.g., Rat Prostate Cytosol) B Incubate AR with [³H]-Metribolone & Competitor (e.g., Testosterone) A->B C Separate Bound from Free Ligand (e.g., Hydroxylapatite Slurry) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Ki D->E

Caption: Workflow for a competitive androgen receptor binding assay.

Detailed Methodology:

  • Receptor Preparation: Prepare cytosol from the ventral prostates of castrated male rats, which serves as a rich source of androgen receptors.[13] Homogenize the tissue in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol) and centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).[13]

  • Assay Setup: In assay tubes, combine the prostate cytosol, a fixed concentration of [³H]-Metribolone (e.g., 1 nM), and serially diluted concentrations of the unlabeled competitor (Testosterone).[14]

  • Controls: Include control tubes for:

    • Total Binding: Cytosol + [³H]-Metribolone only.

    • Non-specific Binding: Cytosol + [³H]-Metribolone + a large excess of unlabeled Metribolone (e.g., 1000-fold).

  • Incubation: Incubate the tubes for 16-20 hours at 4°C to allow the binding to reach equilibrium.[14]

  • Separation: Separate the AR-bound radioligand from the free radioligand. A common method is to add a hydroxylapatite (HAP) slurry, which binds the receptor complexes, followed by washing to remove the unbound ligand.[14]

  • Quantification: After separation, add a scintillation cocktail to the HAP pellet and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding).

AR-Mediated Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.

Detailed Methodology:

  • Cell Line and Plasmids: Use a suitable human cell line, such as the prostate cancer cell line 22Rv1, which endogenously expresses AR.[15] The cells should contain a reporter plasmid where a reporter gene (e.g., luciferase) is under the control of an androgen-responsive promoter (e.g., MMTV).[15]

  • Cell Plating and Treatment: Plate the cells in a multi-well format. After allowing them to adhere, replace the medium with one containing stripped serum (to remove endogenous hormones). Treat the cells with a range of concentrations of Testosterone and Metribolone. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for AR activation and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene product. For a luciferase reporter, add the appropriate substrate and measure luminescence using a luminometer.[15]

  • Data Analysis: Plot the luminescence (normalized to cell viability if necessary) against the log of the agonist concentration. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy for each compound.

Conclusion for the Researcher

The choice between Metribolone and Testosterone is dictated by the experimental objective.

  • Metribolone (R1881) is the superior tool for in vitro assays requiring a stable, high-affinity, non-metabolized AR ligand. Its use as the radiolabeled tracer in competitive binding assays is the gold standard.[7] Its extreme potency and resistance to metabolism make it an excellent positive control for transactivation assays.[16]

  • Testosterone is the indispensable compound for studies aiming to understand the physiological effects of a natural androgen. Its susceptibility to metabolism by 5α-reductase and aromatase is not a drawback but a critical aspect of its biological activity in many tissues, a factor that must be considered in experimental design.

A thorough understanding of the distinct properties outlined in this guide will enable researchers to make informed decisions, design robust experiments, and accurately interpret the resulting data in the field of androgen research.

References

  • Friedel, A., Geyer, H., Kamber, M., Laudenbach-Leschowsky, U., Schänzer, W., Thevis, M., & Vollmer, G. (2006). 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. Toxicology letters, 165(2), 149–155. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220507, 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. [Link]

  • Parmar, S. (2021). Mechanism of action of Androgens (Testosterone & Dihydrotestosterone). YouTube. [Link]

  • Bhatt, P. M., Goud, N. R., & Ganguly, S. (2011). 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1698. [Link]

  • Wikipedia contributors. (2023). Metribolone. Wikipedia, The Free Encyclopedia. [Link]

  • Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]

  • Baum, M. J., & Kingsbury, P. A. (1988). Failure of the synthetic androgen 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (methyltrienolone, R1881) to duplicate the activational effect of testosterone on mating in castrated male rats. Brain research, 455(1), 169–173. [Link]

  • Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. R Discovery. [Link]

  • Wikipedia contributors. (2023). Nandrolone. Wikipedia, The Free Encyclopedia. [Link]

  • Steroid.com. (n.d.). Methyltrienolone. [Link]

  • Sudo, K., & Kominami, S. (1983). Binding of [3H]methyltrienolone to androgen receptor in rat liver. Endocrinologia japonica, 30(2), 229–237. [Link]

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  • Kaufman, M., Pinsky, L., & Killinger, D. W. (1985). Comparison of methyltrienolone and dihydrotestosterone binding and metabolism in human genital skin fibroblasts. The Journal of steroid biochemistry, 22(4), 465–470. [Link]

  • Bovee, T. F., Helsdingen, R. J., Rietjens, I. M., Keijer, J., & Hoogenboom, R. L. (2008). Androgen receptor transactivation assay using green fluorescent protein as a reporter. Analytical and bioanalytical chemistry, 390(8), 2133–2142. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. National Toxicology Program. [Link]

  • De Gendt, K., & Verhoeven, G. (2021). Androgen Physiology: Receptor and Metabolic Disorders. Endotext. [Link]

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  • Brown, T. R., Maes, M., Rothwell, S. W., & Migeon, C. J. (1982). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. The Journal of clinical endocrinology and metabolism, 55(1), 61–69. [Link]

  • EURL ECVAM. (n.d.). Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. TSAR. [Link]

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  • Krüskemper, H. L., & Noell, G. (1966). Liver toxicity of a new anabolic agent: Methyltrienolone (17α-Methyl-4,9,11-estratriene-17β-ol-3-one). Steroids, 8(1), 13-24. [Link]

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  • Wafa, M. A., Schmidt, S., Timmermann, F., Schultze, N., & Wolkenhauer, O. (2022). The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity. International journal of molecular sciences, 23(3), 1303. [Link]

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  • Fu, M., Wang, C., Reutens, A. T., Wang, J., Angeletti, R. H., Siconolfi-Baez, L., ... & Pestell, R. G. (2000). Androgen Receptor Acetylation Governs trans Activation and MEKK1-Induced Apoptosis without Affecting In Vitro Sumoylation and trans-Repression Function. Molecular and Cellular Biology, 20(22), 8433-8443. [Link]

  • Hulk Roids. (n.d.). Metribolone Review: Safe and Effective Oral Steroid. [Link]

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Comparative

A Comparative Analysis of the Anabolic Effects of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one and Select Selective Androgen Receptor Modulators (SARMs)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Anabolic Specificity The development of anabolic agents has long sought to dissociate desired muscle and bone growth from undesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Anabolic Specificity

The development of anabolic agents has long sought to dissociate desired muscle and bone growth from undesirable androgenic side effects, such as virilization and adverse effects on the prostate. This pursuit has led to the emergence of various compounds, including designer anabolic-androgenic steroids (AAS) and a newer class of investigational drugs known as Selective Androgen Receptor Modulators (SARMs). This guide provides a comparative overview of the anabolic effects of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent designer steroid commonly known as Methylstenbolone, and several well-characterized SARMs.

Methylstenbolone is a synthetic derivative of dihydrotestosterone (DHT) and is classified as an AAS.[1] Like other AAS, it is designed to promote significant gains in muscle mass and strength.[2] However, as a "designer steroid," it often lacks the extensive pharmacological and toxicological data available for approved therapeutic agents.[3]

In contrast, SARMs are a class of non-steroidal compounds developed with the aim of tissue-selective activation of the androgen receptor (AR).[4] The primary therapeutic goal for SARMs is to elicit the anabolic benefits of traditional androgens in muscle and bone while minimizing androgenic effects in tissues such as the prostate and skin.[4] This guide will focus on a comparison with three prominent SARMs: Ostarine (Enobosarm, MK-2866), Ligandrol (LGD-4033), and Testolone (RAD140).

Comparative Pharmacodynamics: A Data-Driven Overview

The anabolic and androgenic potential of these compounds is primarily determined by their affinity for the androgen receptor and their subsequent tissue-specific activity. The following table summarizes available experimental data. It is critical to note the disparity in the scientific validation between the selected SARMs and Methylstenbolone. While the SARMs have been characterized in preclinical and, in some cases, clinical studies, the data for Methylstenbolone is largely anecdotal and not derived from peer-reviewed pharmacological studies.

CompoundTypeAndrogen Receptor Binding Affinity (Ki)Anabolic:Androgenic Ratio (Preclinical)Data Source
Methylstenbolone Anabolic-Androgenic SteroidNot scientifically establishedAnecdotally high (e.g., 660:170), but not scientifically validatedAnecdotal reports
Ostarine (MK-2866) SARM~3.8 nM>10:1
Ligandrol (LGD-4033) SARM~1 nM~10:1[4]
Testolone (RAD140) SARM~7 nM~90:1[3]

Mechanistic Insights: Steroidal vs. Non-Steroidal Androgen Receptor Modulation

The fundamental difference in the mechanism of action between Methylstenbolone and SARMs lies in their chemical structure and subsequent interaction with the androgen receptor and downstream signaling pathways.

Androgen Receptor Signaling Pathway

Androgens, whether steroidal or non-steroidal, exert their effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. This process ultimately leads to the physiological effects associated with androgens.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen (AAS/SARM) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Ligand->AR_HSP Binding Ligand_AR Ligand-AR Complex AR_HSP->Ligand_AR Conformational Change & HSP Dissociation Ligand_AR_dimer Ligand-AR Dimer Ligand_AR->Ligand_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Ligand_AR_dimer->ARE Binding to DNA Transcription Modulation of Gene Transcription ARE->Transcription Recruitment of Co-regulators Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Transcription->Anabolic_Androgenic_Effects Protein Synthesis

Caption: Androgen Receptor Signaling Pathway.

Methylstenbolone , as a steroid, mimics the action of endogenous androgens like testosterone and DHT. Its rigid steroidal backbone dictates its interaction with the AR, leading to a broad spectrum of both anabolic and androgenic effects. The lack of scientific data makes it difficult to definitively characterize its tissue selectivity, but as an AAS, it is expected to have a more pronounced androgenic profile compared to SARMs.

SARMs , on the other hand, are designed to induce a specific conformational change in the AR upon binding. This unique conformation is thought to favor the recruitment of tissue-specific co-regulatory proteins, leading to a more selective gene expression profile. For example, in muscle and bone, the SARM-AR complex may effectively recruit co-activators that promote anabolic gene transcription, while in tissues like the prostate, it may have a reduced ability to do so, or even recruit co-repressors.[4] This differential co-regulator recruitment is the theoretical basis for the improved anabolic-to-androgenic ratio observed with SARMs in preclinical studies.

Experimental Protocol: The Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger bioassay is a standardized in vivo animal model used to assess the anabolic (myotrophic) and androgenic activity of a compound. It is a cornerstone for the preclinical evaluation of androgens and SARMs.

Experimental Workflow of the Hershberger Bioassay

Hershberger Assay Workflow Hershberger Bioassay Workflow cluster_preparation Animal Preparation cluster_dosing Dosing Regimen (e.g., 10 days) cluster_endpoint Endpoint Analysis Castration Surgical Castration of Immature Male Rats Acclimation Acclimation Period Castration->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Daily Administration of Test Compound or Vehicle Grouping->Dosing Euthanasia Euthanasia and Necropsy Dosing->Euthanasia Dissection Dissection and Weighing of Anabolic and Androgenic Tissues Euthanasia->Dissection Analysis Data Analysis and Calculation of Anabolic:Androgenic Ratio Dissection->Analysis AnabolicTissues Anabolic (Myotrophic) Tissues: Levator Ani Muscle Dissection->AnabolicTissues AndrogenicTissues Androgenic Tissues: Ventral Prostate, Seminal Vesicles Dissection->AndrogenicTissues

Caption: Workflow of the Hershberger Bioassay.

Step-by-Step Methodology:

  • Animal Model: Immature, peripubertal male rats are used. The specific strain can vary, but Wistar or Sprague-Dawley are common.

  • Surgical Preparation: The rats are surgically castrated to remove the endogenous source of androgens. This allows for the assessment of the exogenous test compound's effects without confounding variables.

  • Acclimation: Following castration, the animals are allowed to acclimate for a period, typically around 7 days.

  • Grouping and Dosing: The animals are randomized into different treatment groups, including a vehicle control group, a positive control group (typically administered testosterone propionate), and several groups receiving different doses of the test compound. The compounds are administered daily for a set duration, commonly 10 consecutive days.

  • Endpoint Collection: On the day after the final dose, the animals are euthanized. Specific tissues are carefully dissected and weighed.

    • Anabolic (Myotrophic) Tissues: The levator ani muscle is the primary indicator of anabolic activity.

    • Androgenic Tissues: The ventral prostate and seminal vesicles are key indicators of androgenic activity.

  • Data Analysis: The weights of the anabolic and androgenic tissues are normalized to the animal's body weight. The anabolic-to-androgenic ratio is then calculated by comparing the dose-response curves for the stimulation of the levator ani muscle versus the ventral prostate and seminal vesicles. A higher ratio indicates greater tissue selectivity for anabolic effects.

Conclusion and Future Directions

The comparison between Methylstenbolone and the selected SARMs highlights a significant divergence in their scientific characterization and intended mechanisms of action.

  • Methylstenbolone , as a designer anabolic-androgenic steroid, is expected to produce potent anabolic effects, but likely with a significant degree of accompanying androgenic activity. The lack of robust, publicly available preclinical data on its receptor binding affinity and anabolic-androgenic ratio necessitates a high degree of caution for any research applications.

  • SARMs like Ostarine, Ligandrol, and RAD140 represent a more refined approach to androgen receptor modulation. The available preclinical data demonstrate their high affinity for the androgen receptor and, importantly, a favorable dissociation of anabolic and androgenic effects. This tissue selectivity is the cornerstone of their therapeutic potential for conditions such as muscle wasting and osteoporosis.

For researchers and drug development professionals, the choice between these classes of compounds depends entirely on the research objective. While designer steroids may offer insights into potent, non-selective androgenic action, SARMs provide a more targeted tool for investigating the nuanced, tissue-specific effects of androgen receptor modulation. Further rigorous, head-to-head preclinical studies would be invaluable to definitively quantify the comparative anabolic and androgenic profiles of compounds like Methylstenbolone against well-characterized SARMs.

References

  • Wikipedia. Enobosarm. [Link]

  • Miller CP, et al. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters. 2011;2(2):124-129. [Link]

  • Jayaraman A, et al. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats. Endocrinology. 2014;155(4):1398-1406. [Link]

  • More Plates More Dates. LGD-4033 (Ligandrol) - A Comprehensive Overview. YouTube. 2019. [Link]

  • Basaria S, et al. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men. The Journals of Gerontology: Series A. 2013;68(1):87-95. [Link]

  • TransformYou. SARMs: Ligandrol & Ostarine. [Link]

  • Swolverine. RAD-140 vs. Testosterone: Can a SARM Really Replace Test?. [Link]

  • Basaria S, et al. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences. 2013;68(1):87-95. [Link]

  • Piper T, et al. Studies on the in vivo metabolism of methylstenbolone and detection of novel long term metabolites for doping control analysis. Drug Testing and Analysis. 2019;11(11-12):1644-1655. [Link]

  • Wikipedia. LGD-4033. [Link]

  • Saartok T, et al. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology. 1984;114(6):2100-2106. [Link]

  • USADA. Top 5 Things to Know about LGD-4033. [Link]

  • Saartok T, Dahlberg E, Gustafsson JA. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology. 1984;114(6):2100-6. [Link]

  • Siracusa J, et al. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences. 2022;23(8):4383. [Link]

  • Narayanan R, et al. Selective androgen receptor modulators in preclinical and clinical development. Pharmaceuticals (Basel). 2008;1(1):1-26. [Link]

  • Predator Nutrition. RAD-140 Review: Benefits, Dosage & Side Effects. [Link]

  • AnabolicMinds.com. Unanswered - Sarm cycle with msten kicker?. [Link]

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  • National Toxicology Program. OECD Test Guideline 441: Hershberger Bioassay in Rats. 2009. [Link]

  • Yu Z, et al. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor Positive Breast Cancer Models with a Distinct Mechanism of Action. Clinical Cancer Research. 2017;23(24):7608-7620. [Link]

  • Thieulant ML, et al. Binding of [3H]methyltrienolone to androgen receptor in rat liver. Endocrinology. 1983;113(4):1550-1555. [Link]

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Validation

comparing the biological potency of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one stereoisomers

A Technical Guide for Researchers in Endocrinology and Drug Development Abstract This guide provides a comprehensive comparison of the biological potency of stereoisomers of the synthetic anabolic-androgenic steroid (AAS...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Endocrinology and Drug Development

Abstract

This guide provides a comprehensive comparison of the biological potency of stereoisomers of the synthetic anabolic-androgenic steroid (AAS) Methylstenbolone (2α,17α-dimethyl-17β-hydroxy-5α-androst-1-en-3-one). As a compound of interest in both clinical research and, illicitly, in the realm of performance enhancement, a thorough understanding of its stereoisomers' differential effects is crucial. This document synthesizes available data on the androgenic and potential glucocorticoid activity of Methylstenbolone, with a focus on how stereochemistry influences receptor binding, functional activity, and in-vivo effects. Detailed experimental protocols for assessing these parameters are also provided to facilitate further research in the field.

Introduction

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone designed to enhance its anabolic properties (e.g., muscle growth) while minimizing androgenic effects (e.g., development of male secondary sexual characteristics)[1]. The biological activity of these compounds is intimately linked to their three-dimensional structure. Stereoisomerism, the arrangement of atoms in space, can profoundly impact a molecule's ability to bind to and activate its target receptors, namely the androgen receptor (AR) and, in some cases, other steroid receptors like the glucocorticoid receptor (GR).

Methylstenbolone (MSTEN), chemically known as 2α,17α-dimethyl-17β-hydroxy-5α-androst-1-en-3-one, is a potent, orally active AAS that has gained notoriety as a "designer steroid"[2][3]. Its structure features several chiral centers, giving rise to a number of potential stereoisomers. This guide will focus on the known biological activity of the most well-characterized stereoisomer of MSTEN and discuss the anticipated impact of alterations at key chiral centers based on established structure-activity relationships for AAS.

The Critical Role of Stereochemistry in Anabolic Steroid Activity

The interaction between a steroid and its receptor is a highly specific, lock-and-key mechanism. The stereochemistry of the steroid nucleus and its substituents dictates the binding affinity and the subsequent conformational changes in the receptor that are necessary for transcriptional activation of target genes. Even minor changes in the spatial orientation of a single functional group can dramatically alter the biological activity of an AAS, transforming a potent agonist into a weak one, or even an antagonist.

For Methylstenbolone, the key stereochemical features are:

  • 2α-methyl group: The orientation of the methyl group at the C2 position can influence the overall shape of the A-ring of the steroid and its interaction with the AR.

  • 5α-configuration: The A/B ring juncture is a crucial determinant of the planarity of the steroid molecule. The 5α configuration results in a more planar structure, which is generally associated with higher androgenic activity compared to the 5β configuration.

  • 17α-methyl group: This modification is primarily introduced to increase the oral bioavailability of the steroid by sterically hindering its first-pass metabolism in the liver. The orientation of this methyl group is critical for its protective effect.

  • 17β-hydroxyl group: The hydroxyl group at the C17 position is essential for binding to the androgen receptor. Its β-orientation is a hallmark of most potent androgens.

Comparative Biological Potency of Methylstenbolone Stereoisomers

While direct comparative studies on all possible stereoisomers of Methylstenbolone are scarce in publicly available literature, we can infer their potential activities based on data from related compounds and general principles of steroid pharmacology.

Androgen Receptor Binding and Functional Activity

The primary mechanism of action for AAS is through binding to and activating the androgen receptor[1]. The affinity of a steroid for the AR is a key determinant of its anabolic and androgenic potency.

Hypothetical Stereoisomers:

  • 2β-methyl isomer: A change in the stereochemistry of the C2 methyl group from alpha to beta would likely alter the conformation of the A-ring, potentially leading to a decrease in binding affinity for the AR. This is because the precise fit within the ligand-binding pocket of the receptor would be disrupted.

  • 17β-methyl isomer: The presence of a 17α-methyl group is crucial for oral activity. A hypothetical 17β-methyl isomer would likely be a much weaker androgen when administered orally due to rapid hepatic metabolism. Furthermore, the stereochemistry at C17 is critical for receptor interaction, and a β-oriented methyl group could sterically hinder the necessary interaction of the 17β-hydroxyl group with the receptor.

Glucocorticoid Receptor Activity

Some anabolic steroids have been shown to interact with other steroid receptors, including the glucocorticoid receptor. This cross-reactivity can lead to a range of side effects. Upon binding, the glucocorticoid receptor translocates to the nucleus and regulates gene expression[5].

Currently, there is a lack of specific data on the binding affinity and functional activity of Methylstenbolone stereoisomers at the glucocorticoid receptor. However, given the structural similarities to other steroids, a low level of cross-reactivity cannot be entirely ruled out and warrants investigation.

In-Vivo Anabolic and Androgenic Effects

The Hershberger assay is a standardized in-vivo bioassay in rats used to assess the androgenic and anabolic activity of a substance[6]. It involves the administration of the test compound to castrated male rats and measuring the weight changes in androgen-dependent tissues, such as the ventral prostate, seminal vesicles (androgenic activity), and the levator ani muscle (anabolic activity).

While a specific Hershberger assay comparing the different stereoisomers of Methylstenbolone has not been published, the known anabolic and androgenic effects of the 2α,17α-dimethyl-17β-hydroxy-5α-androst-1-en-3-one isomer are evident from its classification and illicit use as a performance-enhancing drug[2][3]. It is anticipated that stereoisomers with lower androgen receptor binding affinity would exhibit reduced anabolic and androgenic potency in such an assay.

Experimental Protocols

To facilitate further research into the comparative biological potency of Methylstenbolone stereoisomers, the following are detailed protocols for key in-vitro and in-vivo assays.

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Materials:

  • Purified recombinant human androgen receptor (or rat prostate cytosol as a source of AR)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

  • Test compounds (Methylstenbolone stereoisomers)

  • Unlabeled androgen (for determining non-specific binding)

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled androgen.

  • In a 96-well plate, add a fixed concentration of the radiolabeled androgen to each well.

  • Add the serially diluted test compounds or the unlabeled androgen to the respective wells.

  • Add the androgen receptor preparation to each well.

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Transfer the contents of each well to a filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the IC₅₀ value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled androgen.

Diagram: Androgen Receptor Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_ligand Prepare Radiolabeled Ligand ([³H]-Androgen) mix Mix Radioligand, Test Compound, and Receptor in 96-well plate prep_ligand->mix prep_test Prepare Serial Dilutions of Test Compounds prep_test->mix prep_receptor Prepare Androgen Receptor Solution prep_receptor->mix incubate Incubate at 4°C for 18-24 hours mix->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash add_scint Add Scintillation Cocktail wash->add_scint count Count radioactivity add_scint->count analyze Calculate IC₅₀ values count->analyze

Caption: Workflow of a competitive binding assay to determine androgen receptor affinity.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the glucocorticoid receptor and induce the expression of a reporter gene (e.g., luciferase).

Materials:

  • A mammalian cell line stably transfected with a human glucocorticoid receptor expression vector and a reporter vector containing a glucocorticoid response element (GRE) upstream of a luciferase gene.

  • Cell culture medium and supplements.

  • Test compounds (Methylstenbolone stereoisomers).

  • Dexamethasone (positive control).

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Treat the cells with the test compounds or control and incubate for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the EC₅₀ value for each test compound, which is the concentration that produces 50% of the maximal response.

Diagram: Glucocorticoid Receptor Signaling and Reporter Assay Principle

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Glucocorticoid (or Test Compound) GR Glucocorticoid Receptor (GR) Ligand->GR Binding Ligand_GR Ligand-GR Complex GR->Ligand_GR Ligand_GR_nuc Ligand-GR Complex Ligand_GR->Ligand_GR_nuc Translocation GRE Glucocorticoid Response Element (GRE) Luciferase Luciferase Gene GRE->Luciferase Transcription mRNA Luciferase mRNA Luciferase->mRNA Protein Luciferase Protein mRNA->Protein Translation Light Light Emission Protein->Light Reaction with Luciferin Ligand_GR_nuc->GRE Binding

Caption: Mechanism of GR activation and the principle of a luciferase reporter gene assay.

In-Vivo Hershberger Bioassay

This assay evaluates the androgenic and anabolic effects of a compound in a rodent model. The OECD Test Guideline 441 provides a detailed protocol for this assay[6].

Animals:

  • Castrated peripubertal male rats.

Procedure:

  • Acclimate the castrated rats for a period of at least 7 days post-castration.

  • Divide the animals into groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and several test groups receiving different doses of the Methylstenbolone stereoisomers.

  • Administer the test compounds and controls daily for 10 consecutive days.

  • On day 11, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani plus bulbocavernosus muscles

    • Glans penis

    • Cowper's glands

  • Compare the tissue weights of the test groups to the control groups to determine the androgenic and anabolic activity.

Conclusion

The biological potency of anabolic-androgenic steroids is highly dependent on their stereochemistry. In the case of Methylstenbolone (2α,17α-dimethyl-17β-hydroxy-5α-androst-1-en-3-one), its specific stereoisomeric configuration confers potent androgenic and anabolic activity. While direct comparative data for all its possible stereoisomers are limited, established structure-activity relationships strongly suggest that alterations at key chiral centers, such as the 2α-methyl and 17α-methyl groups, would significantly impact its interaction with the androgen receptor and, consequently, its biological effects.

Further research employing the standardized experimental protocols outlined in this guide is necessary to fully elucidate the pharmacological profiles of each Methylstenbolone stereoisomer. Such studies will not only contribute to a more comprehensive understanding of the structure-activity relationships of anabolic steroids but also provide valuable data for regulatory agencies and the development of more selective androgen receptor modulators with improved therapeutic indices.

References

  • Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators (SARMs) as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232.
  • Piper, T., Putz, M., Thevis, M., Schänzer, W., & Dib, J. (2019). Studies on the in vivo metabolism of Methylstenbolone and detection of novel long term metabolites for doping control analysis. Drug testing and analysis, 11(10), 1509-1519. [Link]

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Comparative

A Comparative Guide to Validating the Mechanism of Action for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone)

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the proposed mechanism of action of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed mechanism of action of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid (AAS) commonly known as Metribolone or Methyltrienolone (R1881).[1][2] The primary hypothesis is that Metribolone functions as a high-affinity agonist of the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[3] This guide will detail the experimental strategy to rigorously test this hypothesis, compare its activity with other androgens, and provide the technical protocols necessary for execution.

Introduction to Metribolone (R1881)

Metribolone is a 17α-methylated derivative of trenbolone.[2] It is recognized for its exceptional potency and its strong, specific binding to the androgen receptor.[1] Unlike endogenous androgens such as testosterone, Metribolone is not readily metabolized or aromatized into estrogens, making it a stable tool for investigating androgen-specific pathways.[1] However, it is also known to bind with high affinity to the progesterone receptor (PR) and glucocorticoid receptor (GR), a critical factor to consider in experimental design.[2][4] Due to signs of severe hepatotoxicity, its clinical development was halted, but it remains a widely used reference ligand in scientific research.[2]

The Proposed Mechanism: Canonical Androgen Receptor Signaling

The central hypothesis is that Metribolone's biological effects are mediated through the classical androgen receptor signaling pathway. This pathway is crucial for the development and maintenance of male characteristics and is implicated in various physiological and pathological processes, including prostate cancer.[5][6]

The canonical AR signaling cascade proceeds as follows:

  • Ligand Binding: In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgen, like Metribolone, induces a conformational change in the AR.[7]

  • Nuclear Translocation: This conformational change causes the dissociation of HSPs, exposing a nuclear localization signal. The ligand-AR complex then translocates into the cell nucleus.[7][8]

  • Dimerization and DNA Binding: Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[7]

  • Transcriptional Regulation: The DNA-bound AR dimer recruits a complex of co-activator or co-repressor proteins, which modulates the transcription of androgen-responsive genes, leading to changes in protein synthesis and ultimately, a cellular response.[8][9]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metribolone Metribolone (Ligand) AR_HSP AR + HSP Complex Metribolone->AR_HSP Binding AR_Ligand Ligand-AR Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization AR_Ligand->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE DNA Binding Coactivators Co-activators & Transcription Machinery ARE->Coactivators Recruitment Transcription Target Gene Transcription Coactivators->Transcription Activation caption Canonical Androgen Receptor Signaling Pathway

Figure 1: Canonical Androgen Receptor Signaling Pathway

Experimental Validation Strategy

To validate Metribolone's proposed mechanism of action, a multi-tiered approach is required. This strategy systematically confirms each key step of the signaling pathway, from initial receptor binding to downstream functional consequences.

Experimental Workflow cluster_phase1 Phase 1: In Vitro Biochemical Characterization cluster_phase2 Phase 2: Cellular Functional Validation cluster_phase3 Phase 3: Specificity & Comparative Analysis exp1 Experiment 1: Competitive Radioligand Binding Assay exp2 Experiment 2: AR Transcriptional Activation Assay (Luciferase Reporter) exp1->exp2 Confirms Binding Affinity Leads to Functional Test exp3 Experiment 3: qPCR of Endogenous AR-Target Genes exp2->exp3 Confirms Agonist Activity Leads to Endogenous Validation exp4 Off-Target Receptor Binding Assays (PR, GR, MR) exp3->exp4 Confirms Downstream Effects Leads to Specificity Check caption Workflow for Validating Metribolone's MOA

Figure 2: Workflow for Validating Metribolone's MOA

Phase 1: In Vitro Biochemical Characterization

This phase aims to quantify the direct interaction between Metribolone and the human Androgen Receptor.

Experiment 1: Competitive Radioligand Binding Assay

Causality: This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (Metribolone) by measuring its ability to displace a radiolabeled ligand with known high affinity for the AR.[10][11] We will use [3H]-Metribolone itself as the radioligand, given its widespread use for this purpose.[4] This directly tests the first step of the proposed mechanism: binding to the receptor.

Protocol:

  • Receptor Source: Prepare cytosol extracts from AR-expressing cells (e.g., LNCaP prostate cancer cells) or use purified recombinant human AR protein.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of [3H]-Metribolone (at or below its Kd, e.g., 1 nM) with the receptor source.[12]

  • Competition: Add increasing concentrations of unlabeled Metribolone (for homologous competition to determine Kd) or other test compounds (e.g., Dihydrotestosterone (DHT), Testosterone, Progesterone).

  • Specificity Control: To account for binding to the progesterone receptor, a parallel assay should be run in the presence of a saturating concentration of a non-androgenic progestin or a glucocorticoid like triamcinolone acetonide, which can block R1881 binding to the PR.[4]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: Separate bound from unbound radioligand using a filtration-based method. Receptor-ligand complexes are trapped on a filter, while unbound ligand is washed away.[12][13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[10]

Comparative Data (Illustrative):

CompoundReceptor TargetKi (nM) - IllustrativeSource
Metribolone (R1881) Androgen Receptor ~0.5 - 2.0 [14][15]
Dihydrotestosterone (DHT)Androgen Receptor~1.0 - 5.0[16]
TestosteroneAndrogen Receptor~5.0 - 20.0[16]
ProgesteroneProgesterone Receptor~1.0 - 5.0[2]
DexamethasoneGlucocorticoid Receptor>1000 (low affinity for AR)[2]
Experiment 2: AR-Mediated Transcriptional Activation Assay

Causality: While binding is necessary, it does not guarantee activation. This functional assay measures the ability of the ligand-receptor complex to act as a transcription factor.[17] It utilizes a reporter gene (e.g., firefly luciferase) under the control of an ARE-driven promoter. An increase in luciferase activity directly correlates with the agonistic activity of the test compound.[18]

Protocol:

  • Cell Line: Use a cell line that does not endogenously express AR (e.g., HEK293) to create a clean system.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length human AR gene.

    • A reporter vector containing the firefly luciferase gene downstream of a promoter with multiple AREs.

    • A control vector containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.[19]

  • Cell Plating & Starvation: Plate the transfected cells in a 96-well plate and grow in a hormone-deprived medium (e.g., using charcoal-stripped serum) for 24 hours to minimize baseline activation.

  • Compound Treatment: Treat the cells with a range of concentrations of Metribolone and comparative compounds (DHT as a positive control, vehicle as a negative control).

  • Incubation: Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis & Measurement: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.[19]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log concentration of the agonist. Fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Comparative Data (Illustrative):

CompoundEC50 (nM) - IllustrativeMax Efficacy (% of DHT)
Metribolone (R1881) ~0.1 - 0.5 100-110%
Dihydrotestosterone (DHT)~0.5 - 2.0100% (Reference)
Testosterone~2.0 - 10.0100%
Bicalutamide (Antagonist)No activation0%

Phase 2: Cellular Functional Validation

Causality: Reporter assays are powerful but can be artificial. This phase validates the mechanism by measuring the effect on endogenous genes known to be regulated by androgens in a physiologically relevant cell line.[6][20]

Experiment 3: qPCR Analysis of Endogenous AR-Target Genes

Protocol:

  • Cell Line: Use an androgen-responsive cell line, such as the LNCaP or VCaP human prostate cancer cell lines.

  • Hormone Deprivation: Culture cells in a hormone-deprived medium for 48-72 hours.

  • Treatment: Treat cells with Metribolone, DHT (positive control), and vehicle (negative control) at a concentration known to be effective from the reporter assay (e.g., 10 nM) for a set time (e.g., 24 hours).

  • RNA Extraction & cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for known AR-responsive genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative change in gene expression for each target gene using the ΔΔCt method.

Expected Outcome: Treatment with Metribolone should induce a significant upregulation of AR-target genes, comparable to or greater than that induced by DHT.

Phase 3: Specificity and Comparative Analysis

Causality: As Metribolone is known to bind to other steroid receptors, it is crucial to assess its specificity.[2] This ensures that the observed effects are primarily AR-mediated.

Off-Target Receptor Binding

The competitive binding assay described in Experiment 1 should be repeated using receptor sources for the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR).[21] This will provide a quantitative measure of Metribolone's binding affinity for these potential off-targets, allowing for a comprehensive specificity profile. Metribolone is known to be a potent ligand for the PR and a potent antagonist of the MR.[2][21]

Conclusion

The collective data from this three-phase experimental strategy provides a robust validation of Metribolone's mechanism of action. Confirmation of high-affinity binding (Phase 1), potent transcriptional activation (Phase 1), and regulation of endogenous androgen-responsive genes (Phase 2), coupled with a clear understanding of its off-target binding profile (Phase 3), will definitively establish its role as a potent Androgen Receptor agonist. This framework ensures scientific rigor and provides a template for the characterization of novel androgenic compounds.

References

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  • Gladue, B. A., & Clemens, L. G. (1980). Effects of 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (R 1881): evidence for direct involvement of androgens in the defeminization of behaviour in rats. Journal of Endocrinology.[Link]

  • Mainwaring, W. I., & Mangan, F. R. (1973). Binding of methyltrienolone (R1881) to a progesterone receptor-like component of human prostatic cytosol. Journal of Endocrinology.[Link]

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  • Metribolone. Wikipedia.[Link]

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Validation

A Comparative Guide to the Metabolism of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Metribolone) Across Species

Prepared by a Senior Application Scientist This guide provides an in-depth comparative analysis of the metabolism of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid (AAS)....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the metabolism of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid (AAS). Known interchangeably as metribolone and methyltrienolone (and by its research code R1881), this 17α-alkylated nandrolone derivative has been a cornerstone in androgen receptor (AR) research due to its high binding affinity.[1] However, its pronounced hepatotoxicity, discovered during early clinical investigations for breast cancer, curtailed its therapeutic development and underscored the critical importance of understanding its metabolic fate.[1]

For researchers in drug development and toxicology, elucidating species-specific metabolic pathways is not merely an academic exercise; it is fundamental to interpreting preclinical data and predicting potential human toxicities. The metabolic profile of a xenobiotic dictates its pharmacokinetic properties, duration of action, and the generation of potentially reactive metabolites. This guide synthesizes available data on the biotransformation of metribolone, with a primary focus on humans and rats, to provide a valuable resource for designing and interpreting toxicological and pharmacological studies.

Core Metabolic Pathways: A Species-Driven Divergence

The metabolism of steroids is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily, introduces or exposes functional groups.[2][3][4] Phase II reactions conjugate these modified steroids with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.[5][6] Metribolone, due to its synthetic structure, exhibits significant metabolic stability, yet its biotransformation shows notable variation across species.

Human Metabolism: A Complex Network of Transformations

In humans, metribolone undergoes extensive Phase I and Phase II metabolism. In vitro studies using human liver microsomes have been instrumental in identifying a complex array of metabolites.[7] The 17α-methyl group, while conferring oral bioavailability by sterically hindering oxidation at the 17β-hydroxyl position, does not render the molecule inert.[8]

Key metabolic pathways identified in humans include:

  • Hydroxylation: Mono- and di-hydroxylated metabolites are common, indicating oxidative attacks at various positions on the steroid nucleus.[7]

  • 17-Epimerization: Conversion of the 17β-hydroxy group to its 17α-epimer is a documented pathway.[7]

  • Reduction: The A-ring of the steroid can undergo reduction, often in combination with hydroxylation.[7]

  • Formation of 18-nor Metabolites: A more complex rearrangement leading to the formation of 18-nor (demethylated at C13) structures has been observed, which could serve as potential long-term metabolites for detection.[7]

  • Phase II Conjugation: The primary route for excretion is via glucuronidation of the hydroxylated metabolites.[7]

These diverse pathways highlight a sophisticated enzymatic machinery geared towards detoxifying and eliminating this potent xenobiotic. The formation of multiple metabolites is a critical consideration for both drug testing, where identifying unique urinary markers is key, and for toxicology, as certain metabolites may possess their own biological activity or toxicity.

Rat Metabolism: A Picture of Greater Stability

In contrast to humans, metribolone appears to be significantly more resistant to metabolism in rats. Early behavioral endocrinology studies operated on the premise that R1881 is not aromatized into estrogens or significantly metabolized into less potent androgens, making it a "pure" androgen tool.[9] While this may be an oversimplification, it points to a lower metabolic turnover rate in this species. Studies comparing the binding of metribolone in human and rat prostate tissues further support species-specific differences, though these focus on receptor kinetics rather than metabolic breakdown.[10]

The reduced metabolism in rats could be attributed to differences in the expression and substrate specificity of key steroid-metabolizing enzymes, such as specific CYP isoforms, between rats and humans.[11] This metabolic stability in rats could lead to prolonged and higher systemic exposure compared to humans given an equivalent dose, a crucial factor when extrapolating toxicity data between species.

Canine Metabolism: Extrapolations and Data Gaps

Comparative Data Summary

The following table summarizes the known and predicted metabolic pathways for metribolone across different species.

Metabolic Pathway Human Rat Dog (Predicted) Supporting Evidence
Mono-hydroxylation YesLikely, but at a lower rateYes[7][12]
Di-hydroxylation YesUnconfirmedPossible[7][12]
17-Epimerization YesUnconfirmedUnconfirmed[7]
A-Ring Reduction YesUnconfirmedYes[7][12]
18-nor Formation YesUnconfirmedUnconfirmed[7]
Glucuronidation Yes (Major)Yes (Predicted)Yes (Major)[5][7][12]
Sulfation PossiblePossibleMinor[5][12]

Experimental Methodologies

The elucidation of metabolic pathways relies on robust and validated experimental systems. In vitro models, particularly using liver subcellular fractions, are the workhorses of metabolic research, offering a controlled environment to study biotransformations.[13][14]

Protocol 1: In Vitro Metabolism Using Liver Microsomes

This protocol describes a standard assay to assess the Phase I metabolism of metribolone. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[14] The causality behind this choice is that the liver is the primary site of drug metabolism, and microsomes enrich the key enzymes responsible.

Objective: To identify Phase I metabolites of metribolone generated by human, rat, or dog liver microsomes.

Materials:

  • Metribolone (R1881)

  • Pooled liver microsomes (human, rat, or dog)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Ethyl Acetate for extraction

  • Incubator/water bath at 37°C

  • Centrifuge

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix by adding phosphate buffer, the NADPH regenerating system, and the liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5-10 minutes. This step ensures the enzymatic system is at its optimal temperature before the substrate is introduced.

  • Initiation of Reaction: Add metribolone (e.g., to a final concentration of 1-10 µM) to the mixture to start the reaction. A parallel incubation without the NADPH regenerating system serves as a negative control to ensure metabolism is cofactor-dependent.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60 min) can be run to assess metabolic stability.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Metabolite Extraction: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to a new tube for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Protocol 2: Metabolite Identification by LC-HRMS

LC-HRMS is the gold standard for identifying unknown metabolites.[5][7][15] Its high mass accuracy and fragmentation capabilities allow for the confident structural elucidation of novel compounds.

Objective: To separate and identify potential metribolone metabolites from the in vitro incubation sample.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject the sample from Protocol 1 onto a reverse-phase C18 column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the more polar metabolites from the parent compound.

  • Mass Spectrometry - Full Scan: Perform a full scan analysis in positive ion mode to detect the molecular ions of the parent compound and all potential metabolites. The high-resolution capability allows for the determination of the exact mass and elemental composition.

  • Data Analysis - Metabolite Prediction: Process the data by comparing the chromatograms of the active incubation with the negative control.[7] Look for new peaks and filter the full-scan data for predicted metabolic transformations (e.g., +16 Da for hydroxylation, +18 Da for dihydroxylation, -14 Da for nor-metabolites).

  • Mass Spectrometry - Fragmentation (MS/MS): Perform data-dependent acquisition, where the instrument automatically selects the most intense ions from the full scan for fragmentation. The resulting fragmentation pattern provides structural information about the metabolite, such as the location of the modification.

  • Structural Elucidation: Compare the fragmentation patterns of the metabolites to that of the parent compound to pinpoint the site of metabolic modification. This self-validating system confirms the identity of the metabolites.[5]

Visualizing Metabolic Complexity

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Metabolic Pathways and Experimental Workflows

Metribolone_Metabolism_Human cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Metribolone Metribolone (R1881) M1 Mono-hydroxylated Metabolites Metribolone->M1 Oxidation, Reduction, Rearrangement M2 Di-hydroxylated Metabolites Metribolone->M2 Oxidation, Reduction, Rearrangement M3 17-Epimer Metribolone->M3 Oxidation, Reduction, Rearrangement M4 Reduced Metabolites Metribolone->M4 Oxidation, Reduction, Rearrangement M5 18-nor Metabolites Metribolone->M5 Oxidation, Reduction, Rearrangement M_conj Glucuronide Conjugates M1->M_conj Glucuronidation M2->M_conj Glucuronidation M4->M_conj Glucuronidation Excretion Excretion M_conj->Excretion

Caption: Phase I and II metabolic pathways of Metribolone in humans.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix (Microsomes, Buffer) B Add NADPH System A->B C Pre-incubate at 37°C B->C D Add Metribolone (Start Reaction) C->D E Incubate at 37°C D->E F Terminate with ACN (Stop Reaction) E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I Analyze by LC-HRMS H->I

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one presents a compelling case study in species-specific xenobiotic biotransformation. While humans exhibit a complex network of oxidative and conjugative pathways to detoxify and eliminate the compound, rodents such as rats display significantly greater metabolic stability. This divergence has profound implications for preclinical research, emphasizing that direct extrapolation of pharmacokinetic and toxicological data across species is fraught with risk. For drug development professionals, this guide underscores the necessity of conducting thorough, multi-species metabolic profiling early in the discovery pipeline. A comprehensive understanding of these metabolic differences is the bedrock upon which sound, scientifically-defensible decisions are made, ultimately ensuring the safety and efficacy of novel therapeutic agents.

References

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Comparative

A Comparative Guide to the Inter-laboratory Measurement of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone)

For Researchers, Scientists, and Drug Development Professionals The accurate and reliable measurement of synthetic anabolic-androgenic steroids is of paramount importance in diverse fields, from clinical research and pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable measurement of synthetic anabolic-androgenic steroids is of paramount importance in diverse fields, from clinical research and pharmaceutical development to anti-doping control. 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, commonly known as methylstenbolone, is a potent oral anabolic steroid that has been identified in nutritional supplements, often without being listed on the label.[1] This guide provides an in-depth comparison of the analytical methodologies currently employed for the detection and quantification of methylstenbolone and its metabolites, offering insights into their respective performances based on available experimental data.

While direct inter-laboratory proficiency testing data for methylstenbolone is not extensively published, a comparative analysis of the prevalent analytical techniques provides a strong foundation for understanding the state of its measurement. The primary methodologies utilized by anti-doping and research laboratories are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS).

The Analytical Challenge: Metabolism of Methylstenbolone

A critical aspect of detecting methylstenbolone use is understanding its metabolic fate. The parent compound is often detectable for only a short period. Therefore, robust analytical methods must target its longer-lasting metabolites.[1][2] Human excretion studies have identified several key metabolites, primarily formed through hydroxylation and reduction reactions.[1][2] The detection of these metabolites, which are often present as glucuronide conjugates in urine, is essential for extending the window of detection.[3][4]

Comparison of Analytical Methodologies

The choice between GC-MS/MS and LC-HRMS for methylstenbolone analysis depends on various factors, including the desired sensitivity, the specific metabolites of interest, and the available instrumentation.

FeatureGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Principle Separation of volatile and thermally stable compounds followed by detection based on mass-to-charge ratio of fragmented ions.Separation of compounds in the liquid phase followed by high-resolution mass analysis for accurate mass determination.
Sample Derivatization Required. Steroids are not sufficiently volatile for GC analysis and require derivatization (e.g., silylation) to increase their volatility and thermal stability.[5][6]Not generally required. Allows for the direct analysis of many conjugated and non-conjugated steroids.
Sensitivity Generally offers high sensitivity, with detection limits often in the low ng/mL range or below.[7]Also provides excellent sensitivity, with the ability to detect analytes at picogram-per-milliliter levels.
Specificity High specificity is achieved through the selection of specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM).High specificity is derived from the accurate mass measurement of precursor and product ions, allowing for elemental composition determination.
Metabolite Coverage Well-established for the analysis of a wide range of steroid metabolites. Extensive libraries of mass spectra for derivatized steroids are available.[6]Particularly advantageous for the analysis of polar and conjugated metabolites that are not amenable to GC-MS without derivatization.[8]
Throughput Can be lower due to the additional derivatization step and longer chromatographic run times.Generally offers higher throughput as the sample preparation can be simpler and chromatographic runs can be shorter.[9]
Instrumentation Widely available in analytical laboratories.Becoming more common, but may not be as widely accessible as GC-MS/MS.
Regulatory Framework: WADA's Minimum Required Performance Levels (MRPL)

The World Anti-Doping Agency (WADA) sets the standards for accredited anti-doping laboratories. These standards include the Minimum Required Performance Levels (MRPLs), which define the minimum concentration of a prohibited substance or its metabolite that laboratories must be able to detect and identify.[10][11][12][13] WADA's technical documents provide the framework for the validation and implementation of analytical methods for substances like methylstenbolone.[10][12] Laboratories must demonstrate that their methods meet these stringent requirements to ensure global harmonization and fairness in anti-doping testing.[14]

Experimental Protocols

Representative Protocol: GC-MS/MS Analysis of Methylstenbolone Metabolites in Urine

This protocol provides a general workflow for the analysis of methylstenbolone metabolites in urine using GC-MS/MS. The causality behind each step is explained to provide a deeper understanding of the process.

1. Sample Preparation (Hydrolysis and Extraction):

  • Objective: To liberate the steroid metabolites from their glucuronide conjugates and extract them from the urine matrix.

  • Procedure:

    • To 2 mL of urine, add an internal standard (e.g., a deuterated analog of a target metabolite). This allows for accurate quantification by correcting for variations in extraction efficiency and instrument response.

    • Add β-glucuronidase enzyme solution and incubate at 50-60°C for 1-3 hours. This enzymatic hydrolysis cleaves the glucuronic acid moiety from the steroid metabolites, making them more amenable to extraction and GC-MS analysis.[4][15]

    • Adjust the pH of the urine to basic (pH 9-10) with a suitable buffer. This facilitates the extraction of the now deconjugated and less polar steroids into an organic solvent.

    • Perform a liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether (MTBE).[4]

    • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

2. Derivatization:

  • Objective: To increase the volatility and thermal stability of the steroid metabolites for GC analysis.

  • Procedure:

    • Reconstitute the dried extract in a derivatizing agent, typically a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst.[2]

    • Incubate the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives of the hydroxyl groups on the steroid molecules.

3. GC-MS/MS Analysis:

  • Objective: To separate the derivatized metabolites and detect them with high sensitivity and specificity.

  • Procedure:

    • Inject an aliquot of the derivatized sample into the GC-MS/MS system.

    • The gas chromatograph separates the different steroid metabolites based on their boiling points and interactions with the stationary phase of the GC column.

    • The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

    • The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions for each target metabolite (SRM mode), providing high specificity and minimizing matrix interference.

Visualizing the Workflow and Comparison

cluster_workflow GC-MS/MS Analytical Workflow Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization TMS Derivatization Extraction->Derivatization GC_MSMS_Analysis GC-MS/MS Analysis Derivatization->GC_MSMS_Analysis Data_Analysis Data Analysis & Reporting GC_MSMS_Analysis->Data_Analysis

Caption: GC-MS/MS analytical workflow for methylstenbolone metabolites.

cluster_comparison Comparison of Analytical Techniques cluster_gc_features GC-MS/MS Features cluster_lc_features LC-HRMS Features GC_MSMS GC-MS/MS Derivatization Requires Derivatization GC_MSMS->Derivatization Established_Libraries Extensive Spectral Libraries GC_MSMS->Established_Libraries Volatile_Analytes Suited for Volatile Analytes GC_MSMS->Volatile_Analytes LC_HRMS LC-HRMS Direct_Analysis Direct Analysis of Conjugates LC_HRMS->Direct_Analysis Accurate_Mass High Mass Accuracy LC_HRMS->Accurate_Mass Polar_Analytes Suited for Polar Analytes LC_HRMS->Polar_Analytes

Caption: Key feature comparison between GC-MS/MS and LC-HRMS.

Conclusion

The detection and quantification of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one and its metabolites are predominantly achieved through sophisticated mass spectrometric techniques. Both GC-MS/MS and LC-HRMS offer the high sensitivity and specificity required to meet the stringent standards of regulatory bodies like WADA. While GC-MS/MS is a well-established and robust method for steroid analysis, LC-HRMS provides the advantage of analyzing conjugated metabolites directly, potentially simplifying sample preparation and improving throughput. The choice of methodology will ultimately depend on the specific requirements of the analysis, including the target analytes, required detection limits, and available resources. As new metabolites of methylstenbolone and other designer steroids are identified, the continuous development and validation of these analytical methods will remain a critical focus for the scientific community.

References

  • Guddat, S., et al. (2013). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites. Steroids, 78(1), 81-8. [Link]

  • Piper, T., et al. (2018). Studies on the in vivo metabolism of methylstenbolone and detection of novel long term metabolites for doping control analysis. Drug Testing and Analysis, 10(11-12), 1646-1655. [Link]

  • Raro, M., et al. (2019). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: Elucidation of its urinary metabolites. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). Sample Prep: Performance Enhancing Drugs. [Link]

  • World Anti-Doping Agency. (2023). Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. [Link]

  • Wang, S., et al. (2023). Comparison of LC-MS/MS and GC-MS for steroid assays. ResearchGate. [Link]

  • World Anti-Doping Agency. (2022). WADA Technical Document – TD2022MRPL MINIMUM REQUIRED PERFORMANCE LEVELS AND APPLICABLE MINIMUM REPORTING LEVELS FOR NON-THRESHOLD SUBSTANCES. [Link]

  • Johansen, S. S., & Dalsgaard, P. W. (2014). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS. Journal of analytical toxicology, 38(7), 412–417. [Link]

  • World Anti-Doping Agency. (2014). WADA Technical Document – TD2014EAAS Endogenous Anabolic Androgenic Steroids. [Link]

  • World Anti-Doping Agency. (2014). MINIMUM REQUIRED PERFORMANCE LIMITS FOR DETECTION AND IDENTIFICATION OF ANABOLIC STEROIDS. [Link]

  • Parr, M. K., et al. (2018). Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS). Journal of chromatography. A, 1559, 97–105. [Link]

  • Mazzarino, M., & Botrè, F. (2022). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 12(3), 209. [Link]

  • Thevis, M., & Schänzer, W. (2014). Anabolic agents: recent strategies for their detection and protection from inadvertent doping. British journal of sports medicine, 48(10), 820–826. [Link]

  • ZandM Labs. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. MDPI. [Link]

  • Schänzer, W. (2004). Comprehensive sample preparation for anabolic steroids, glucocorticosteroids, beta-receptor blocking agents, selected anabolic androgenic steroids and buprenorphine in human urine. ResearchGate. [Link]

  • de Souza, D. Z., et al. (2012). Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites. PubMed. [Link]

  • World Anti-Doping Agency. (2022). TD2022MRPL. [Link]

  • ARUP Laboratories. (n.d.). Anabolic Steroids, Urine - Screen with Reflex to Confirmation. [Link]

  • World Anti-Doping Agency. (2012). MINIMUM REQUIRED PERFORMANCE LIMITS FOR DETECTION AND IDENTIFICATION OF ANABOLIC STEROIDS. [Link]

  • Shackleton, C. H. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of endocrinology, 205(3), 217–231. [Link]

  • AZoLifeSciences. (2021). Analytical Approaches in Sports Drug Testing. [Link]

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Validation

confirming the binding specificity of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one to the androgen receptor

Executive Summary: The Gold Standard and its Caveats 17 -Hydroxy-17-methylandrosta-4,9(11)-dien-3-one , commonly known as Methyltrienolone or R1881 , is the benchmark radioligand for Androgen Receptor (AR) characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard and its Caveats

17


-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one , commonly known as Methyltrienolone  or R1881 , is the benchmark radioligand for Androgen Receptor (AR) characterization. Unlike endogenous androgens (Testosterone, DHT), R1881 is metabolically stable and does not bind to Sex Hormone-Binding Globulin (SHBG), making it indispensable for accurate in vitro and in vivo assays.

However, R1881 is not perfectly specific to the AR. It possesses significant cross-reactivity with the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR). This guide outlines the precise experimental conditions required to mask these off-target interactions, ensuring that your data reflects true AR-specific binding.

Comparative Analysis: R1881 vs. Alternatives

To select the correct ligand, one must understand the trade-offs between affinity, stability, and specificity.[1]

Table 1: Ligand Performance Matrix
FeatureR1881 (Methyltrienolone) Dihydrotestosterone (DHT) Mibolerone Testosterone
AR Affinity (

)
High (~0.3–0.5 nM)High (~0.3–0.7 nM)Very High (~0.2 nM)Moderate (~1.0–2.0 nM)
Metabolic Stability High (Resistant to 3

-HSD)
Low (Rapidly metabolized)High Low (Aromatizes to E2)
SHBG Binding Negligible High (Interferes with serum assays)Negligible High
Cross-Reactivity Binds PR, GR, MRSpecific to AR (mostly)Binds PRBinds ER (via aromatization)
Primary Use Case Gold Standard for binding assaysPhysiological referenceHigh-affinity probeGeneral physiology

Analyst Insight: While Mibolerone has slightly higher affinity, R1881 remains the industry standard due to the vast historical dataset available for comparison. DHT is unsuitable for long incubations (>4 hours) due to enzymatic degradation in crude cytosol.

The Specificity Challenge: The "Triamcinolone Lock"

Many researchers erroneously assume R1881 is AR-specific. In reality, at nanomolar concentrations, R1881 can bind PR and GR. To validate AR specificity, you must employ a blocking strategy .

The Solution: Co-incubation with Triamcinolone Acetonide . Triamcinolone binds PR and GR with high affinity but has negligible affinity for AR. By adding it in excess (500-fold), you occupy all PR/GR sites, leaving R1881 to bind only the AR.

Diagram 1: The Specificity Blocking Logic

This diagram illustrates the molecular logic required to ensure R1881 signal is AR-derived.

SpecificityLogic cluster_Receptors Cytosolic Receptor Pool R1881 Ligand: [3H]-R1881 AR Androgen Receptor (Target) R1881->AR High Affinity Binding PR Progesterone Receptor (Off-Target) R1881->PR Potential Cross-Talk GR Glucocorticoid Receptor (Off-Target) R1881->GR Potential Cross-Talk Triam Blocker: Triamcinolone Acetonide (500x Excess) Triam->PR Blocks Binding Site Triam->GR Blocks Binding Site Result Result: AR-Specific Signal AR->Result

Caption: Triamcinolone Acetonide saturates PR and GR sites, forcing [3H]-R1881 to bind exclusively to the Androgen Receptor.

Experimental Protocol: Competitive Radioligand Binding

This protocol confirms specificity by measuring the ability of a test compound to displace [3H]-R1881.[2]

Phase 1: Preparation
  • Buffer: TEG Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, pH 7.4) supplemented with 1 mM DTT and 1

    
    M Triamcinolone Acetonide .
    
  • Receptor Source: Rat ventral prostate cytosol or AR-transfected COS-7 cell lysate.

  • Radioligand: [17

    
    -methyl-3H]-R1881 (Specific Activity ~70-85 Ci/mmol).
    
Phase 2: The Binding Workflow
  • Total Binding: Incubate Cytosol + [3H]-R1881 (1 nM).

  • Non-Specific Binding (NSB): Incubate Cytosol + [3H]-R1881 (1 nM) + Excess Cold R1881 (1000 nM).

  • Experimental: Incubate Cytosol + [3H]-R1881 (1 nM) + Test Compound (0.1 nM – 10

    
    M).
    
Diagram 2: Competitive Binding Workflow

A visual guide to the separation and quantification process.

BindingWorkflow Step1 1. Prepare Reaction Mix (Buffer + Triamcinolone) Step2 2. Add Receptor Source (Cytosol) Step1->Step2 Step3 3. Add [3H]-R1881 (+/- Competitor) Step2->Step3 Step4 4. Equilibrium Incubation (16-20h @ 4°C) Step3->Step4 Step5 5. Separation (Dextran-Coated Charcoal) Step4->Step5 Step4->Step5 Adsorbs free ligand Step6 6. Scintillation Counting Step5->Step6 Step5->Step6 Supernatant (Bound Complex)

Caption: Step-by-step workflow for the competitive radioligand binding assay using Dextran-Coated Charcoal (DCC) separation.

Phase 3: Data Validation (Self-Check)

To ensure your assay is valid, check these parameters:

  • Specific Binding > 60%: Total Binding minus NSB should be at least 60% of Total Binding. If lower, your receptor quality is poor or the radioligand is degraded.

  • Ligand Depletion < 15%: The total counts bound should not exceed 15% of the total counts added. If it does, you are violating the assumptions of the mass action law; dilute your protein.

  • Triamcinolone Control: Run a parallel tube with [3H]-Progesterone. If Triamcinolone is working, [3H]-Progesterone binding should be near zero.

References

  • Bonne, C., & Raynaud, J. P. (1975). Methyltrienolone, a specific ligand for cellular androgen receptors.[3] Steroids, 26(2), 227-232.

  • Zava, D. T., Landrum, B., & McGuire, W. L. (1979). Androgen receptor assay with [3H]methyltrienolone in the presence of progesterone receptors. Endocrinology, 105(6), 1410-1415.

  • Traish, A. M., et al. (1986). Binding of mibolerone to androgen receptor of benign hypertrophic human prostate.[1][4] Comparison with R1881. Journal of Steroid Biochemistry, 25(3), 381-390.

  • Asselin, J., et al. (1976). Binding of [3H] methyltrienolone (R 1881) in rat prostate and human benign prostatic hypertrophy (BPH). Steroids, 28(4), 449-459.

  • EPA (U.S. Environmental Protection Agency). (2002).[5] Protocol for Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol). Endocrine Disruptor Screening Program.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone)

This document provides essential procedural guidance for the safe and compliant disposal of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid (AAS) commonly known as Methyls...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a potent synthetic anabolic-androgenic steroid (AAS) commonly known as Methylstenbolone. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste, particularly controlled and hazardous substances, is managed in a way that protects our colleagues, the community, and the environment.

The disposal of Methylstenbolone is governed by a multi-layered regulatory framework, primarily involving the Drug Enforcement Administration (DEA), the Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA). This guide synthesizes these requirements into a coherent, field-proven operational plan.

Compound Identification and Hazard Assessment

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a designer steroid.[1] Due to its pharmacological activity and potential for abuse, it is classified as a controlled substance in the United States.[2] Consequently, its handling and disposal are subject to the stringent regulations for such materials. All laboratory personnel must operate under a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]

Compound Attribute Identifier / Status
Chemical Name 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
Common Name Methylstenbolone (M-Sten)
Classification Anabolic-Androgenic Steroid (AAS)[1]
DEA Schedule Schedule III Controlled Substance[2]
Primary Hazards Potent pharmacological effects, potential liver toxicity, cardiovascular complications[5][6]
Regulatory Oversight DEA, EPA (RCRA), OSHA[7][8]

The Regulatory Trinity: DEA, EPA, and OSHA

Understanding the role of each agency is critical to ensuring full compliance:

  • Drug Enforcement Administration (DEA): The DEA's primary concern is preventing the diversion of controlled substances. Its regulations mandate a "non-retrievable" standard for disposal, meaning the substance must be rendered permanently unusable.[9] The DEA also requires meticulous record-keeping for the entire lifecycle of the substance, from acquisition to disposal.[10]

  • Environmental Protection Agency (EPA): The EPA regulates chemical waste under the Resource Conservation and Recovery Act (RCRA) to protect environmental health.[8][11] Laboratories are considered generators of hazardous waste and must adhere to strict protocols for waste identification, segregation, storage, and disposal through certified facilities.[12][13]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard ensures worker safety.[14] It requires laboratories to develop a specific Chemical Hygiene Plan (CHP) outlining policies and procedures to protect employees from health hazards associated with the chemicals they handle, including proper disposal methods.[3]

Core Disposal Principles: A Self-Validating System

The foundation of a trustworthy disposal protocol rests on two key distinctions: the type of waste and the ultimate goal of destruction.

Causality Behind the "Non-Retrievable" Standard

The DEA's "non-retrievable" standard is the cornerstone of controlled substance disposal.[9] This mandate exists to ensure that the disposed chemical cannot be re-isolated or repurposed for illicit use. Currently, the DEA has reviewed and approved incineration as the only method that meets this stringent standard.[9] This is why simply mixing the compound with a solvent or other chemical waste is insufficient for disposal of stock inventory.

Inventory vs. Wastage: A Critical Distinction

The procedural path for disposal diverges based on whether you are disposing of unused inventory or trace-level wastage.

  • Inventory (Stock Material): This refers to any unused or expired pure compound, stock solutions, or formulations. This material has the highest potential for diversion and is subject to the strictest DEA regulations. Disposal must be conducted through a DEA-registered reverse distributor.[9]

  • Wastage (Trace Contamination): This includes items with trace amounts of the compound, such as empty vials, contaminated personal protective equipment (PPE), or disposable labware. While the DEA does not mandate that wastage be made non-retrievable, it must be managed as hazardous waste to prevent diversion and environmental contamination.[9]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the compliant disposal of Methylstenbolone.

Step 1: Adherence to Personal Protective Equipment (PPE)

  • Protocol: Before handling the compound or its waste, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Causality: This adheres to OSHA's Laboratory Standard and minimizes the risk of accidental dermal exposure or mucous membrane contact.[14]

Step 2: Waste Classification and Segregation

  • Protocol: At the point of generation, classify the waste as either "Inventory" or "Trace Contaminated Waste." Segregate these two streams immediately into dedicated, separate containers.

  • Causality: This is the most critical step for ensuring regulatory compliance. Co-mingling inventory with other lab waste can lead to severe DEA and EPA violations. Proper segregation ensures each waste stream is handled by the correct disposal vendor.

Step 3: Containment and Labeling

  • Protocol for Inventory Waste:

    • Place all unused or expired Methylstenbolone (solid or solutions) into a dedicated, sealable, and chemically compatible container.

    • Label the container clearly with: "HAZARDOUS WASTE - CONTROLLED SUBSTANCE ," the chemical name "17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one ," and the appropriate hazard pictograms.

  • Protocol for Trace Contaminated Waste:

    • Place all contaminated items (gloves, pipette tips, empty vials) into a separate, designated hazardous waste container.

    • Label this container clearly with: "HAZARDOUS WASTE " and list the chemical contaminants.

  • Causality: Proper containment prevents spills and accidental exposure.[13] Clear, accurate labeling is required by the EPA and ensures the waste is handled correctly by disposal personnel, preventing dangerous chemical reactions and ensuring it is routed to the appropriate treatment facility.[13]

Step 4: Secure Storage and Arranging Disposal

  • Protocol:

    • Store the sealed "Inventory" waste container in a securely locked cabinet or safe, accessible only to authorized personnel, to meet DEA security requirements.

    • Store the "Trace Contaminated Waste" container in a designated satellite accumulation area as per your institution's hazardous waste management plan.[15]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. They will coordinate with a DEA-registered reverse distributor or a licensed hazardous waste management company that is authorized to handle and incinerate controlled substances.[9][12]

  • Causality: Secure storage is a non-negotiable DEA requirement to prevent theft or diversion. Using a DEA-registered reverse distributor is the only legally compliant pathway for the disposal of controlled substance inventory.[9]

Step 5: Documentation and Record-Keeping

  • Protocol: For the disposal of Inventory , a DEA Form 41 "Registrants Inventory of Drugs Surrendered" must be completed. This form documents the destruction of the substance and must be witnessed. Your EHS department or the reverse distributor will guide this process. Retain a copy of this form for a minimum of two years.[10]

  • Causality: Meticulous documentation creates a self-validating system that is auditable by the DEA. Failure to maintain accurate records is a serious compliance violation.[10]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for handling Methylstenbolone waste, ensuring each step aligns with the required regulatory standards.

G Disposal Workflow for Methylstenbolone start Identify Waste Containing Methylstenbolone classify Classify Waste Type start->classify inventory Inventory / Stock (Unused/Expired Compound) classify->inventory  Inventory trace Trace Contaminated Waste (PPE, Glassware, Plastics) classify->trace  Trace segregate_inv Segregate into Dedicated 'Controlled Substance' Waste Container inventory->segregate_inv segregate_trace Segregate into 'Hazardous Chemical' Waste Container trace->segregate_trace label_inv Label: 'HAZARDOUS WASTE - CONTROLLED SUBSTANCE' segregate_inv->label_inv label_trace Label: 'HAZARDOUS WASTE' segregate_trace->label_trace store_inv Store in Secure, Locked Location (DEA Requirement) label_inv->store_inv store_trace Store in Satellite Accumulation Area label_trace->store_trace contact_ehs Contact EHS for Disposal store_inv->contact_ehs store_trace->contact_ehs vendor EHS Arranges Pickup by DEA-Registered Reverse Distributor contact_ehs->vendor dea_form Complete DEA Form 41 with Witness vendor->dea_form For Inventory Only incineration Final Disposal: Secure Incineration vendor->incineration For All Waste dea_form->incineration

Caption: Decision workflow for compliant disposal of Methylstenbolone.

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and safety glasses.

  • Contain the Spill: For powdered spills, gently cover with a damp paper towel to prevent aerosolization. For liquid spills, use a chemical spill kit absorbent.

  • Clean the Area: Carefully collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontaminate: Clean the spill surface with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.[16]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's CHP.[17]

By adhering to this comprehensive guide, laboratory professionals can ensure the disposal of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is performed safely, ethically, and in full compliance with federal and local regulations, thereby upholding the highest standards of scientific integrity and workplace safety.

References

  • Stericycle. (2024). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • Drug Enforcement Administration Diversion Control Division. (n.d.). Drug Disposal Information. [Link]

  • Amazon S3. (n.d.). Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Federal Register. (2014). Disposal of Controlled Substances. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. [Link]

  • Rutgers University. (n.d.). OSHA Laboratory Standard / Chemical Hygiene Guide. [Link]

  • My Supplement Store. (n.d.). Methylstenbolone (M-Sten). [Link]

  • National Center for Biotechnology Information. (2022). Anabolic Steroid Toxicity. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • MLI Environmental. (2025). DEA Controlled Substance Disposal: Guidelines for Legal Compliance. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]

  • Safety Partners, LLC. (2021). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Indiana University. (n.d.). Disposal of Controlled Substances: Research Safety. [Link]

  • DrugBank Online. (n.d.). 17b-Hydroxyandrost-4-ene-3-one. [Link]

  • IndiaMART. (n.d.). 17β-Hydroxy- 17-methylandrosta-1,4-dien-3-one. [Link]

  • PubChem. (n.d.). 17-Hydroxy-10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-Dodecahydrocyclopenta(A)Phenanthren-3-One. [Link]

  • Wikipedia. (n.d.). Methylstenbolone. [Link]

  • PubMed. (1971). The identification of 17 alpha-hydroxy-17 beta-methyl-androsta-1,4-dien-3-one as a metabolite.... [Link]

  • PubChem. (n.d.). Androsta-1,4-dien-3-one, 17beta-hydroxy-17alpha-methyl-. [Link]

  • PubChem. (n.d.). 17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one (Methylstenbolone)

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals The handling of potent compounds such as 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The handling of potent compounds such as 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, a synthetic and orally active anabolic-androgenic steroid, demands a meticulous and informed approach to safety.[1] This guide provides an in-depth operational plan, grounded in established safety protocols for hazardous substances, to ensure the protection of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the Compound

17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, also known as methylstenbolone, is classified as a potent androgenic compound. Its biological activity at low doses necessitates stringent handling procedures to prevent accidental exposure, which could lead to adverse health effects. Similar to other anabolic steroids, it is a controlled substance in many jurisdictions, such as being listed as a Schedule III drug in the United States.[2]

Known Health Risks: Exposure to methylstenbolone can pose significant health risks, including but not limited to:

  • Liver damage

  • Infertility

  • Behavioral changes

  • Cardiovascular strain

Given its potency, all handling of this compound should be conducted with the assumption of high hazard, and personnel must be trained on the potential risks and the procedures outlined in this guide.

Engineering Controls: The First Line of Defense

Before any handling of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, appropriate engineering controls must be in place to minimize the risk of exposure. These controls are designed to contain the compound at the source.

  • Dedicated Handling Areas: All work with this compound must be conducted in a designated and clearly marked area. This area should have restricted access to authorized personnel only.

  • Ventilation: A certified chemical fume hood or a biological safety cabinet should be used for all manipulations of the solid compound or its solutions.[3] For sterile compounding, a Containment Primary Engineering Control (C-PEC) within a Containment Secondary Engineering Control (C-SEC) is advised.[3]

  • Negative Pressure Rooms: For facilities handling larger quantities or performing manipulations that could generate aerosols, conducting work in a negative-pressure room is recommended to prevent the escape of airborne particles into surrounding areas.[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory for all personnel handling 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double GlovingUse two pairs of powder-free, latex-free disposable gloves. Change the outer glove every 30 minutes or immediately if contaminated or torn.[4] This provides an extra layer of protection against absorption.
Body Disposable GownA long-sleeved, seamless gown that closes in the back with tight-fitting elastic or knit cuffs is required.[4] This prevents contamination of personal clothing. Gowns should not be worn outside the designated handling area.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential to protect the eyes from splashes.[4] A face shield should be worn in conjunction with goggles to protect the entire face.[4]
Respiratory N95 RespiratorA fit-tested N95 or higher-rated respirator must be worn when handling the powdered form of the compound to prevent inhalation of airborne particles.[5][6] Surgical masks do not provide adequate respiratory protection.[4][7]
Hair/Head Hair CoverA disposable hair cover should be worn to prevent contamination of the hair and the work area.[4]
Feet Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[7]
Donning and Doffing PPE: A Step-by-Step Approach

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers

  • Hair Cover

  • Inner Gloves

  • Gown

  • N95 Respirator

  • Goggles

  • Face Shield

  • Outer Gloves

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (dispose of as hazardous waste)

  • Face Shield

  • Goggles

  • Gown (roll it away from the body and dispose of as hazardous waste)

  • Inner Gloves (dispose of as hazardous waste)

  • N95 Respirator

  • Hair Cover

  • Shoe Covers

The following diagram illustrates the logical flow of donning and doffing PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Shoe Covers Don2 Hair Cover Don1->Don2 Don3 Inner Gloves Don2->Don3 Don4 Gown Don3->Don4 Don5 N95 Respirator Don4->Don5 Don6 Goggles Don5->Don6 Don7 Face Shield Don6->Don7 Don8 Outer Gloves Don7->Don8 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Gown Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 N95 Respirator Doff5->Doff6 Doff7 Hair Cover Doff6->Doff7 Doff8 Shoe Covers Doff7->Doff8

Caption: PPE Donning and Doffing Workflow

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the compound and decontaminate the area.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid making the powder airborne.

  • Decontamination: Clean the spill area with a suitable deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol and then water.

  • Disposal: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container.

Disposal Plan: Ensuring Regulatory Compliance

As a controlled substance, the disposal of 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one and any materials contaminated with it must be handled in accordance with all local, state, and federal regulations, including those set forth by the Drug Enforcement Administration (DEA).[8]

Key Disposal Principles:

  • Segregation: All waste contaminated with the compound (e.g., gloves, gowns, vials, labware) must be segregated into a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[8]

  • Non-Retrievable State: The primary goal of disposal is to render the compound "non-retrievable".[8] This can be achieved through chemical digestion using a commercially available kit designed for controlled substances.[8]

  • Documentation: Meticulous records of the disposal process must be maintained, including the date, quantity of substance destroyed, method of destruction, and the signatures of two authorized individuals who witnessed the disposal. A DEA Form 41 should be used for this purpose.[8]

  • Final Disposal: After chemical digestion, the resulting waste should be disposed of as hazardous chemical waste through the institution's environmental health and safety office.

The following diagram outlines the disposal workflow.

Disposal_Workflow Start Identify Contaminated Material Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Secure Store Securely in Designated Area Segregate->Secure Render Render Non-Retrievable (e.g., Chemical Digestion) Secure->Render Document Document on DEA Form 41 (with two witnesses) Render->Document Dispose Dispose as Hazardous Waste via EHS Document->Dispose End Disposal Complete Dispose->End

Caption: DEA-Compliant Disposal Workflow

Decontamination of Equipment and Work Surfaces

All non-disposable equipment and work surfaces must be thoroughly decontaminated after handling 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.

Procedure:

  • Initial Wipe-Down: Wearing appropriate PPE, wipe down all surfaces and equipment with a deactivating agent.

  • Secondary Wipe-Down: Follow the initial wipe-down with a 70% ethanol solution.

  • Final Rinse: Conclude with a final wipe-down with sterile, deionized water.

  • Verification: For facilities with established protocols, wipe sampling and analysis may be performed to verify the effectiveness of the decontamination process.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 17β-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one and ensure a safe laboratory environment for all personnel.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • WebMD. (n.d.). Methylstenbolone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubChem. (n.d.). 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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